3-Nitro-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIRCRREDNEXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491001 | |
| Record name | 3-Nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31164-27-9 | |
| Record name | 3-Nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-Nitro-1H-indazole: A Key Heterocyclic Building Block
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide provides an in-depth technical overview of the synthesis and comprehensive characterization of 3-nitro-1H-indazole, a versatile synthetic intermediate. The presence of the nitro group at the C3 position offers a strategic handle for further functionalization, making it a valuable building block for creating libraries of novel compounds in drug discovery programs, particularly in the development of anticancer and antileishmanial agents.[1][2][3] We present a validated, step-by-step protocol for its synthesis via the diazotization and cyclization of 2-amino-5-nitrobenzonitrile, followed by a detailed workflow for its structural and purity confirmation using modern analytical techniques.
Rationale and Synthetic Strategy
The synthesis of the indazole ring system can be approached through several pathways. For 3-nitro-1H-indazole, one of the most reliable and efficient methods involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted aniline precursor. This strategy leverages readily available starting materials and well-understood reaction mechanisms.
The chosen precursor, 2-amino-5-nitrobenzonitrile, is ideal for this transformation.[4][5] The amino group is poised for diazotization, while the nitrile group facilitates the subsequent cyclization to form the pyrazole ring fused to the benzene core. The nitro group on the aromatic ring remains intact throughout the process, yielding the desired product.
Core Mechanism: Diazotization and Intramolecular Cyclization
The synthesis proceeds in two key stages initiated in a single pot:
-
Diazotization: The primary aromatic amine of 2-amino-5-nitrobenzonitrile is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like glacial acetic acid.[6][7] This converts the amino group into a highly reactive diazonium salt intermediate.[8]
-
Intramolecular Cyclization: The diazonium salt is unstable and spontaneously undergoes an intramolecular electrophilic attack where the positively charged diazonium nitrogen attacks the nitrile group. Subsequent rearrangement and loss of a proton lead to the formation of the stable, aromatic indazole ring.
Sources
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- 8. Diazotisation [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-1H-indazole is a pivotal heterocyclic compound, forming the structural core of numerous molecules with significant pharmacological interest. Its physicochemical properties, dictated by the interplay between the indazole ring system and the strongly electron-withdrawing nitro group, are fundamental to its reactivity, bioavailability, and utility as a synthetic building block. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of 3-Nitro-1H-indazole, offering field-proven insights into its synthesis, spectral signature, solubility, and thermal stability. Detailed experimental protocols and mechanistic considerations are presented to equip researchers and drug development professionals with the essential knowledge for its effective application.
Introduction: The Significance of the Nitro-Indazole Scaffold
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] The introduction of a nitro group at the 3-position profoundly influences the electronic landscape of the indazole ring, enhancing its susceptibility to nucleophilic attack and modifying its hydrogen bonding capabilities. This makes 3-Nitro-1H-indazole a versatile intermediate for the synthesis of a diverse array of substituted indazoles, including 3-amino-1H-indazole, a key precursor for various therapeutic agents.[2] Derivatives of nitroindazoles have shown promise as antileishmanial, anticancer, and antimicrobial agents, underscoring the importance of a thorough understanding of the parent compound's properties.[3][4]
Molecular Structure and Core Physicochemical Properties
The fundamental properties of 3-Nitro-1H-indazole are summarized below, providing a foundational understanding of its physical nature.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | ChemSrc |
| Molecular Weight | 163.13 g/mol | ChemSrc |
| Appearance | Expected to be a yellow or light brown crystalline solid | [5] |
| Melting Point | Not explicitly found for 3-Nitro-1H-indazole. For comparison, 3-Bromo-5-nitro-1H-indazole melts at approximately 210-214°C.[5] | |
| Boiling Point | 383.3 ± 15.0 °C at 760 mmHg | ChemSrc |
| Density | 1.5 ± 0.1 g/cm³ | ChemSrc |
| Flash Point | 185.6 ± 20.4 °C | ChemSrc |
Diagram: Molecular Structure of 3-Nitro-1H-indazole
Caption: Ball-and-stick model of 3-Nitro-1H-indazole.
Synthesis of 3-Nitro-1H-indazole
A common and direct method for the synthesis of 3-Nitro-1H-indazole involves the nitration of 1H-indazole. The regioselectivity of this reaction is highly dependent on the reaction conditions.
Diagram: Synthetic Pathway to 3-Nitro-1H-indazole
Caption: Synthetic route from 1H-Indazole to 3-Nitro-1H-indazole.
Experimental Protocol: Nitration of 1H-Indazole
Causality Behind Experimental Choices: The use of acetic anhydride as a solvent and reagent is crucial. It reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent than nitric acid alone, which helps to favor nitration at the 3-position of the indazole ring. Running the reaction at a low temperature helps to control the exothermic nature of the nitration and minimize the formation of byproducts.
Self-Validating System: The purity of the final product can be readily assessed by its melting point and confirmed by spectroscopic methods (NMR, IR). Any significant deviation from the expected values would indicate the presence of impurities or isomeric products.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-indazole in acetic anhydride. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Preparation of Nitrating Agent: In a separate flask, cautiously add concentrated nitric acid to acetic anhydride at a low temperature to prepare the acetyl nitrate solution.
-
Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the cooled indazole solution, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a cold, dilute solution of sodium bicarbonate to neutralize any residual acid.
-
Purification: The crude product is then washed with cold ethanol and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecular structure of 3-Nitro-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH | ~14.0 | broad singlet |
| H4 | ~8.3 | doublet |
| H5 | ~7.6 | triplet |
| H6 | ~7.9 | triplet |
| H7 | ~8.0 | doublet |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~145 |
| C3a | ~122 |
| C4 | ~121 |
| C5 | ~128 |
| C6 | ~123 |
| C7 | ~112 |
| C7a | ~140 |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Nitro-1H-indazole is expected to show characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 (broad) | N-H | Stretching |
| 1550-1500 | N-O (nitro) | Asymmetric Stretching |
| 1350-1300 | N-O (nitro) | Symmetric Stretching |
| 1620-1580 | C=C (aromatic) | Stretching |
| 1480-1440 | C=N (pyrazole ring) | Stretching |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 3-Nitro-1H-indazole in a solvent like ethanol is expected to exhibit absorption maxima characteristic of the conjugated nitroaromatic system. The presence of the nitro group and the extended conjugation of the indazole ring will likely result in a bathochromic (red) shift compared to unsubstituted indazole.[5]
Solubility Profile
The solubility of 3-Nitro-1H-indazole is a critical parameter for its use in synthesis and biological assays.
Qualitative Solubility:
-
Good Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[8]
-
Moderate Solubility: Polar protic solvents like ethanol and methanol.[8]
-
Slightly Soluble to Insoluble: Water and nonpolar organic solvents.[5]
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
Causality Behind Experimental Choices: This method ensures that the solution reaches equilibrium, providing a true measure of the compound's solubility at a given temperature. Using a validated analytical technique like HPLC or UV-Vis spectroscopy for quantification ensures accuracy and reproducibility.
Self-Validating System: The consistency of the measured concentration in samples taken at different time points after the initial equilibration period confirms that equilibrium has been reached.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 3-Nitro-1H-indazole to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Allow the solution to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: Accurately dilute the filtered solution with an appropriate solvent and determine the concentration of 3-Nitro-1H-indazole using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Acidity (pKa)
Thermal Stability
Nitroaromatic compounds can be thermally sensitive. Understanding the thermal stability of 3-Nitro-1H-indazole is crucial for safe handling and storage.
Diagram: Factors Influencing Thermal Stability
Caption: Key factors affecting the thermal stability of 3-Nitro-1H-indazole.
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choices: TGA provides quantitative information about mass loss as a function of temperature, indicating decomposition. DSC measures the heat flow associated with thermal events, distinguishing between endothermic (melting) and exothermic (decomposition) processes. Performing the analysis under an inert atmosphere like nitrogen prevents oxidative degradation.
Self-Validating System: The reproducibility of the decomposition onset temperature and the mass loss profile across multiple runs validates the experimental results.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of 3-Nitro-1H-indazole (typically 2-5 mg) into a TGA/DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan in the instrument. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: Heat the sample at a controlled linear rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 400 °C).
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition and the percentage of mass loss. Analyze the DSC curve (heat flow vs. temperature) to identify melting and decomposition temperatures and their associated enthalpies.
Reactivity and Applications in Drug Development
The reactivity of 3-Nitro-1H-indazole is dominated by the chemistry of the nitro group and the indazole ring.
Reduction of the Nitro Group
The most significant reaction of 3-Nitro-1H-indazole in a synthetic context is the reduction of the nitro group to an amino group, yielding 3-amino-1H-indazole. This transformation opens up a plethora of possibilities for further functionalization.
Diagram: Reduction of 3-Nitro-1H-indazole
Caption: Conversion of 3-Nitro-1H-indazole to 3-Amino-1H-indazole.
Reactivity of the Indazole Ring
The indazole ring itself can undergo various reactions, such as N-alkylation and N-acylation. The presence of the electron-withdrawing nitro group deactivates the benzene portion of the ring towards electrophilic substitution.
Applications in Medicinal Chemistry
The 3-nitro-1H-indazole scaffold and its derivatives are of significant interest in drug discovery. The ability to convert the nitro group into an amine allows for the introduction of diverse side chains and the construction of more complex molecules. As previously mentioned, various nitroindazole derivatives have demonstrated promising biological activities, including:
-
Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have shown potent activity against Leishmania species.[3]
-
Anticancer Activity: The indazole core is a key component of several kinase inhibitors used in cancer therapy.[10]
-
Antimicrobial Activity: Indazole derivatives have been explored for their antibacterial and antifungal properties.[1]
Conclusion
3-Nitro-1H-indazole is a compound of considerable importance in synthetic and medicinal chemistry. Its physicochemical properties, largely governed by the presence of the nitro group on the indazole scaffold, dictate its behavior in chemical reactions and biological systems. This guide has provided a detailed overview of its key characteristics, from its molecular structure and synthesis to its spectroscopic signature and reactivity. The experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers, facilitating the effective and safe utilization of this versatile building block in the pursuit of novel therapeutic agents and advanced materials.
References
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- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
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ChemBK. (2024). 3-Bromo-5-nitro-1H-indazole. Retrieved from [Link]
- Chevalier, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13289-13295.
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ChemBK. (n.d.). 1H-Indazole, 3-methyl-4-nitro-. Retrieved from [Link]
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Liskon Biological. (2025). Initial Dissolution Method for 3-Methyl-6-Nitro-1H-Indazole. Retrieved from [Link]
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- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
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ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Pd‐catalyzed synthesis of 3‐amino‐1H‐indazole. Retrieved from [Link]
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ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR (KBr pellet) spectrum of 3. Retrieved from [Link]
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ResearchGate. (2025). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Retrieved from [Link]
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UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]
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YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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MDPI. (n.d.). Photolysis by UVA–Visible Light of TNT in Ethanolic, Aqueous-Ethanolic, and Aqueous Solutions According to Electrospray and Aerodynamic Thermal Breakup Droplet Ionization Mass Spectrometry. Retrieved from [Link]
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AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]
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RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
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Liskon Biological. (2025). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Retrieved from [Link]
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Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
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An In-depth Technical Guide to 3-Nitro-1H-indazole: Synthesis, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Directive: A Comprehensive Overview of a Key Heterocyclic Building Block
This technical guide provides a detailed exploration of 3-nitro-1H-indazole, a pivotal heterocyclic compound in medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth analysis of its chemical identity, a step-by-step synthesis protocol, its reactivity, and its versatile applications as a precursor to a range of biologically active molecules. By synthesizing technical data with practical insights, this guide aims to be an essential resource for those working with this important chemical entity.
I. Chemical Identity and Physicochemical Properties
3-Nitro-1H-indazole is a nitro-substituted aromatic heterocycle. The indazole core, a fusion of benzene and pyrazole rings, is a recognized "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. The introduction of a nitro group at the 3-position significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.
Table 1: Chemical Identifiers and Physicochemical Properties of 3-Nitro-1H-indazole
| Property | Value | Reference |
| CAS Number | 31164-27-9 | [1] |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| IUPAC Name | 3-Nitro-1H-indazole | [2] |
| Synonyms | 3-Nitroindazole, 1H-Indazole, 3-nitro- | [1] |
| Appearance | Not explicitly stated, but related nitroindazoles are often yellow solids. | |
| Boiling Point | 383.3 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 185.6 ± 20.4 °C | [1] |
| SMILES | O=c1nnc2ccccc12 | [3] |
Molecular Structure
The structure of 3-nitro-1H-indazole is characterized by the indazole bicyclic system with a nitro group attached to the C3 position of the pyrazole ring.
Molecular structure of 3-Nitro-1H-indazole.
II. Synthesis and Mechanistic Insights
The primary route for the synthesis of 3-nitro-1H-indazole is through the direct electrophilic nitration of 1H-indazole. The regioselectivity of this reaction is a key consideration, as nitration can potentially occur at various positions on the indazole ring.
Causality of Experimental Choices
The nitration of 1H-indazole is typically carried out using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid. The choice of reaction conditions, including temperature and the ratio of acids, is critical in controlling the regioselectivity and minimizing the formation of byproducts. The pyrazole moiety of the indazole ring is generally more susceptible to electrophilic attack than the benzene ring. Within the pyrazole ring, the C3 position is often favored for substitution.
Experimental Protocol: Synthesis of 3-Nitro-1H-indazole
Materials:
-
1H-Indazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (optional)
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1H-indazole in concentrated sulfuric acid. This should be performed in an ice-water bath to manage the heat of dissolution.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice-water bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1H-indazole. The rate of addition must be carefully controlled to maintain a low reaction temperature (typically below 10°C) to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at low temperature for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude 3-nitro-1H-indazole.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids. An optional wash with a dilute sodium bicarbonate solution can be performed to ensure complete neutralization, followed by another wash with cold water. The crude product can then be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Synthesis Workflow for 3-Nitro-1H-indazole.
III. Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-Nitro-1H-indazole
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the benzene ring would exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift, typically in a solvent like DMSO-d₆. |
| ¹³C NMR | The carbon atom attached to the nitro group (C3) would be significantly deshielded and appear at a downfield chemical shift. The other carbon signals would correspond to the indazole core. |
| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3100 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). |
| Mass Spectrometry | The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of 3-nitro-1H-indazole (163.13). |
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy (¹H and ¹³C): Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
FT-IR Spectroscopy: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.
-
Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.
Workflow for the Synthesis and Characterization of 3-Nitro-1H-indazole.
IV. Applications in Drug Development
The indazole scaffold is a cornerstone in the design of numerous therapeutic agents, and the nitro-substitution provides a handle for further chemical elaboration. The electron-withdrawing nature of the nitro group in 3-nitro-1H-indazole activates the indazole ring for certain reactions and can be readily reduced to an amino group, a key functional group for building molecular complexity.
Role as a Versatile Intermediate
The primary utility of 3-nitro-1H-indazole in drug discovery lies in its role as a versatile intermediate. The nitro group can be reduced to a 3-amino-1H-indazole, which serves as a precursor for the synthesis of a wide array of derivatives. This amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Therapeutic Potential of Indazole Derivatives
Derivatives of nitroindazoles have shown promise in various therapeutic areas:
-
Anticancer Agents: The indazole nucleus is a key component of several kinase inhibitors used in cancer therapy.[4] The ability to functionalize the indazole core, often starting from nitro-precursors, allows for the fine-tuning of inhibitory activity and selectivity against specific cancer-related kinases.
-
Antiparasitic Agents: Novel derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as promising antileishmanial candidates.[5] This highlights the potential of the nitroindazole scaffold in developing treatments for neglected tropical diseases.
-
Other Therapeutic Areas: The broader indazole class of compounds has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.[5]
V. Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-nitro-1H-indazole. The following information is based on the available Safety Data Sheet (SDS).
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local regulations.
VI. Conclusion
3-Nitro-1H-indazole is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its synthesis via direct nitration of 1H-indazole, while requiring careful control of reaction conditions, provides a straightforward entry point to this important scaffold. The reactivity of the nitro group, particularly its reduction to an amine, opens up a multitude of possibilities for derivatization. The demonstrated biological activities of compounds derived from the nitroindazole core underscore its importance for medicinal chemists and drug development professionals. This guide serves as a foundational resource for the safe and effective utilization of 3-nitro-1H-indazole in the pursuit of novel therapeutic agents.
VII. References
-
Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved December 31, 2025, from [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). Retrieved December 31, 2025, from [Link]
-
3-Nitro-1H-indazole | CAS#:31164-27-9. (n.d.). Chemsrc. Retrieved December 31, 2025, from [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]
-
Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
-
An infrared spectroscopic study of protonated and cationic indazole. (2006, March 1). Semantic Scholar. Retrieved from [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025, December 22). ResearchGate. Retrieved from [Link]
-
Product information, 3-Nitro-1h-indazole. (n.d.). P&S Chemicals. Retrieved December 31, 2025, from [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. FTIR spectroscopy as a unified method for simultaneous analysis of intra- and extracellular metabolites in high-throughput screening of microbial bioprocesses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Spectroscopic Guide to 3-Nitro-1H-indazole: An In-depth Technical Analysis
Introduction
3-Nitro-1H-indazole is a heterocyclic organic compound with the molecular formula C₇H₅N₃O₂. As a member of the indazole family, a class of compounds recognized for their diverse biological activities, 3-Nitro-1H-indazole serves as a valuable building block in medicinal chemistry and drug development. The strategic placement of the nitro group at the 3-position significantly influences its chemical reactivity and potential as a pharmacophore. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the structural elucidation of its derivatives.
This technical guide provides a comprehensive analysis of the spectroscopic data of 3-Nitro-1H-indazole (CAS No: 31164-27-9).[1][2] While experimental spectra for the unsubstituted parent compound are not widely available in peer-reviewed literature, this document will present a detailed, predicted spectroscopic profile based on fundamental principles and comparative data from closely related analogues. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that govern its spectral behavior.
Molecular Structure and Key Physicochemical Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 3-Nitro-1H-indazole consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a nitro group substituted at the C3 position of the pyrazole ring.
| Property | Value | Source |
| CAS Number | 31164-27-9 | [1][2] |
| Molecular Formula | C₇H₅N₃O₂ | [2] |
| Molecular Weight | 163.13 g/mol | [2] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
Experimental Protocol (Predicted)
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source.
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode is a common choice for nitrogen-containing heterocyclic compounds. Electron Ionization (EI) can also be employed to induce fragmentation.
-
Data Acquisition : The mass spectrum would be acquired over a mass-to-charge (m/z) range of 50-500.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 164.0455 | Protonated molecular ion |
| [M]⁺˙ | 163.0382 | Molecular ion (in EI) |
| [M-NO₂]⁺ | 117.0451 | Loss of the nitro group |
| [M-NO₂-HCN]⁺ | 90.0416 | Subsequent loss of hydrogen cyanide |
Interpretation and Predicted Fragmentation Pathway
In ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at approximately m/z 164.0455. Under Electron Ionization (EI) conditions, the molecular ion peak [M]⁺˙ at m/z 163.0382 would be observed. A characteristic fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂), which would result in a significant fragment ion at m/z 117.0451. Further fragmentation of the indazole ring could lead to the loss of a molecule of hydrogen cyanide (HCN), yielding a fragment at m/z 90.0416.
Caption: Predicted EI-MS fragmentation of 3-Nitro-1H-indazole.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Predicted)
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The sample would be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Broad | N-H stretch |
| 3150-3050 | Medium | Aromatic C-H stretch |
| 1620-1600 | Medium | Aromatic C=C stretch |
| 1550-1530 | Strong | Asymmetric NO₂ stretch |
| 1360-1340 | Strong | Symmetric NO₂ stretch |
| 850-750 | Strong | Aromatic C-H out-of-plane bend |
Interpretation of the IR Spectrum
The IR spectrum of 3-Nitro-1H-indazole is expected to exhibit several characteristic absorption bands. A broad band in the region of 3400-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations are anticipated to appear in the 3150-3050 cm⁻¹ range. The most prominent features will be the strong absorption bands corresponding to the nitro group. The asymmetric stretching vibration of the NO₂ group is expected to be observed between 1550 and 1530 cm⁻¹, while the symmetric stretch should appear in the 1360 to 1340 cm⁻¹ region. Aromatic C=C stretching vibrations will likely produce medium intensity bands around 1620-1600 cm⁻¹. Finally, strong bands in the 850-750 cm⁻¹ region would be attributable to the out-of-plane C-H bending of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol (Predicted)
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is commonly used for indazole derivatives to observe the exchangeable NH proton.[3]
-
Internal Standard : Tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Standard one-dimensional ¹H and proton-decoupled ¹³C NMR spectra would be acquired.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 1-H (NH) | ~14.0 | Broad Singlet | - |
| 7-H | ~8.2 | Doublet | ~8.0 |
| 4-H | ~7.8 | Doublet | ~8.0 |
| 5-H | ~7.6 | Triplet | ~7.5 |
| 6-H | ~7.4 | Triplet | ~7.5 |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Nitro-1H-indazole is expected to show distinct signals for the aromatic protons and the N-H proton. The N-H proton of the indazole ring is anticipated to appear as a broad singlet at a significantly downfield chemical shift, around 14.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons on the benzene ring will resonate in the region of 7.4 to 8.2 ppm. The electron-withdrawing nitro group at the 3-position will influence the chemical shifts of the protons on the fused benzene ring. The proton at the 7-position (H-7) is expected to be the most deshielded aromatic proton due to its proximity to the pyrazole ring nitrogen and the anisotropic effect of the nitro group, appearing as a doublet around 8.2 ppm. The proton at the 4-position (H-4) would also be a doublet at approximately 7.8 ppm. The protons at the 5 and 6-positions (H-5 and H-6) are expected to appear as triplets around 7.6 and 7.4 ppm, respectively.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~150 |
| C7a | ~140 |
| C3a | ~128 |
| C7 | ~125 |
| C5 | ~123 |
| C6 | ~122 |
| C4 | ~112 |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 3-Nitro-1H-indazole is predicted to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom bearing the nitro group (C3) is expected to be the most downfield signal, appearing around 150 ppm due to the strong electron-withdrawing effect of the nitro group. The two bridgehead carbons, C7a and C3a, are predicted to resonate at approximately 140 ppm and 128 ppm, respectively. The remaining four carbons of the benzene ring are expected to appear in the range of 112 to 125 ppm.
Caption: Predicted NMR assignments for 3-Nitro-1H-indazole.
Conclusion
This technical guide has provided a detailed, albeit predicted, spectroscopic analysis of 3-Nitro-1H-indazole. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally related compounds, we have outlined the expected features in its Mass, IR, and NMR spectra. This information serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development for the identification and characterization of this important synthetic intermediate. The future availability of experimentally acquired spectra will be crucial for the validation and refinement of the predictions presented herein.
References
-
Chemsrc. 3-Nitro-1H-indazole. [Link]
-
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
MDPI. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
Sources
Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals
Abstract
Indazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The biological activity and physicochemical properties of these compounds are profoundly influenced by a subtle yet critical phenomenon: tautomerism. The indazole scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which exhibit distinct electronic and steric profiles.[3][4] This guide provides an in-depth exploration of tautomerism in substituted 1H-indazoles, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing tautomeric equilibrium, the impact of substituents, and the analytical techniques for characterization. Furthermore, we will examine the critical role of tautomerism in drug-receptor interactions and pharmacokinetics, providing field-proven insights to aid in the rational design of novel indazole-based therapeutics.
The Two Faces of Indazole: Understanding the 1H- and 2H-Tautomeric Forms
Indazole is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. Due to the presence of two nitrogen atoms in the five-membered ring, indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[5] For the vast majority of substituted indazoles, the equilibrium between the 1H- and 2H-forms is the most relevant in drug discovery and development.[3]
The 1H-indazole tautomer is generally the more thermodynamically stable form, a characteristic attributed to its benzenoid structure which preserves the aromaticity of the fused benzene ring.[4][6] In contrast, the 2H-indazole tautomer possesses a quinoidal structure, which is typically associated with a higher energy state.[7] The free energy difference between the unsubstituted 1H- and 2H-indazoles is approximately 2.3-3.6 kcal/mol in favor of the 1H form.[5]
However, the tautomeric preference is not absolute and can be significantly influenced by a variety of factors, including the nature and position of substituents, solvent polarity, temperature, and pH.[8][9] Understanding and controlling this equilibrium is paramount, as the two tautomers can exhibit markedly different biological activities and pharmacokinetic profiles.
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
The Role of Substituents in Dictating Tautomeric Preference
The introduction of substituents onto the indazole ring can dramatically alter the relative stabilities of the 1H and 2H tautomers. Both electronic and steric effects play a crucial role in shifting the tautomeric equilibrium.
Electronic Effects
The electronic nature of a substituent can either stabilize or destabilize a particular tautomer by influencing the electron density distribution within the indazole ring system.
-
Electron-Withdrawing Groups (EWGs): When placed at positions that conjugate with the pyrazole ring, EWGs such as nitro (NO₂), cyano (CN), or carbonyl groups can decrease the energy difference between the 1H and 2H tautomers. In some cases, strong EWGs can even favor the 2H-tautomer.[7] This is because the quinoidal structure of the 2H-tautomer can better accommodate the electron-withdrawing nature of the substituent.
-
Electron-Donating Groups (EDGs): Conversely, EDGs like amino (NH₂) or methoxy (OCH₃) groups generally favor the 1H-tautomer by increasing the electron density of the benzenoid system, further enhancing its aromatic stability.
Steric Effects
Steric hindrance can also play a significant role in determining the preferred tautomeric form. Bulky substituents at the C3 or C7 positions can create steric clashes with the N-H proton in the 1H- or 2H-tautomer, respectively. The tautomer that minimizes these steric interactions will be favored.
Quantitative Analysis of Substituent Effects
The precise tautomeric ratio is a function of the interplay between these electronic and steric factors, as well as the solvent environment. While a comprehensive experimental database is still evolving, computational studies provide valuable insights into these relationships.
| Substituent Position | Substituent Type | Predicted Effect on 1H:2H Ratio | Rationale |
| C3 | Electron-Withdrawing (e.g., -NO₂) | Decreases (may favor 2H) | Stabilizes the quinoidal 2H-form through conjugation.[7] |
| C5 | Electron-Withdrawing (e.g., -Cl) | Minor effect | Less direct conjugation with the pyrazole nitrogens. |
| C6 | Electron-Donating (e.g., -OCH₃) | Increases | Enhances the aromaticity of the 1H-tautomer. |
| C7 | Bulky Alkyl Group | May favor 2H-tautomer | Steric hindrance with the N1-H of the 1H-tautomer. |
Experimental and Computational Characterization of Indazole Tautomers
The unambiguous determination of the predominant tautomeric form is a critical step in the development of any indazole-based drug candidate. A combination of spectroscopic and computational techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Tautomer Analysis
NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[10] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can gain detailed information about the electronic environment of the atoms and thus deduce the tautomeric form.
-
¹H NMR: The chemical shift of the N-H proton is a key indicator. In ¹H-indazoles, the N1-H proton typically appears as a broad singlet at a downfield chemical shift (around 13.40 ppm in CDCl₃), which is absent in N-substituted 2H-indazoles. The H-3 proton of the 2H-tautomer is generally more deshielded and appears at a higher chemical shift compared to the 1H-tautomer.[11]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to the tautomeric state. These differences, while sometimes subtle, can be used in conjunction with other data to confirm the tautomeric structure.
-
¹⁵N NMR: A Definitive Tool: Due to the large chemical shift range of nitrogen and its direct involvement in the tautomerization process, ¹⁵N NMR is an exceptionally sensitive and definitive technique for studying indazole tautomerism.[12] The hybridization state of the nitrogen atoms is different in the two tautomers, leading to distinct ¹⁵N chemical shifts. For example, the sp²-hybridized nitrogen in a pyridine-like environment (in the 2H-tautomer) will have a significantly different chemical shift than the sp²-hybridized nitrogen in a pyrrole-like environment (in the 1H-tautomer).[12]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the substituted indazole (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[13][14] The choice of solvent is critical as it can influence the tautomeric equilibrium.[9] It is advisable to test multiple solvents of varying polarity.
-
Ensure the sample is completely dissolved and free of any particulate matter. Filtration through a small plug of glass wool may be necessary.[15]
-
-
Instrumental Parameters (for a 400 MHz spectrometer):
-
Acquire a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This 2D experiment is often more sensitive than direct ¹⁵N detection.
-
Set the spectral width in the ¹⁵N dimension to encompass the expected chemical shift range (e.g., -50 to 350 ppm).
-
Optimize the long-range coupling constant (ⁿJNH) for the HMBC experiment (typically 4-10 Hz).
-
-
Data Analysis:
-
Identify the cross-peaks corresponding to the correlations between protons and nitrogens in both tautomers.
-
Integrate the volumes of the cross-peaks for each tautomer. The ratio of the integrated volumes provides a quantitative measure of the tautomeric ratio.
-
For unambiguous assignment, comparison with the spectra of N-methylated derivatives (1-methyl-1H-indazole and 2-methyl-2H-indazole) as fixed tautomer models is highly recommended.[16]
-
Caption: Workflow for tautomer ratio determination by NMR.
X-ray Crystallography: The Gold Standard for Solid-State Analysis
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[17] This technique can definitively identify the positions of all atoms, including the hydrogen on the nitrogen, thus confirming the tautomeric form present in the crystal lattice.[18] It is important to note that the tautomeric form observed in the solid state may not be the same as the predominant form in solution.[19]
Computational Chemistry: A Predictive and Mechanistic Tool
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium.[7][20] These methods can calculate the free energy difference between tautomers in the gas phase and in different solvents (using continuum solvent models), providing a theoretical prediction of the tautomeric ratio.[9][21] While computational predictions should always be validated experimentally, they are a powerful tool for guiding synthetic efforts and for interpreting experimental data.
The Impact of Tautomerism on Drug Discovery and Development
The seemingly minor structural difference between 1H- and 2H-indazole tautomers can have profound consequences for the biological activity and pharmacokinetic properties of a drug molecule.
Drug-Receptor Interactions
The two tautomers of a substituted indazole present different hydrogen bond donor/acceptor patterns and have different dipole moments.[16] These differences can lead to distinct binding modes and affinities for a biological target. For example, in the development of kinase inhibitors, the ability of the indazole core to form specific hydrogen bonds with the hinge region of the kinase is often critical for potency.[22][23] If only one tautomer can form the key interactions, the observed biological activity will be directly related to the concentration of that tautomer at the site of action.
Caption: Differential binding of 1H- and 2H-indazole tautomers.
Pharmacokinetic (ADME) Properties
Tautomerism can also influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. The two tautomers may have different:
-
Solubility: The different polarities and hydrogen bonding capabilities of the tautomers can lead to different aqueous solubilities.
-
Lipophilicity (logP/logD): The tautomeric equilibrium can affect the partitioning of a compound between aqueous and lipid environments, which in turn influences its membrane permeability and distribution.
-
Metabolic Stability: The two tautomers may be metabolized by different enzymes at different rates, leading to different metabolic profiles and half-lives.
Case Study: Axitinib
Axitinib, a potent tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma, is a prime example of the importance of indazole tautomerism in drug design.[24] The 1H-indazole core of axitinib is crucial for its binding to the ATP-binding site of vascular endothelial growth factor receptor (VEGFR). The tautomeric state of axitinib has also been shown to influence its photophysical properties.[25][26] This case highlights the need to consider tautomerism from the earliest stages of drug discovery.
Conclusion and Future Perspectives
Tautomerism in substituted 1H-indazoles is a multifaceted phenomenon with significant implications for drug discovery and development. A thorough understanding of the factors that control the tautomeric equilibrium and the ability to accurately characterize the predominant tautomeric form are essential for the rational design of novel indazole-based therapeutics. The synergistic use of advanced spectroscopic techniques, particularly ¹⁵N NMR, X-ray crystallography, and computational modeling, provides a robust toolkit for addressing the challenges posed by tautomerism. As our understanding of the intricate relationship between tautomerism and biological activity continues to grow, so too will our ability to harness this phenomenon to create safer and more effective medicines.
References
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- Berhanu, A. L., Tadesse, S., & Taddesse, A. M. (2024). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv.
- Li, N., Chen, Z., Zhan, Y., Deng, W., Lv, T., Xu, Z., Wang, L., & Liu, B. (2024). Anti-cancer drug axitinib: a unique tautomerism-induced dual-emissive probe for protein analysis.
- Li, N., Chen, Z., Zhan, Y., Deng, W., Lv, T., Xu, Z., Wang, L., & Liu, B. (2024). Anti-cancer drug axitinib: a unique tautomerism-induced dual-emissive probe for protein analysis. CiteDrive.
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Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
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- Laurella, S. L. (n.d.). Mass Spectrometry as a Tool for Studying Tautomerism. SEDICI.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
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- Mal, D., & Samanta, S. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1547-1575.
- Pan, X., & Zhang, Y. (2023). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.
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- Windshügel, B., Korb, O., Slynko, I., Sreeramulu, S., & Rüterjans, H. (2019). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Journal of Medicinal Chemistry, 62(17), 7860-7873.
- ResearchGate. (n.d.). Tautomeric equilibria analysis of β‐ketoamides by mass spectrometry.
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- Dutta, S., Feng, Y., & Gai, F. (2015). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 119(11), 4217-4224.
- Li, N., Chen, Z., Zhan, Y., Deng, W., Lv, T., Xu, Z., Wang, L., & Liu, B. (2024). ESI for Anti-cancer drug axitinib: A unique tautomerism-induced dual-emissive probe for protein analysis. The Royal Society of Chemistry.
- Tandon, R., & Singh, P. P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(23), 13986-14013.
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- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
- Stasyuk, A. J., Socha, A. M., & Gryko, D. T. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104113.
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electron-withdrawing effects of the nitro group in indazoles
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Indazoles
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds.[1][2] The strategic functionalization of this bicyclic heterocycle is a key tactic in drug design. Among the most powerful substituents for modulating the electronic properties of the indazole core is the nitro group (-NO₂). This guide provides a detailed examination of the profound electron-withdrawing effects of the nitro group, analyzing its influence on the physicochemical properties, reactivity, and synthetic accessibility of nitro-substituted indazoles. By synthesizing foundational principles with practical, field-proven protocols and data, this document serves as a technical resource for professionals engaged in the design and development of novel indazole-based therapeutics.
The Indazole Scaffold: An Introduction
The indazole, or benzopyrazole, consists of a benzene ring fused to a pyrazole ring. This structure gives rise to two common tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. The unique arrangement of its nitrogen atoms imparts both acidic (at the N1 position) and basic properties, making it a versatile template for molecular design. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition for anticancer applications.[1]
The Nitro Group: A Potent Electronic Modulator
The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. Its ability to decrease electron density on an aromatic ring stems from two distinct, yet synergistic, mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the -NO₂ group pulls electron density away from the indazole ring through the sigma bond framework. This effect is distance-dependent, weakening with each successive bond.
-
Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto its oxygen atoms through the π-system. This effect is most pronounced when the nitro group is positioned ortho or para to a site of interest, as it allows for the formation of stable resonance structures where a positive charge is placed within the ring, effectively withdrawing electron density.[3]
The placement of the nitro group on the indazole's benzene ring (positions 4, 5, 6, or 7) is therefore a critical decision in molecular design, as it dictates the specific electronic landscape of the resulting isomer.
Figure 1: Resonance delocalization in 5-nitroindazole.
Impact on Physicochemical Properties
The introduction of a nitro group dramatically alters the core properties of the indazole molecule, with direct implications for its behavior in both chemical reactions and biological systems.
Acidity (pKa) Modulation
The magnitude of this acidifying effect is dependent on the position of the nitro group and its ability to delocalize the negative charge of the conjugate base.
| Compound | pKa (in Water) | Expected pKa Trend | Primary Electronic Effect on N1 Anion |
| 1H-Indazole | ~14 | Baseline | - |
| 4-Nitroindazole | Not available | Strong Decrease | Inductive & Resonance |
| 5-Nitroindazole | ~11.71 (Predicted)[4] | Very Strong Decrease | Inductive & Strong Resonance |
| 6-Nitroindazole | Not available | Strong Decrease | Inductive & Resonance |
| 7-Nitroindazole | Not available | Very Strong Decrease | Strong Inductive & Resonance |
Analysis:
-
5- and 7-Nitroindazoles: These isomers are expected to be the most acidic. The nitro group is in a position analogous to para (for the 5-position) or ortho (for the 7-position) relative to the N1-N2 bond system, allowing for highly effective resonance stabilization of the indazolide anion.
-
4- and 6-Nitroindazoles: These isomers are also significantly more acidic than indazole, but likely less so than the 5- and 7-isomers. The resonance delocalization from these positions to the pyrazole nitrogen is less direct.[5]
Spectroscopic Signatures: An NMR Case Study
Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the nitro group's electron-withdrawing effects. Protons and carbons in proximity to or in conjugation with the nitro group are deshielded, causing their signals to appear at a higher chemical shift (downfield).
A comparative analysis of 5-nitro- and 6-nitro-1H-indazole-3-carbaldehyde provides an excellent illustration of this positional effect.[6]
| Proton/Carbon | 5-Nitro- Isomer (δ, ppm) | 6-Nitro- Isomer (δ, ppm) | Interpretation |
| ¹H NMR (DMSO-d₆) | |||
| H-4 | 8.83 | 8.13 | In the 5-nitro isomer, H-4 is ortho to the nitro group, experiencing strong deshielding. |
| H-7 | 8.21 | 8.57 | In the 6-nitro isomer, H-7 is ortho to the nitro group and is the most downfield aromatic proton. |
| CHO | 10.19 | 10.22 | The aldehyde proton shift is similar in both, but subtly influenced by the overall ring electronics. |
| ¹³C NMR (DMSO-d₆) | |||
| C-5 | 143.5 | 122.4 | The carbon directly attached to the nitro group shows a significant downfield shift. |
| C-6 | 123.6 | 146.9 | The C-6 signal is highly deshielded in the 6-nitro isomer, confirming the substituent position. |
| CHO | 187.8 | 187.7 | The aldehyde carbon chemical shift remains relatively constant. |
Field Insight: The distinct chemical shifts, particularly for the protons positioned ortho to the nitro group (e.g., H-4 in the 5-nitro isomer, H-7 in the 6-nitro isomer), serve as a reliable diagnostic tool for unambiguously confirming the regiochemical outcome of a synthesis.[6]
Synthetic Strategies for Nitroindazoles
The preparation of specific nitroindazole isomers is a well-established field, with the cyclization of appropriately substituted anilines being a common and robust strategy.
Workflow: Synthesis of 5-Nitroindazole
The following protocol for the synthesis of 5-nitroindazole is a trusted, scalable method adapted from Organic Syntheses, a benchmark for reliable chemical procedures.[7] The causality behind this choice is its high yield and well-documented reliability, making it a self-validating system for producing high-purity material.
Figure 2: Experimental workflow for the synthesis of 5-nitroindazole.
Detailed Experimental Protocol (Synthesis of 5-Nitroindazole)
Materials:
-
2-amino-5-nitrotoluene (55 g, 0.36 mole)
-
Sodium nitrite (25 g, 0.36 mole)
-
Glacial acetic acid (2.5 L)
-
Water
-
Methanol (for recrystallization)
-
Decolorizing charcoal
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Cool the solution to 15-20°C in an ice bath. Causality: This temperature control prevents excessive formation of diazoamino compound side products.[7]
-
Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water. Add this solution all at once to the stirred acetic acid solution. The temperature should not exceed 25°C.
-
Continue stirring for 15 minutes to ensure complete diazotization.
-
Allow the solution to stand at room temperature for 3 days. Causality: This extended period allows for the slow intramolecular cyclization to form the indazole ring.
-
Concentrate the reaction mixture on a steam bath under reduced pressure until the residue begins to spatter.
-
Add 200 mL of water to the residue and transfer the slurry to a beaker.
-
Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C. Expected crude yield: 47-57 g (80-96%).[7]
-
For purification, recrystallize the crude solid from 650 mL of boiling methanol using 5 g of decolorizing charcoal.
-
Collect the resulting pale yellow needles by filtration. Expected final yield: 42-47 g (72-80%) with a melting point of 208-209°C.[7]
Reactivity and Applications in Drug Development
The electron-deficient nature of the nitroindazole ring dictates its reactivity, making it a substrate for specific types of chemical transformations that are highly valuable in drug synthesis.
Activation towards Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of a strong electron-withdrawing group like -NO₂ can make the ring susceptible to attack by nucleophiles. This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of modern medicinal chemistry.
The nitro group activates the positions ortho and para to it for nucleophilic attack. For example, in 6-nitroindazole, the C5 and C7 positions are activated.[8] This allows for the displacement of a suitable leaving group (like a halogen) at these positions by a wide range of nucleophiles (amines, thiols, alkoxides), providing a powerful method for building molecular complexity.
Role in Modern Drug Discovery
The nitroindazole scaffold is prevalent in contemporary drug discovery, particularly in the development of kinase inhibitors for oncology. The indazole core often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases. The nitro group plays several roles:
-
Modulating Potency: By altering the electronic distribution, the nitro group can fine-tune the binding affinity of the molecule for its target.[1]
-
Vector for Synthesis: As discussed, the nitro group can direct further functionalization of the indazole core.
-
Bioisostere/Pharmacophore: In some contexts, the nitro group itself can form crucial hydrogen bonds or other interactions within a protein's active site.
Furthermore, nitro-substituted heterocycles have a long history as antimicrobial and antiparasitic agents, where the nitro group is often bioreduced in anaerobic organisms to generate toxic reactive species.
Conclusion
The nitro group is a small but exceptionally powerful tool for the chemical biologist and medicinal chemist. Its strong, position-dependent electron-withdrawing effects provide a reliable method for modulating the acidity, spectroscopic properties, and reactivity of the indazole scaffold. A thorough understanding of these principles, grounded in the practical realities of synthesis and characterization, is essential for leveraging the full potential of nitroindazoles in the rational design of next-generation therapeutics. This guide provides the foundational knowledge and actionable protocols to support such endeavors.
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A Technical Guide to the Historical Synthesis of Nitroindazole Compounds
Introduction: The Enduring Significance of the Nitroindazole Scaffold
Nitro-substituted indazoles represent a cornerstone of heterocyclic chemistry, their versatile pharmacological activities having cemented their place in medicinal chemistry and drug development.[1] From their early discovery to their role in modern therapeutics, the methods for their synthesis have evolved significantly. This in-depth guide provides a comprehensive exploration of the historical synthesis methods for nitroindazole compounds, offering not just protocols but the underlying chemical logic that guided their development. We will delve into the foundational techniques of the late 19th and early 20th centuries, tracing their evolution into the more refined and systematic approaches of the mid-20th century. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical area of organic synthesis.
I. The Dawn of Indazole Chemistry: Foundational Syntheses
The journey into nitroindazole synthesis began with the pioneering work on the parent indazole ring itself. Emil Fischer is credited with the first synthesis of indazole in the 1880s, paving the way for the exploration of its substituted derivatives.[1] The early 20th century saw significant contributions from chemists like Jacobson, Huber, and Auwers, who established the foundational methods for constructing the indazole core, often as a prelude to further functionalization like nitration.[1]
A pivotal early strategy involved the cyclization of N-nitroso-o-toluidines. This approach, while historically significant, often involved harsh conditions and the generation of hazardous nitrous gases.[2]
The Jacobson-Huber Methodology: Cyclization of N-Nitroso-o-acetotoluidide
A common variant of this early approach is the Jacobson-Huber synthesis, which utilizes the nitrosation of N-acetyl-o-toluidine followed by cyclization.[2] The N-acetyl group serves to activate the methyl group for the subsequent ring closure.
Experimental Protocol: Synthesis of 1H-Indazole from N-Acetyl-o-toluidine (Adapted from Jacobson-Huber) [3]
-
Step 1: Nitrosation: A solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the N-nitroso derivative.
-
Step 2: Cyclization: The solution containing the N-nitroso-o-acetotoluidide is then carefully neutralized and heated. This promotes an intramolecular cyclization, where the nitroso group attacks the activated methyl group.
-
Step 3: Aromatization: Subsequent dehydration and rearrangement lead to the formation of the aromatic indazole ring.
-
Step 4: Isolation and Purification: The crude indazole is then isolated, typically by precipitation, and purified by recrystallization or distillation.
The mechanism of this reaction is believed to proceed through an initial acyl shift, which is the rate-determining step, followed by an intramolecular azo coupling.[4]
II. The Rise of Regiospecificity: Synthesis of Nitroindazole Isomers from Substituted Anilines
The mid-20th century marked a shift towards more controlled and systematic syntheses, allowing for the specific placement of the nitro group on the indazole ring. This was largely achieved by starting with appropriately substituted anilines, where the position of the nitro group was already defined. A 1976 patent significantly expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by refining these methods.[1]
This era's key innovation was the diazotization of substituted 2-methylanilines (o-toluidines) followed by intramolecular cyclization. This method proved to be reliable and relatively high-yielding for several key isomers.
Workflow for Nitroindazole Synthesis from Substituted 2-Methylanilines
Caption: General workflow for the synthesis of nitroindazoles from substituted 2-methylanilines.
Synthesis of 5-Nitro-1H-indazole: A Staple in Organic Synthesis
The synthesis of 5-nitro-1H-indazole from 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline) is a well-documented and robust procedure that has become a classic example of this methodology.[1][5]
Experimental Protocol: Synthesis of 5-Nitro-1H-indazole [5]
-
Materials: 2-amino-5-nitrotoluene, glacial acetic acid, sodium nitrite, water.
-
Step 1: Dissolution: Dissolve 2-amino-5-nitrotoluene (0.36 mole) in glacial acetic acid (2.5 L) in a flask equipped with a mechanical stirrer.
-
Step 2: Diazotization: Cool the solution to 15-20°C in an ice bath. Prepare a solution of sodium nitrite (0.36 mole) in water (60 ml). Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25°C.
-
Step 3: Reaction: Continue stirring for 15 minutes to complete the diazotization. Allow the solution to stand at room temperature for 3 days.
-
Step 4: Isolation: Concentrate the solution under reduced pressure. Add water to the residue and stir to form a slurry.
-
Step 5: Purification: Filter the crude product, wash thoroughly with cold water, and dry. The crude material can be recrystallized from methanol to yield pale yellow needles of 5-nitro-1H-indazole.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a proton source to facilitate the formation of nitrous acid from sodium nitrite.
-
"All at once" addition of NaNO₂: This is crucial to avoid the formation of a significant amount of a yellow precipitate, presumed to be the diazoamino compound, which can occur with slow addition.[5]
-
Temperature Control (below 25°C): Diazotization reactions are exothermic and diazonium salts can be unstable at higher temperatures. Maintaining a low temperature is critical for safety and to maximize the yield of the desired product.[5]
-
3-day standing time: This allows for the slow intramolecular cyclization of the diazonium intermediate to form the indazole ring.
Synthesis of Other Key Isomers
Similar strategies, with minor modifications, are employed for the synthesis of other nitroindazole isomers.
-
4-Nitro-1H-indazole: This isomer is synthesized from 2-methyl-3-nitroaniline. The procedure involves dissolving the aniline in glacial acetic acid, cooling to 0°C, and adding an aqueous solution of sodium nitrite.[1]
-
6-Nitro-1H-indazole: The starting material for this isomer is 2-methyl-5-nitroaniline. A common procedure involves forming the acetanilide derivative in situ by reacting the aniline with acetic anhydride in glacial acetic acid. The mixture is then heated, and solid sodium nitrite is added portion-wise to effect nitrosation and ring closure.[1][6]
-
7-Nitro-1H-indazole: Synthesized from 2-methyl-6-nitroaniline, this procedure also typically involves the formation of the acetanilide derivative in a mixture of acetic acid and acetic anhydride before nitrosation and cyclization.[1]
III. Comparative Analysis of Historical Synthesis Methods
The choice of a synthetic route is a critical decision for any researcher, balancing factors such as yield, purity, cost, and safety. The historical methods for nitroindazole synthesis offer a clear illustration of these trade-offs.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Jacobson-Huber Synthesis | N-acetyl-o-toluidine | Sodium Nitrite, HCl | Moderate | Utilizes readily available starting materials. | Involves hazardous nitrous gases and strongly acidic conditions.[2] |
| Synthesis from 2-amino-5-nitrotoluene | 2-amino-5-nitrotoluene | Sodium Nitrite, Acetic Acid | 72-80%[5] | High-yielding and well-established procedure.[5] | Requires a multi-day reaction time. |
| Synthesis from 2-methyl-3-nitroaniline | 2-methyl-3-nitroaniline | Sodium Nitrite, Acetic Acid | Good | Direct route to the 4-nitro isomer. | Starting material may be less common than the 5-nitro precursor. |
| Synthesis from 2-methyl-5-nitroaniline | 2-methyl-5-nitroaniline | Sodium Nitrite, Acetic Anhydride | Good | Effective for the 6-nitro isomer. | Requires heating and portion-wise addition of nitrite.[6] |
| Synthesis from 2-methyl-6-nitroaniline | 2-methyl-6-nitroaniline | Sodium Nitrite, Acetic Anhydride | Good | Established route to the 7-nitro isomer. | Involves the formation of an acetanilide intermediate.[1] |
IV. Evolution and Modern Perspectives
The foundational methods described above laid the groundwork for the synthesis of a vast library of nitroindazole-based compounds, which in turn has fueled their investigation in medicinal chemistry.[7] While these historical methods are still relevant and practiced, modern organic synthesis has introduced new approaches that offer advantages in terms of efficiency, safety, and functional group tolerance.
More contemporary methods include:
-
Direct C-H Nitration: Recent advancements have enabled the direct nitration of the indazole ring at specific positions, such as the C3 and C7 positions, using reagents like iron(III) nitrate.[8][9] This avoids the need to build the ring from a pre-nitrated precursor.
-
Intramolecular Cyclization of Arylhydrazones: This versatile method involves the reaction of a substituted 2-fluoro-5-nitrobenzaldehyde with a hydrazine, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.[7]
-
Enzymatic Synthesis: Emerging biocatalytic routes, such as nitroreductase-triggered indazole formation, offer a more sustainable approach to these valuable compounds.[10]
The historical synthesis methods for nitroindazole compounds provide a fascinating case study in the evolution of organic synthesis. From the early, often challenging, cyclization reactions to the more controlled and regioselective approaches of the mid-20th century, these developments have been instrumental in unlocking the therapeutic potential of this important class of molecules. A thorough understanding of these foundational techniques remains essential for any scientist working in the field of medicinal chemistry and drug discovery.
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Methodological & Application
Synthesis of 3-Aminoindazole from 3-Nitro-1H-indazole: An Application and Protocol Guide
Introduction: The Significance of 3-Aminoindazoles in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif, frequently incorporated into the core structures of pharmacologically active molecules. Among its derivatives, 3-aminoindazoles have emerged as particularly valuable synthons in medicinal chemistry.[1] The primary amino group at the 3-position serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for drug discovery programs.[2] These compounds are key building blocks for a range of therapeutic agents, including potent kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurodegenerative diseases.[3]
The conversion of 3-nitro-1H-indazole to 3-aminoindazole is a fundamental and critical transformation. The starting nitro compound is readily accessible, and its reduction to the corresponding amine opens a gateway to a plethora of further chemical modifications. This guide provides a detailed overview of the common and effective methods for this reduction, offering in-depth protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Six-Electron Journey from Nitro to Amine
The reduction of an aromatic nitro group to a primary amine is a six-electron process.[4] While the specific intermediates can vary depending on the reducing agent and reaction conditions, the transformation generally proceeds through nitroso and hydroxylamine intermediates.[5] Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
Comparative Analysis of Synthetic Protocols
Several robust methods are available for the reduction of 3-nitro-1H-indazole. The choice of method often depends on factors such as the presence of other functional groups, scalability, cost, and safety considerations. Here, we present three widely used and effective protocols.
| Method | Key Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | 4-12 hours | >90% | High yield, clean reaction, simple workup. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | 1-3 hours | 85-95% | Fast, reliable, tolerates many functional groups.[6] | Stoichiometric amounts of tin salts are produced, requiring careful workup and disposal.[7] |
| Sodium Dithionite Reduction | Na₂S₂O₄ | 1-4 hours | 80-90% | Mild conditions, inexpensive, metal-free.[8] | Reaction is often performed in a biphasic system; can sometimes result in complex workups.[9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often providing near-quantitative yields of the desired amine.[9] The use of a palladium on carbon (Pd/C) catalyst is common for this transformation.
Materials:
-
3-Nitro-1H-indazole
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
To a hydrogenation vessel, add 3-nitro-1H-indazole (1.0 eq).
-
Add a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).
-
Under a stream of inert gas, carefully add 10% Pd/C catalyst (5-10 mol%).
-
Seal the vessel and purge with the inert gas, then carefully introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-aminoindazole.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Tin(II) Chloride Reduction
The use of tin(II) chloride (stannous chloride) in the presence of a strong acid is a classic and highly reliable method for the reduction of aromatic nitro compounds.[5]
Materials:
-
3-Nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-nitro-1H-indazole (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of substrate).
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Carefully add concentrated hydrochloric acid (4-5 mL per gram of substrate).
-
Heat the reaction mixture to reflux (typically 70-80 °C) with stirring.
-
Monitor the reaction by TLC. The reaction is generally complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Carefully basify the mixture with a saturated sodium bicarbonate solution or a sodium hydroxide solution until the pH is > 8. A precipitate of tin salts will form.
-
Filter the mixture to remove the tin salts, washing the precipitate thoroughly with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-aminoindazole.
Protocol 3: Sodium Dithionite Reduction
Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive and effective reducing agent for aromatic nitro compounds, offering a metal-free alternative.[8][9]
Materials:
-
3-Nitro-1H-indazole
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol or Methanol
-
Water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve 3-nitro-1H-indazole (1.0 eq) in a mixture of ethanol (or methanol) and water.
-
In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water.
-
Heat the solution of 3-nitro-1H-indazole to approximately 50-60 °C with stirring.
-
Add the sodium dithionite solution dropwise to the heated substrate solution.
-
Maintain the temperature and stir for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-aminoindazole.
Characterization of 3-Amino-1H-indazole
The successful synthesis of 3-amino-1H-indazole should be confirmed by standard analytical techniques.
-
Appearance: Typically an off-white to light brown solid.[10]
-
Melting Point: 156 - 158 °C.[10]
-
¹H NMR (DMSO-d₆): The spectrum is expected to show characteristic peaks for the aromatic protons on the indazole ring and the amine protons. A broad singlet for the N-H of the indazole ring is typically observed at a high chemical shift (around 10-13 ppm), with aromatic protons appearing in the range of 6-8 ppm.[11]
-
¹³C NMR (DMSO-d₆): The spectrum will show the characteristic signals for the carbon atoms of the indazole ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the amine and the indazole ring (typically in the range of 3200-3400 cm⁻¹), as well as C=C and C=N stretching frequencies of the aromatic system.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 3-aminoindazole (133.15 g/mol ).
Safety and Handling
3-Nitro-1H-indazole:
-
This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
3-Amino-1H-indazole:
-
Harmful if swallowed, in contact with skin, or if inhaled.[12] Causes skin and serious eye irritation.[10] May cause respiratory irritation.[12]
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate PPE.
-
Store in a tightly closed container in a cool, dry place.
General Safety Precautions:
-
Catalytic hydrogenation with Pd/C should be performed by trained personnel due to the flammable nature of hydrogen gas and the pyrophoric potential of the catalyst.
-
Reactions involving strong acids and bases should be performed with caution, and appropriate quenching procedures should be followed.
Conclusion
The synthesis of 3-aminoindazole from 3-nitro-1H-indazole is a robust and versatile transformation with multiple reliable protocols available to the synthetic chemist. The choice between catalytic hydrogenation, tin(II) chloride reduction, or sodium dithionite reduction will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently and efficiently access this valuable building block for application in drug discovery and development.
References
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Complete 1 H NMR and 13 C NMR signal assignments for compound (3). - ResearchGate. (URL: [Link])
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (URL: [Link])
-
Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing - IJRAR.org. (URL: [Link])
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023-05-12). (URL: [Link])
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Reduction of nitroaromatic compounds in tin(II) chloride... - ResearchGate. (URL: [Link])
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Nitro Reduction - Common Conditions. (URL: [Link])
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How do you do reduction of aromatic nitro or nitroimidazole ? | ResearchGate. (2016-06-24). (URL: [Link])
-
Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. (URL: [Link])
-
Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025-12-28). (URL: [Link])
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3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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The Strategic Utility of 3-Nitro-1H-indazole in Medicinal Chemistry: A Guide to Application and Protocol
Abstract
The indazole nucleus is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Among its many derivatives, 3-nitro-1H-indazole stands out as a particularly versatile and strategic building block. The strong electron-withdrawing nature of the nitro group at the C3 position profoundly influences the electronic landscape of the bicyclic system, activating it for certain transformations and providing a synthetic handle for conversion into other crucial functional groups.[3] This technical guide provides an in-depth exploration of 3-nitro-1H-indazole as a precursor in drug discovery, detailing its synthesis, key functionalization reactions, and its application in the construction of diverse therapeutic agents. The protocols herein are presented with a focus on not only the procedural steps but also the underlying chemical principles that govern these transformations, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable scaffold.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are bioisosteres of indoles and purines, allowing them to effectively interact with a wide range of biological targets.[4][5] This structural feature has led to the successful development of several FDA-approved drugs containing the indazole core, including the anti-cancer agents Pazopanib and Niraparib, the antiemetic Granisetron, and the non-steroidal anti-inflammatory drug Benzydamine.[2][6]
The introduction of a nitro group, particularly at the C3 position, transforms the indazole scaffold into a highly valuable intermediate. The nitro group serves two primary purposes:
-
Electronic Modulation: As a potent electron-withdrawing group, it modifies the reactivity of the indazole ring system, influencing the regioselectivity of subsequent reactions.[3]
-
Synthetic Handle: The nitro group is readily reduced to a primary amine, providing a key entry point for a vast array of derivatizations, including amide bond formation, sulfonylation, and the introduction of diverse heterocyclic moieties.[7]
This guide will systematically detail the synthesis of 3-nitro-1H-indazole and its transformation into key intermediates, providing experimentally validated protocols and mechanistic insights.
Synthesis of 3-Nitro-1H-indazole: A Foundational Protocol
The most common approach to synthesizing nitro-indazoles is through the direct nitration of the parent indazole ring. However, the regioselectivity of this reaction can be influenced by the reaction conditions. While nitration of 1H-indazole can lead to a mixture of isomers, specific conditions can favor the formation of the 3-nitro derivative. Modern methods, such as palladium-catalyzed C-H nitration, offer improved regioselectivity for certain substrates.[8][9] For the purpose of this guide, a classical and accessible protocol for the direct nitration of 1H-indazole is presented.
Protocol 2.1: Direct Nitration of 1H-Indazole
This protocol describes the electrophilic nitration of 1H-indazole using a mixed acid system. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.
Materials:
-
1H-Indazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 1H-indazole, maintaining the reaction temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Allow the ice to melt. A precipitate may form. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7. Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 3-nitro-1H-indazole.
Causality and Mechanistic Insight: The use of concentrated sulfuric acid is crucial as it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of undesired side products, including other nitro isomers. The regioselectivity is influenced by the electronic properties of the indazole ring; the C3 position is susceptible to electrophilic attack.
Diagram 2.1: Synthesis of 3-Nitro-1H-indazole
Caption: Electrophilic nitration of 1H-indazole.
Key Functionalization Reactions of 3-Nitro-1H-indazole
The synthetic utility of 3-nitro-1H-indazole lies in its ability to be readily transformed into other key functional groups, opening avenues for diverse molecular architectures.
Reduction of the Nitro Group: Gateway to 3-Amino-1H-indazole
The reduction of the nitro group to a primary amine is arguably the most critical transformation of 3-nitro-1H-indazole. The resulting 3-amino-1H-indazole is a versatile intermediate for the synthesis of a wide range of bioactive molecules, including kinase inhibitors.[6][10] Several methods are available for this reduction, each with its own advantages.
Diagram 3.1: Reduction of 3-Nitro-1H-indazole
Caption: Common methods for the reduction of 3-nitro-1H-indazole.
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
3-Nitro-1H-indazole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen Gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of 3-nitro-1H-indazole (1.0 eq) in ethanol or methanol, add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-1H-indazole, which can be further purified by recrystallization if necessary.
Causality and Mechanistic Insight: Palladium on carbon is a heterogeneous catalyst that facilitates the addition of hydrogen across the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are successively reduced on the catalyst surface. This method is generally clean, with the primary byproduct being water.
A classic and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
3-Nitro-1H-indazole
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: Dissolve 3-nitro-1H-indazole (1.0 eq) in ethanol or ethyl acetate.
-
Addition of Reagent: Add a solution of SnCl₂·2H₂O (3-5 eq) in concentrated HCl to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully neutralize with a concentrated NaOH solution to precipitate tin salts.
-
Extraction and Purification: Filter the mixture and extract the filtrate with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-amino-1H-indazole.
Causality and Mechanistic Insight: Tin(II) chloride is a mild reducing agent that, in the presence of a strong acid like HCl, effectively reduces the nitro group. The reaction involves a series of single-electron transfers from Sn(II) to the nitro group. The acidic medium is necessary to protonate the intermediates and facilitate the reduction process.
N-Alkylation: Controlling Regioselectivity
Alkylation of the indazole ring can occur at either the N1 or N2 position, leading to regioisomers. The regiochemical outcome is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile.[4][5][11][12][13] The presence of the nitro group at C3 can influence this selectivity.
N1-alkylation is often favored under thermodynamic control.
Materials:
-
3-Nitro-1H-indazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
Procedure:
-
Deprotonation: To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-nitro-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Anion Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction with water. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify by column chromatography to separate the N1-alkylated product from any N2-isomer.
Causality and Mechanistic Insight: The use of a strong, non-coordinating base like NaH in a non-polar aprotic solvent like THF favors the formation of the thermodynamically more stable N1-alkylated product. The indazolide anion is formed, and the subsequent Sₙ2 reaction with the alkyl halide proceeds. Marked N-1 regioselectivity has been observed for 3-nitro substituted indazole when using NaH in THF.[11]
Palladium-Catalyzed Cross-Coupling Reactions
To introduce aryl or heteroaryl moieties, which are common features in many drugs, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are employed.[14][15] This typically requires prior halogenation of the indazole ring.
Diagram 3.3: Suzuki-Miyaura Coupling of a Halo-nitroindazole
Caption: Suzuki-Miyaura cross-coupling reaction.
Applications in the Synthesis of Bioactive Molecules
The true value of 3-nitro-1H-indazole as a building block is demonstrated by its application in the synthesis of diverse therapeutic agents.
Anticancer Agents: Kinase Inhibitors
The 3-amino-1H-indazole scaffold is a key pharmacophore in many kinase inhibitors.[2] By reducing the nitro group of 3-nitro-1H-indazole and subsequently performing amide couplings or other functionalizations, potent inhibitors of various kinases can be synthesized.
| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| 1H-Indazole-3-amine Derivatives | Various Cancer Cell Lines | e.g., 5.15 µM (K562 cells) | [6][10] |
| 3-(Pyrrolopyridin-2-yl)indazole Derivatives | HL60, HCT116 cell lines | 8.3 nM (HL60), 1.3 nM (HCT116) | [2] |
| 3-Substituted 1H-indazoles | IDO1 Enzyme | 720 nM, 770 nM | [2] |
Antiprotozoal Agents: Antileishmanial Compounds
Derivatives of 3-chloro-6-nitro-1H-indazole, which can be synthesized from a nitro-indazole precursor, have shown promising activity against Leishmania species.[7] The synthetic strategy often involves converting a precursor to a 3-chloro derivative, which then serves as a substrate for cycloaddition reactions to introduce other heterocyclic moieties.
| Compound Derivative | Leishmania Species | Activity | Reference |
| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania major | Promising growth inhibitor | [7] |
Antimicrobial Agents
The indazole scaffold has also been explored for the development of novel antimicrobial agents. By functionalizing the 3-amino-1H-indazole intermediate derived from 3-nitro-1H-indazole, compounds with antibacterial and antifungal properties can be generated.
Conclusion
3-Nitro-1H-indazole is a high-value, versatile building block in medicinal chemistry. Its synthesis and, more importantly, its strategic functionalization provide access to a rich diversity of molecular architectures. The facile reduction of the nitro group to an amine is a gateway to the highly sought-after 3-amino-1H-indazole scaffold, a key component of numerous kinase inhibitors and other therapeutic agents. The ability to control the regioselectivity of N-alkylation and to perform cross-coupling reactions further enhances its utility. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize 3-nitro-1H-indazole in their drug discovery and development endeavors, ultimately contributing to the advancement of novel therapeutics.
References
-
Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers. Available at: [Link].
-
Pd‐catalyzed synthesis of 3‐amino‐1H‐indazole. ResearchGate. Available at: [Link].
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available at: [Link].
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. Available at: [Link].
-
A rational mechanism for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives 130 via the direct C−H nitration and intramolecular C−H functionalization of 129. ResearchGate. Available at: [Link].
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link].
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link].
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link].
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Archives. Available at: [Link].
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Available at: [Link].
-
Iron promoted C3‐H nitration of indazole. ResearchGate. Available at: [Link].
-
Abdelahi, M. M. M., El Bakri, Y., Lai, C.-H., Subramani, K., Anouar, E. H., Ahmad, S., Benchidmi, M., Mague, J. T., Popović-Djordjević, J., & Goumri-Said, S. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 714–727. Available at: [Link].
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link].
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. Available at: [Link].
-
Wang, Z., Wang, Q., Ouyang, G., & Wang, Z. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. Available at: [Link].
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link].
-
Suzuki reaction. Wikipedia. Available at: [Link].
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link].
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. Available at: [Link].
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link].
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. Available at: [Link].
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The Strategic Reduction of the Nitro Group on the Indazole Ring: A Guide for Synthetic and Medicinal Chemists
<APPLICATION NOTE & PROTOCOL >
Introduction: The Indazole Nucleus and the Significance of the Amino Moiety
The indazole scaffold is a privileged bicyclic heterocycle integral to the design of numerous pharmacologically active agents, particularly in oncology as kinase inhibitors.[1] The transformation of a nitro-substituted indazole to its corresponding amino derivative is a pivotal step in the synthesis of these complex molecules. This reduction dramatically alters the electronic properties of the indazole ring, converting the strongly electron-withdrawing nitro group (σp = +0.78) into a strongly electron-donating amino group (σp = -0.66).[2] This electronic shift not only facilitates further functionalization but is often crucial for the molecule's biological activity.
This comprehensive guide provides an in-depth analysis of the common methodologies for the reduction of the nitro group on the indazole ring. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations.
Mechanistic Overview: The Six-Electron Journey from Nitro to Amine
The reduction of a nitro group to a primary amine is a six-electron process that proceeds through a series of intermediates.[3] Understanding these pathways is crucial for selecting the appropriate reducing agent and conditions to avoid undesired side products. The reduction typically follows a direct hydrogenation pathway, involving the sequential formation of nitroso and hydroxylamine intermediates before yielding the final amine.[3][4]
Caption: General pathway for nitro group reduction.
The choice of reducing agent and reaction conditions can influence the rate-determining step and the potential for accumulation of intermediates. For instance, the reduction of the nitroso intermediate is often much faster than the initial reduction of the nitro group, making it difficult to detect.[2] However, the hydroxylamine intermediate can sometimes be isolated or may participate in side reactions, such as condensation, especially under certain catalytic conditions.[5]
Comparative Analysis of Reduction Methodologies
The selection of a reduction method depends on several factors, including the substrate's functional group tolerance, desired selectivity, scalability, and cost. Below is a comparative summary of the most common methods for reducing nitroindazoles.
| Method | Reagents & Conditions | Advantages | Disadvantages | Functional Group Tolerance |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like EtOH, MeOH, or EtOAc.[6][7] | Clean reaction profile, high yields, catalyst can be recycled.[7] | Potential for dehalogenation, requires specialized hydrogenation equipment.[8] | May reduce other functional groups like alkenes, alkynes, and some carbonyls. Raney Nickel is preferred for substrates with halogen substituents.[8] |
| Metal/Acid Reduction | Fe/HCl, Fe/AcOH, Sn/HCl, Zn/HCl, or Zn/AcOH.[6][9] | Cost-effective, readily available reagents, generally good yields.[1][7] | Often requires harsh acidic conditions, tedious workup to remove metal salts.[6] | Not suitable for acid-labile functional groups. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O in a solvent like EtOH or EtOAc.[1][9] | Milder conditions compared to metal/acid systems, good for substrates with acid-sensitive groups.[8] | Stoichiometric amounts of tin salts are required, leading to significant waste. | Generally compatible with esters and other carbonyl groups.[6] |
| Transfer Hydrogenation | Hydrazine hydrate (N₂H₄·H₂O) with a catalyst like Pd/C or Fe(III) chloride.[6][10] | Avoids the need for high-pressure hydrogen gas, often proceeds under milder conditions. | Hydrazine is toxic and requires careful handling. | Good chemoselectivity, often compatible with reducible halogens. |
| Sodium Dithionite | Na₂S₂O₄ in a biphasic system (e.g., DCM/H₂O) with a phase-transfer catalyst. | Mild conditions, useful for sensitive substrates. | Can be sluggish, may not be suitable for all substrates.[6] | Good for substrates with carbonyl or imine functionalities that might be reduced by other methods.[6] |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific nitroindazole substrate.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and clean, making it a preferred choice when compatible with the substrate's functional groups.[7]
Materials:
-
Nitroindazole substrate
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitroindazole substrate in a suitable solvent (e.g., EtOH or MeOH).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales, a Parr hydrogenator or similar apparatus is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst is pyrophoric and should be handled with care, especially when dry. The filter cake should be washed with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude aminoindazole. The product can be further purified by recrystallization or column chromatography if necessary.[6]
Caption: Workflow for catalytic hydrogenation.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂·2H₂O)
This is a reliable and widely used method, particularly when catalytic hydrogenation is not feasible.[1]
Materials:
-
Nitroindazole substrate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve the nitroindazole substrate in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is basic (pH ~8). This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Reduction with Iron in Acidic Medium
A classic, cost-effective, and environmentally friendly method for nitro group reduction.[1][7]
Materials:
-
Nitroindazole substrate
-
Iron powder (Fe) (5-10 equivalents)
-
Glacial acetic acid (AcOH) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) and Water
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: Suspend the nitroindazole substrate in a mixture of ethanol and water (or acetic acid) in a round-bottom flask.[7]
-
Reagent Addition: Add iron powder to the suspension, followed by the dropwise addition of concentrated HCl or glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.[11] Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and filter it through a pad of Celite while still hot to remove the iron salts.
-
Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium carbonate or sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminoindazole, which can be further purified.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, consider adding more reducing agent or increasing the reaction temperature. For catalytic hydrogenations, ensure the catalyst is active and the system is free of catalyst poisons like sulfur compounds.[6]
-
Side Product Formation: Over-reduction or the formation of dimeric azo or azoxy compounds can occur.[12] This can sometimes be mitigated by carefully controlling the reaction temperature and the amount of reducing agent. In catalytic hydrogenations, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates and subsequent side products.[5]
-
Poor Solubility: If the nitroindazole substrate has poor solubility in common solvents, consider using a co-solvent system or a different solvent altogether. For metal/acid reductions, a mixture of ethanol and water is often effective.[11]
-
Chemoselectivity: When other reducible functional groups are present, the choice of reducing agent is critical. For instance, to preserve a halogen substituent, Raney Nickel is often a better choice than Pd/C for catalytic hydrogenation.[8] For substrates with easily reducible carbonyls, milder reagents like sodium dithionite might be more suitable.[6]
Conclusion
The reduction of the nitro group on the indazole ring is a fundamental and enabling transformation in medicinal chemistry and drug development. A thorough understanding of the available methodologies, their mechanisms, and their limitations is essential for the successful synthesis of aminoindazole-based targets. By carefully considering the factors of substrate reactivity, functional group tolerance, and scalability, researchers can select the optimal conditions to achieve high yields of the desired product. The protocols and insights provided in this guide serve as a valuable resource for navigating the challenges and opportunities presented by this important reaction.
References
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National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
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ResearchGate. (2022). (PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Retrieved from [Link]
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RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
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PubMed. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Retrieved from [Link]
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RSC Publishing. (n.d.). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Retrieved from [Link]
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SpringerLink. (1986). Synthesis of heterocycles on the basis of aliphatic nitro compounds (review). Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). A Walk through Recent Nitro Chemistry Advances. PubMed Central. Retrieved from [Link]
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ACS Publications. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. Retrieved from [Link]
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Semantic Scholar. (n.d.). THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PubMed Central. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Retrieved from [Link]
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PubMed Central. (n.d.). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. Retrieved from [Link]
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-
PubMed. (n.d.). 7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. Retrieved from [Link]
-
PubMed. (n.d.). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Retrieved from [Link]
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PubMed. (2010). Selective reduction and termination of multiple pregnancies. Retrieved from [Link]
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PubMed. (1991). Selective reduction of multiple pregnancies in the first trimester or early second trimester. Retrieved from [Link]
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Introduction: The Strategic Importance of Nitroindazoles in Medicinal Chemistry
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of Nitroindazoles
For Researchers, Scientists, and Drug Development Professionals
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile biological activities, ranging from anticancer to antimicrobial and neurological applications, make them a high-priority scaffold in drug discovery.[1][2] Among the various methods for functionalizing the indazole ring system, Nucleophilic Aromatic Substitution (SNAr) on nitro-substituted indazoles stands out as a particularly powerful and strategic approach.
The presence of a strongly electron-withdrawing nitro group dramatically alters the electronic landscape of the indazole ring, rendering it susceptible to attack by nucleophiles.[3][4] This activation is the key that unlocks a vast chemical space for derivatization, allowing for the precise introduction of diverse functional groups. This guide provides a comprehensive overview of the mechanistic principles, regiochemical control, and practical execution of SNAr reactions on nitroindazoles, offering field-proven insights and detailed protocols for researchers aiming to leverage this robust transformation.
Pillar 1: The SNAr Mechanism on Nitro-Activated Indazoles
The SNAr reaction is a two-step addition-elimination process, fundamentally distinct from SN1 or SN2 reactions.[3][5] Its feasibility hinges on two primary conditions: the presence of a good leaving group (typically a halide) and strong activation of the aromatic ring by at least one potent electron-withdrawing group.[5] The nitro group (–NO₂) is the archetypal activating group for this transformation.
The reaction proceeds as follows:
-
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack is typically the rate-determining step of the reaction.[6] The aromaticity of the ring is temporarily broken, resulting in the formation of a resonance-stabilized anionic intermediate.
-
Formation of the Meisenheimer Complex: This anionic intermediate, known as a Meisenheimer complex, is stabilized by the delocalization of its negative charge throughout the ring system and, crucially, onto the electron-withdrawing nitro group.[3][5][7] The stability of this complex is paramount to the reaction's success. The nitro group's ability to stabilize this intermediate is greatest when it is positioned ortho or para to the site of nucleophilic attack.
-
Elimination & Rearomatization: The leaving group is expelled, taking its bonding electrons with it. This step restores the aromaticity of the ring, yielding the final substituted product.
Pillar 3: Experimental Protocols & Data
The success of an SNAr reaction is highly dependent on the choice of solvent, base, and temperature. Dipolar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can solvate the charged Meisenheimer complex effectively. [8]However, greener approaches using water with additives like HPMC are emerging and show comparable efficacy. [8]
Data Presentation: Representative SNAr Reactions
The following table summarizes typical conditions and outcomes for SNAr reactions on activated halo-aromatic systems, which are analogous to halo-nitroindazoles.
| Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference Analogy |
| 2-Chloro-5-nitropyridine | Aniline | Et₃N | Ethanol | Reflux | ~85-95 | [9] |
| 2-Fluoro-5-nitrobenzene | Benzylamine | KOH | H₂O/HPMC | RT | 90 | [8] |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | - | Ethanol | RT | High | [10] |
| 5-Chloro-4-nitro-benzothiadiazole | Morpholine | K₂CO₃ | DMF | 60 | ~90 | [7] |
| 7-Nitroindazole | Phenylacetonitrile | t-BuOK | t-BuOH | 60 | 85 | [11][12] |
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the reaction of a chloro-nitroindazole with a primary or secondary amine.
Materials:
-
Chloro-nitroindazole (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Base: K₂CO₃ or Triethylamine (Et₃N) (2.0 eq)
-
Solvent: Anhydrous DMF or DMSO (0.1 - 0.5 M)
-
Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chloro-nitroindazole (1.0 eq) and the chosen anhydrous solvent. [7]2. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add the base (e.g., K₂CO₃, 2.0 eq), followed by the amine nucleophile (1.2 eq). [13]4. Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature depends on the reactivity of the specific substrate and nucleophile and may require screening. [13]5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted nitroindazole.
Protocol 2: Reaction with Alcohol/Phenol Nucleophiles (Alkoxylation/Phenoxylation)
This protocol is for the synthesis of ether-linked indazoles, which requires the in situ generation of a more potent alkoxide or phenoxide nucleophile.
Materials:
-
Chloro-nitroindazole (1.0 eq)
-
Alcohol or Phenol (1.5 eq)
-
Strong Base: Sodium hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Solvent: Anhydrous THF or DMF (0.1 - 0.5 M)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH, 1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of the chloro-nitroindazole (1.0 eq) in the same anhydrous solvent to the alkoxide mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC. [13]7. Work-up: Once complete, cool to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by flash chromatography.
General Experimental Workflow
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient activation of the ring.2. Poor nucleophile.3. Low reaction temperature.4. Inappropriate solvent or base. | 1. Confirm the nitro group is ortho/para to the leaving group.2. For weak nucleophiles (e.g., alcohols), use a strong base (NaH, t-BuOK) to generate the conjugate base.3. Increase temperature in increments of 10-20 °C.<[8][14]br>4. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO). |
| Multiple Products/Side Reactions | 1. Reaction at multiple sites.2. Degradation of starting material or product.3. Reaction with the solvent (e.g., DMF hydrolysis at high temp). | 1. If multiple leaving groups are present, lower the temperature to favor the more activated site.2. Run the reaction at a lower temperature for a longer duration.3. Use a more stable solvent or avoid excessive heating. |
| Difficulty in Purification | 1. Product is highly polar.2. Byproducts have similar polarity to the product. | 1. Use a more polar eluent system for chromatography or consider reverse-phase chromatography.2. Optimize reaction conditions to minimize byproduct formation. Recrystallization may be an effective alternative. |
Conclusion
The nucleophilic aromatic substitution of nitroindazoles is a robust and highly effective strategy for the synthesis of complex, functionally diverse molecules. By understanding the underlying mechanistic principles and the critical role of the nitro group in directing regioselectivity, researchers can confidently design and execute these transformations. The protocols provided here serve as a validated starting point for exploration, enabling the rapid generation of novel indazole derivatives for applications in drug discovery and materials science.
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8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts . (2021). Chemistry LibreTexts. [Link]
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Synthesis of Novel Substituted Indazoles via Nucleophilic Substitution of Hydrogen (SNH) | Request PDF . ResearchGate. [Link]
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A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water . (2020). RSC Publishing. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH . (2020). National Institutes of Health. [Link]
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Nucleophilic aromatic substitution - BYJU'S . BYJU'S. [Link]
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5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) . RSC Publishing. [Link]
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6-Nitroindazole in Drug Discovery: Anticancer, Antimicrobial, and Neurological Applications . (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool - Juniper Publishers . (2017). Juniper Publishers. [Link]
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Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC . RSC Publishing. [Link]
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5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - MDPI . (2023). MDPI. [Link]
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2 - Reaction Examples . chem.ucla.edu. [Link]
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Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol. - ResearchGate . ResearchGate. [Link]
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Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds - ResearchGate . ResearchGate. [Link]
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Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group . PubMed. [Link]
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The Chemistry of 5-Nitroindazole: Synthesis and Applications Explored . (2025). Chem-Space. [Link]
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Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - PMC - NIH . (2022). PubMed Central. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI . (2020). MDPI. [Link]
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SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem . (2025). Springer Nature. [Link]
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Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed . PubMed. [Link]
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SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress . ichem.files.wordpress.com. [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv . ChemRxiv. [Link]
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SNAr reactions of pi-deficient aromatic rings - YouTube . (2020). YouTube. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry . (2018). Master Organic Chemistry. [Link]
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How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - PubMed . PubMed. [Link]
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6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem . PubChem. [Link]
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-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC . (2022). PubMed Central. [Link]
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Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine | Request PDF . ResearchGate. [Link]
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use of 3-Nitro-1H-indazole in the synthesis of antileishmanial agents
An Application Guide to the Synthesis and Evaluation of 3-Nitro-1H-Indazole Derivatives as Potent Antileishmanial Agents
Authored by: A Senior Application Scientist
Introduction: The Imperative for Novel Antileishmanial Therapeutics
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge, affecting millions in tropical and subtropical regions. The current therapeutic arsenal is plagued by limitations including severe side effects, parenteral administration, high cost, and the alarming rise of drug-resistant parasite strains. This therapeutic gap underscores the urgent need for novel, safer, and more effective antileishmanial agents.
The indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Within this class, nitroindazole derivatives have shown particular promise as antiprotozoal agents.[2][3] The nitro group is a key pharmacophore, often implicated in the mechanism of action against various parasites.[2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into a specific subclass: derivatives of 3-nitro-1H-indazole, with a focus on the strategic use of the versatile intermediate, 3-chloro-6-nitro-1H-indazole , to generate potent antileishmanial candidates.
Scientific Rationale: Targeting a Parasite-Specific Pathway
The efficacy of many nitro-heterocyclic drugs is linked to the intracellular reduction of the nitro group, which generates reactive nitrogen species lethal to the parasite.[2] For the indazole derivatives discussed herein, a primary molecular target has been identified as Trypanothione Reductase (TryR) .[1][4][5]
Why Target Trypanothione Reductase?
-
Essential for Parasite Survival: TryR is a flavoenzyme unique to trypanosomatids, including Leishmania. It is the central enzyme in the trypanothione-based redox system, which protects the parasite from oxidative stress generated by host immune cells.
-
Absent in Humans: The human host relies on a glutathione-based system and lacks TryR. This enzymatic disparity provides a therapeutic window, allowing for selective targeting of the parasite without affecting the host's cellular machinery.
Molecular docking and dynamics simulations have shown that 3-nitro-1H-indazole derivatives can bind stably within the active site of Leishmania TryR, inhibiting its function and rendering the parasite vulnerable to oxidative damage.[1][5][6]
Synthetic Strategy: From Core Scaffold to Diverse Derivatives
The development of potent antileishmanial agents from the nitroindazole scaffold follows a strategic and modular synthetic workflow. The process begins with the synthesis of a key, reactive intermediate, 3-chloro-6-nitro-1H-indazole , which serves as a versatile building block for subsequent diversification through reactions like 1,3-dipolar cycloadditions.[1][5] This "click chemistry" approach allows for the efficient generation of a library of novel triazole-containing compounds with high yields.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 3-nitro-1H-indazole derivatives.
Protocol 1: Synthesis of Key Intermediate (3-chloro-6-nitro-1H-indazole)
This protocol describes the chlorination of 6-nitro-1H-indazole, a critical step in producing the versatile synthetic intermediate.
Materials & Reagents:
-
6-nitro-1H-indazole
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (5.25%)
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask, ice-water bath, magnetic stirrer
Procedure:
-
Dissolution: Dissolve 6-nitro-1H-indazole (e.g., 31 mmol) in an aqueous solution of NaOH (e.g., 150 mL) in a round-bottom flask.[3]
-
Heating: Gently heat the mixture with stirring until a homogenous, red-colored solution is formed.[3]
-
Cooling: Cool the reaction mixture in an ice-water bath for a minimum of 15 minutes.[3]
-
Chlorination: While maintaining the temperature at 0 °C, slowly add sodium hypochlorite solution (e.g., 45 mmol) to the cooled mixture dropwise.[3]
-
Reaction: Stir the reaction vigorously at 0 °C for 5 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).[3]
-
Neutralization: Once the reaction is complete, carefully adjust the pH of the solution to 7 using dilute HCl.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[3]
-
Washing & Drying: Combine the organic layers, wash with distilled water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-chloro-6-nitro-1H-indazole.
Protocol 2: Synthesis of Triazole Derivatives via Click Chemistry
This protocol provides a general method for the 1,3-dipolar cycloaddition reaction between the indazole intermediate and an organic azide to form 1,2,3-triazole derivatives.[1]
Materials & Reagents:
-
3-chloro-6-nitro-1H-indazole derivative (with an alkyne group)
-
Organic azide (R-N₃)
-
Copper(I) iodide (CuI) catalyst
-
Solvent (e.g., DMF, THF/water)
-
Sodium ascorbate (optional, for in situ Cu(I) generation)
Procedure:
-
Setup: In a reaction vessel, dissolve the 3-chloro-6-nitro-1H-indazole-alkyne derivative (1 equivalent) and the desired organic azide (1.1 equivalents) in the chosen solvent system.
-
Catalyst Addition: Add the copper(I) iodide catalyst (e.g., 0.1 equivalents). If using a Cu(II) source, add a reducing agent like sodium ascorbate.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is typically complete within a few hours to 24 hours. Monitor by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate under vacuum. Purify the resulting triazole derivative by column chromatography or recrystallization to achieve high purity. This method has been reported to yield regioisomers of triazole-1,4 with good yields (82-90%).[1][5]
Protocol 3: In Vitro Antileishmanial Activity (MTT Assay)
This colorimetric assay assesses the metabolic activity of Leishmania promastigotes to determine the 50% inhibitory concentration (IC₅₀) of the synthesized compounds.[1][3][4]
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes (L. major, L. tropica, L. infantum) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal calf serum and 1% penicillin-streptomycin at 23 °C.[1]
-
Plating: Seed a 96-well microtiter plate with 100 µL of parasite culture at a density of 2.5 x 10⁶ promastigotes/mL.[1]
-
Compound Addition: Add the synthesized indazole derivatives (dissolved in DMSO) to the wells in serial dilutions to achieve a range of final concentrations. Include wells for a reference drug (e.g., Glucantime, Amphotericin B), an untreated parasite control, and a solvent (DMSO) control.[4]
-
MTT Addition: Add 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours. Viable, metabolically active parasites will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4]
-
Analysis: Calculate the percentage of parasite viability inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits parasite viability by 50%) by plotting the data using non-linear regression analysis.[4]
Data Presentation: Biological Activity
The antileishmanial activity of synthesized 3-chloro-6-nitro-1H-indazole derivatives has been evaluated against the promastigote forms of three medically relevant Leishmania species. The results, summarized below, highlight that the inhibitory potency is species-dependent.[1]
| Compound | L. major IC₅₀ (µM) | L. tropica IC₅₀ (µM) | L. infantum IC₅₀ (µM) |
| 4 | >250 | >250 | 5.53 |
| 5 | >250 | >250 | 4 |
| 7 | >250 | >250 | 117 |
| 10 | >250 | >250 | 62 |
| 11 | >250 | 76 | 6 |
| 12 | >250 | >250 | 36.33 |
| 13 | 38 | 186 | 110 |
| Glucantime | 185.33 | 196 | 211 |
| (Data sourced from BenchChem)[4] |
Key Insights from the Data:
-
Several derivatives (notably 4 , 5 , and 11 ) demonstrate potent activity against L. infantum, with IC₅₀ values in the low micromolar range, significantly outperforming the reference drug Glucantime.[4]
-
The activity is highly specific; most compounds were inactive against L. major and L. tropica at the tested concentrations.[1]
-
Compound 13 was identified as a promising inhibitor of L. major.[1][5] This highlights how structural modifications can alter the activity spectrum.
Structure-Activity Relationship (SAR) Insights
The development of effective drugs relies on understanding how chemical structure relates to biological activity. For this series of nitroindazoles:
-
The Nitro Group: The presence of the nitro group on the indazole ring is considered critical for antileishmanial activity, a common feature in many antiparasitic compounds.[2]
-
Substitution at Position 3: The introduction of a chloro group at the 3-position creates a key intermediate for further functionalization. The subsequent addition of various heterocyclic moieties, such as triazoles, via click chemistry allows for fine-tuning of the compound's properties and biological activity.[1][2]
Conclusion and Future Directions
The 3-nitro-1H-indazole scaffold represents a highly promising starting point for the development of novel antileishmanial agents. The synthetic pathway, proceeding through the versatile 3-chloro-6-nitro-1H-indazole intermediate, allows for the efficient creation of diverse compound libraries. Several derivatives have demonstrated potent and species-specific in vitro activity, likely by inhibiting the parasite-essential enzyme Trypanothione Reductase.[1][4]
Future research should focus on:
-
Lead Optimization: Further pharmacomodulation of the most potent hits to improve their activity spectrum, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the precise binding modes and downstream cellular effects of TryR inhibition.
-
In Vivo Efficacy: Advancing the most promising candidates to in vivo studies using murine models of leishmaniasis to evaluate their therapeutic potential in a whole-organism context.[7]
This strategic approach, combining efficient synthesis with targeted biological evaluation, paves the way for the discovery of next-generation therapies to combat the global threat of leishmaniasis.
References
-
El-Gamal, M. I., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. [Link]
-
PubMed (2022). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. National Library of Medicine. [Link]
-
Semantic Scholar. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
-
Mollineda-Diogo, N., et al. (2024). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. MDPI. [Link]
Sources
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols for the Preparation of 3-Chloro-6-Nitro-1H-Indazole Derivatives
Abstract
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of derivatives based on the versatile 3-chloro-6-nitro-1H-indazole intermediate. This key building block serves as a flexible platform for developing novel molecular entities through strategic functionalization at both the N-1 and C-3 positions. We will explore field-proven methodologies, including N-alkylation and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as cycloaddition strategies. The causality behind experimental choices is elucidated to empower researchers in drug discovery and chemical development to not only replicate these procedures but also to rationally design next-generation indazole-based compounds. The described derivatives have shown significant potential as antileishmanial and anticancer agents, underscoring the importance of this chemical space.[3][4][5]
Part 1: Synthesis of the Core Intermediate: 3-Chloro-6-nitro-1H-indazole
The strategic synthesis of the 3-chloro-6-nitro-1H-indazole core is the critical first step. While various synthetic routes to the indazole ring system exist, a highly effective and common industrial approach for introducing the C-3 chloro substituent is via a Sandmeyer reaction.[6][7][8] This classic transformation involves the diazotization of a primary aromatic amine followed by a copper(I)-catalyzed substitution with a chloride source.[9][10]
The reaction proceeds via a free-radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[6][7] This generates an aryl radical and dinitrogen gas, with the subsequent reaction with a copper(II) halide species yielding the final aryl halide and regenerating the catalyst.[7]
Workflow for Synthesis of 3-Chloro-6-nitro-1H-indazole
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies | Semantic Scholar [semanticscholar.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Involving Nitroindazoles
Introduction: The Strategic Integration of Nitroindazoles into Modern Drug Discovery via 1,3-Dipolar Cycloaddition
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a nitro group onto this bicyclic heterocycle profoundly influences its electronic properties and biological activity, making nitroindazoles intriguing building blocks for drug design.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 1,3-dipolar cycloaddition reactions in the functionalization of the nitroindazole core. These reactions offer a powerful and versatile strategy for creating complex molecular architectures with high potential for biological activity.
1,3-dipolar cycloadditions are concerted, pericyclic reactions that allow for the construction of five-membered heterocyclic rings in a single, atom-economical step.[3] This approach is particularly valuable in medicinal chemistry for its ability to generate diverse libraries of drug-like molecules. In the context of nitroindazoles, these reactions are typically employed to introduce other heterocyclic moieties, such as triazoles and pyrazolines, by first functionalizing the nitroindazole with a dipolarophile (e.g., a vinyl or ethynyl group) and then reacting it with a suitable 1,3-dipole.[2][4]
This document will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and discuss the significance of the resulting compounds in contemporary drug discovery programs.
Theoretical Framework: Understanding the 1,3-Dipolar Cycloaddition
A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring.[3] The reaction proceeds through a concerted mechanism, meaning that the new sigma bonds are formed in a single transition state, which makes the reaction highly stereospecific.[5][6]
The general mechanism can be visualized as a [π4s + π2s] cycloaddition, analogous to the Diels-Alder reaction. The 1,3-dipole contributes four electrons from its π-system, while the dipolarophile contributes two electrons.
Caption: General schematic of a 1,3-dipolar cycloaddition reaction.
Two prominent examples of 1,3-dipolar cycloadditions relevant to the functionalization of nitroindazoles are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the reaction of nitrile imines with alkenes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click Chemistry" Approach
The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[7][8] It involves the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[2][9] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.[8]
Caption: Workflow for synthesizing triazolyl-nitroindazoles via CuAAC.
Nitrile Imine Cycloaddition with Alkenes
Nitrile imines are another class of 1,3-dipoles that readily react with alkenes to form pyrazoline heterocycles.[2] These dipoles are typically generated in situ from precursors such as hydrazonoyl halides via base-induced dehydrohalogenation.[2][4] The reaction with an alkene-functionalized nitroindazole provides a direct route to nitroindazole-pyrazoline derivatives.
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature and are intended to serve as a guide for researchers.[2][4]
Protocol 1: Synthesis of N-Functionalized Nitroindazole Precursors
The successful execution of 1,3-dipolar cycloadditions on a nitroindazole scaffold first requires the introduction of a suitable dipolarophile handle, such as a vinyl or ethynyl group.
A. Synthesis of N-(2-Bromoethyl)-5-nitro-1H-indazole
This procedure describes the N-alkylation of 5-nitroindazole with 1,2-dibromoethane.
-
Reagents and Materials:
-
5-Nitroindazole
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 5-nitroindazole (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and 1,2-dibromoethane (3.0 eq).
-
Stir the reaction mixture at 80 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous phase with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/EtOAc gradient to afford N-(2-bromoethyl)-5-nitro-1H-indazole.
-
B. Synthesis of 5-Nitro-1-vinyl-1H-indazole
This protocol describes the elimination of HBr from the bromoethyl intermediate to form the vinyl group.
-
Reagents and Materials:
-
N-(2-Bromoethyl)-5-nitro-1H-indazole
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve N-(2-bromoethyl)-5-nitro-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add t-BuOK (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 5-nitro-1-vinyl-1H-indazole is often used in the next step without further purification.
-
Protocol 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the synthesis of a 1,4-disubstituted-1,2,3-triazolyl-nitroindazole derivative.
-
Prerequisite: Synthesis of an azido-functionalized nitroindazole, for example, by reacting N-(2-bromoethyl)-5-nitro-1H-indazole with sodium azide in DMF.[2]
-
Reagents and Materials:
-
N-(2-Azidoethyl)-5-nitro-1H-indazole
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve N-(2-azidoethyl)-5-nitro-1H-indazole (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the product is often indicated by a color change and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired triazolyl-nitroindazole product.
-
| Entry | Alkyne | Product Yield (%) |
| 1 | Phenylacetylene | ~90% |
| 2 | 1-Ethynyl-4-methylbenzene | ~85% |
| 3 | 1-Ethynyl-4-methoxybenzene | ~88% |
Yields are approximate and based on literature reports.[2]
Protocol 3: 1,3-Dipolar Cycloaddition of a Nitrile Imine to a Vinyl-Nitroindazole
This protocol describes the synthesis of a pyrazoline-functionalized nitroindazole.
-
Reagents and Materials:
-
5-Nitro-1-vinyl-1H-indazole
-
Hydrazonoyl bromide (e.g., ethyl 2-bromo-2-(2-phenylhydrazono)acetate)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
-
Procedure:
-
To a solution of 5-nitro-1-vinyl-1H-indazole (1.0 eq) and the hydrazonoyl bromide (1.1 eq) in anhydrous toluene, add triethylamine (1.5 eq).
-
Heat the reaction mixture at reflux (or a temperature appropriate for the specific hydrazonoyl bromide) for 6-12 hours under an inert atmosphere. The nitrile imine is generated in situ.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/EtOAc) to obtain the nitroindazole-pyrazoline derivative.
-
| Entry | Hydrazonoyl Bromide Aryl Group | Product Yield (%) |
| 1 | Phenyl | ~80-90% |
| 2 | 4-Chlorophenyl | ~85-95% |
| 3 | 4-Nitrophenyl | ~75-85% |
Yields are approximate and based on literature reports.[2][4]
Applications in Drug Development
The functionalization of nitroindazoles using 1,3-dipolar cycloadditions opens up a vast chemical space for the discovery of new therapeutic agents. The resulting triazole and pyrazoline adducts are themselves privileged structures in medicinal chemistry.
-
Anticancer Activity: Many indazole derivatives exhibit potent anticancer properties. The addition of triazole or pyrazoline moieties can enhance these activities by providing additional points of interaction with biological targets such as kinases.
-
Antimicrobial Agents: The nitro group is a well-known pharmacophore in antimicrobial drugs. Hybrid molecules combining a nitroindazole with other heterocyclic systems can lead to novel compounds with activity against resistant strains of bacteria and protozoa.[5]
-
Enzyme Inhibition: The diverse structures that can be generated are valuable for screening against a wide range of enzymes implicated in disease, such as nitric oxide synthases.[4]
Conclusion
1,3-dipolar cycloaddition reactions represent a highly effective and versatile tool for the chemical modification of nitroindazoles. The protocols outlined in this guide for CuAAC and nitrile imine cycloadditions provide reliable methods for synthesizing novel nitroindazole-based heterocycles. The resulting compounds are of significant interest to the drug development community, offering promising scaffolds for the design of next-generation therapeutics. As a self-validating system, the success of these protocols can be readily confirmed by standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to verify the formation of the expected cycloadducts.
References
- 1. [PDF] A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
The Ascendant Role of Nitroindazoles in the Genesis of Novel Antimicrobial Agents: A Guide for Researchers
For Immediate Release
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities capable of combating resilient pathogens. Among the promising scaffolds, the nitroindazole nucleus has emerged as a cornerstone in the synthesis of a new generation of antimicrobial compounds. This comprehensive guide, intended for researchers, scientists, and drug development professionals, delineates the pivotal role of nitroindazoles, offering in-depth application notes, detailed synthetic protocols, and an analysis of their structure-activity relationships.
The Nitroaromatic Core: A Double-Edged Sword in Antimicrobial Warfare
The antimicrobial prowess of nitroaromatic compounds, including nitroindazoles, is intrinsically linked to the reductive bioactivation of the nitro (-NO₂) group. This process, predominantly occurring under the anaerobic or microaerophilic conditions characteristic of many infectious microenvironments, is the linchpin of their mechanism of action.
Mechanism of Action: A Cascade of Cytotoxicity
The prevailing scientific consensus posits that upon entering a microbial cell, the nitro group of the indazole scaffold undergoes a stepwise reduction catalyzed by microbial nitroreductases. This enzymatic transformation generates a series of highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately, the nitro anion radical. These cytotoxic entities indiscriminately target critical biomolecules within the pathogen.
The primary cellular targets include:
-
DNA: The reactive intermediates can covalently bind to DNA, leading to strand breaks, helical destabilization, and ultimately, the inhibition of DNA replication and transcription.
-
Proteins and Enzymes: Critical enzymatic machinery and structural proteins are susceptible to damage by these reactive species, disrupting essential metabolic pathways and cellular integrity.
This multi-targeted assault is a key advantage of nitroaromatic antimicrobials, as it can circumvent resistance mechanisms that target a single cellular component.
Caption: Reductive activation pathway of nitroindazoles.
Synthetic Gateways to Bioactive Nitroindazoles
The versatility of the indazole scaffold allows for a myriad of synthetic modifications to modulate the physicochemical and pharmacological properties of the resulting compounds. The following protocols provide a blueprint for the synthesis of key nitroindazole intermediates and derivatives.
Protocol 1: Synthesis of 5-Nitroindazole
This protocol outlines the classical synthesis of the foundational 5-nitroindazole scaffold via diazotization of 2-amino-5-nitrotoluene.[1]
Materials:
-
2-Amino-5-nitrotoluene
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Deionized Water
-
Methanol
-
Decolorizing Charcoal
Procedure:
-
Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottom flask equipped with a mechanical stirrer.
-
Add a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water to the stirred solution all at once. Maintain the temperature below 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution under reduced pressure on a steam bath.
-
Add 200 mL of water to the residue and stir to form a slurry.
-
Filter the crude product, wash thoroughly with cold water, and dry at 80-90°C.
-
Recrystallize the crude material from 650 mL of boiling methanol with 5 g of decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.
Protocol 2: Synthesis of 3-Methyl-6-nitro-1H-indazole
This protocol details the synthesis of a key intermediate used in the preparation of various bioactive compounds, including the anticancer drug Pazopanib.[2][3]
Materials:
-
2-Methyl-5-nitroaniline (5-Nitro-o-toluidine)
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Deionized Water
Procedure:
-
Prepare a solution of 1.0 g (6.57 mmol) of 2-methyl-5-nitroaniline in 40 mL of glacial acetic acid.[3]
-
Cool the solution to 15-20°C in an ice-water bath.[3]
-
Rapidly add a solution of sodium nitrite (1.1 eq) in 1 mL of water, ensuring the temperature remains below 25°C.[3]
-
Stir the mixture for 15 minutes and then let it stand at room temperature for 3 days.[3]
-
Concentrate the solution under reduced pressure.[3]
-
Dilute the residue with a small volume of water and stir to precipitate the crude product.[3]
-
Filter, wash with cold water, and dry to obtain 3-methyl-6-nitro-1H-indazole.
Protocol 3: N-Alkylation of 6-Nitro-1H-indazole
This protocol describes a general method for the N-alkylation of the 6-nitroindazole core, a common strategy to introduce diverse functionalities.[4]
Materials:
-
6-Nitro-1H-indazole
-
Dimethylformamide (DMF)
-
Sodium Hydride (NaH)
-
Iodomethane (or other suitable alkyl halide)
-
Ethyl Acetate
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
Prepare a solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 mL of DMF and cool in an ice bath.[4]
-
Add sodium hydride (2.03 g, 50.7 mmol) in four portions with vigorous stirring, maintaining the temperature at 0°C for 30 minutes.[4]
-
Add iodomethane (1.74 mL, 27.9 mmol) dropwise to the reaction mixture.[4]
-
Stir the mixture for 16 hours at room temperature.[4]
-
Quench the reaction with water and dilute with ethyl acetate.[4]
-
Wash the organic layer three times with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4]
-
Purify the product by flash chromatography to separate the N1 and N2 isomers.[4]
Caption: A generalized synthetic pathway to bioactive nitroindazoles.
Structure-Activity Relationship (SAR): Decoding the Determinants of Potency
The antimicrobial efficacy of nitroindazole derivatives is not solely dependent on the presence of the nitro group but is significantly influenced by the nature and position of various substituents on the indazole ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective antimicrobial agents.
Key SAR Insights:
-
Position of the Nitro Group: The position of the nitro group on the indazole ring (e.g., 5-nitro vs. 6-nitro) can profoundly impact the compound's reduction potential and, consequently, its activation and antimicrobial activity.
-
Substituents on the Indazole Nitrogen (N1 and N2): Alkylation or acylation at the N1 or N2 positions provides a facile route to introduce a wide array of functional groups. These modifications can influence the compound's lipophilicity, solubility, and interaction with microbial targets. Often, the introduction of basic side chains enhances water solubility and can improve pharmacokinetic properties.
-
Substituents on the Benzenoid Ring: Modifications to the six-membered ring of the indazole nucleus can modulate the electronic properties of the entire molecule, thereby influencing the ease of nitro group reduction. Electron-withdrawing groups can facilitate this reduction, potentially enhancing antimicrobial activity.
Antimicrobial Spectrum and Efficacy: A Data-Driven Perspective
Nitroindazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa. The following tables summarize the minimum inhibitory concentration (MIC) values for representative nitroindazole compounds against key microbial species.
Table 1: Antibacterial Activity of Selected Nitroindazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 12a | Neisseria gonorrhoeae | 250 | [5] |
| 13b | Neisseria gonorrhoeae | 62.5 | [5] |
Table 2: Antifungal Activity of a Nitroindazole Derivative
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 16 | Candida albicans | 85.3 - 341.3 | [6] |
Table 3: Antiprotozoal Activity of 5-Nitroindazole Derivatives
| Compound ID | Protozoan Strain | IC₅₀ (µM) | Reference |
| 8 | Acanthamoeba castellanii | 2.6 | [7] |
| 9 | Acanthamoeba castellanii | 4.7 | [7] |
| 10 | Acanthamoeba castellanii | 3.9 | [7] |
Future Directions and Conclusion
References
-
Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. (2019). European Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019). Molecules. [Link]
-
The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. (2018). Scientia Pharmaceutica. [Link]
-
Minimum inhibitory concentrations (MICs) of compound 16 against Candida spp. (n.d.). ResearchGate. [Link]
-
Antibacterial activity and pharmacokinetics of nitroimidazoles. A review. (1983). Scandinavian Journal of Infectious Diseases. Supplementum. [Link]
-
Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. (2016). Current Organic Chemistry. [Link]
-
Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. (n.d.). Bentham Science. [Link]
-
The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. (2024). Scientific Reports. [Link]
-
Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (2022). Journal of Fungi. [Link]
-
MIC levels of nitroimidazole compounds against gram-negative bacteria in this study. (n.d.). ResearchGate. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Drug Targets. [Link]
-
The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. (2021). Current Medicinal Chemistry. [Link]
-
Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[4][5][8] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. (n.d.). ResearchGate. [Link]
- A kind of synthetic method of indazole compound. (n.d.).
-
Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. (2021). Current Microbiology. [Link]
-
Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. (2009). Journal of Medicinal Chemistry. [Link]
-
5-Nitroimidazole derivatives and their antimicrobial activity. (2016). Journal of the Chemical Society of Pakistan. [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). Molecules. [Link]
-
5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. (2022). Acta Tropica. [Link]
-
Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. (2020). Antimicrobial Agents and Chemotherapy. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link]
-
In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. (2019). Current Medical Mycology. [Link]
- Process for the preparation of substituted indazoles. (n.d.).
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]
-
Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. (2019). Journal of Fungi. [Link]
-
Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. (2019). Journal of Medical Science. [Link]
-
5-nitroindazole. (n.d.). Organic Syntheses. [Link]
-
Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. (2017). Frontiers in Microbiology. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2023). Pharmaceuticals. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2014). The Journal of Organic Chemistry. [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2017). Auctores. [Link]
Sources
- 1. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 3-Nitro-1H-indazole Synthesis
Welcome to the technical support center dedicated to the synthesis of 3-Nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product. The information presented herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to 3-Nitro-1H-indazole Synthesis
3-Nitro-1H-indazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges that can significantly impact yield and purity. The most common and classical approach involves the diazotization of 3-amino-1H-indazole followed by a Sandmeyer-type reaction. Understanding the nuances of this multi-step process is crucial for success.
This guide will address frequently encountered problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are the primary synthetic routes to 3-Nitro-1H-indazole?
The most prevalent and well-documented route is a two-step process starting from 3-amino-1H-indazole:
-
Diazotization: 3-amino-1H-indazole is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) in a strong acidic medium (e.g., HCl, H₂SO₄), to form the corresponding diazonium salt.[1][2][3]
-
Nitrosation (Sandmeyer-type reaction): The in-situ generated diazonium salt is then reacted with a nitrite source, often sodium nitrite, in the presence of a copper catalyst to introduce the nitro group at the 3-position.[2][4][5][6][7]
An alternative, though less common, approach could involve the direct nitration of 1H-indazole. However, this method often suffers from poor regioselectivity, leading to a mixture of isomers (e.g., 3-, 4-, 5-, 6-, and 7-nitroindazoles) and potential di-nitration products, making purification challenging and lowering the yield of the desired 3-nitro isomer.[8][9]
Troubleshooting Low Yield
Q2: My overall yield of 3-Nitro-1H-indazole is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common frustration. Let's break down the potential culprits in each step of the primary synthetic route.
Step 1: Diazotization of 3-Amino-1H-indazole
-
Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature and acid concentration.
-
Troubleshooting:
-
Temperature Control: Maintain a strict low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite.[8][10] Higher temperatures can lead to the premature decomposition of the diazonium salt and the formation of phenolic byproducts.
-
Acid Concentration: Ensure a sufficient excess of strong acid is present. The acid serves to generate the active nitrosating agent (nitrous acid, HNO₂) from sodium nitrite and also stabilizes the resulting diazonium salt.[2][6]
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the solution of 3-amino-1H-indazole in acid.[11] This prevents localized overheating and uncontrolled evolution of nitrogen gas.
-
-
-
Purity of Starting Material: The purity of 3-amino-1H-indazole is paramount. Impurities can interfere with the diazotization reaction.
-
Troubleshooting:
-
Recrystallize or purify the starting 3-amino-1H-indazole before use. Characterize the purified material by melting point and spectroscopy to confirm its identity and purity.
-
-
Step 2: Nitrosation (Sandmeyer-type Reaction)
-
Inefficient Nucleophilic Substitution: The replacement of the diazonium group with a nitro group can be inefficient.
-
Troubleshooting:
-
Catalyst: The use of a copper(I) catalyst is often beneficial in Sandmeyer reactions, though some procedures for nitro-dediazoniation may proceed without it. If yields are low, consider the addition of a catalytic amount of copper(I) oxide or other suitable copper salts.[4][7]
-
Concentration of Nitrite: Ensure an adequate concentration of the nitrite nucleophile is present in the second step to effectively trap the diazonium salt.
-
-
Below is a workflow diagram illustrating the key decision points for troubleshooting low yield:
Caption: Troubleshooting workflow for low yield.
Dealing with Impurities and Side Reactions
Q3: My final product is contaminated with significant impurities. What are the common side products and how can I minimize their formation?
Product contamination is often due to side reactions occurring at either stage of the synthesis.
-
Phenolic Impurities: Formation of 3-hydroxy-1H-indazole (indazol-3-ol) is a common side reaction. This occurs when the diazonium salt reacts with water instead of the nitrite ion.
-
Minimization Strategy:
-
Strict temperature control (0-5 °C) is crucial to suppress this side reaction, as the rate of reaction with water increases significantly at higher temperatures.
-
Ensure a high concentration of the nitrite nucleophile in the second step to outcompete water.
-
-
-
Azo Coupling Products: The diazonium salt is an electrophile and can react with the starting 3-amino-1H-indazole or other electron-rich aromatic species present in the reaction mixture to form brightly colored azo compounds.
-
Minimization Strategy:
-
Ensure complete conversion of the starting amine to the diazonium salt before proceeding to the next step. This can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Maintain a low temperature to slow down the rate of azo coupling.
-
-
-
Unreacted Starting Material: The presence of 3-amino-1H-indazole in the final product indicates incomplete diazotization.
-
Minimization Strategy:
-
Revisit the diazotization conditions as outlined in Q2. Ensure the correct stoichiometry of sodium nitrite is used.
-
-
Q4: What are the best methods for purifying crude 3-Nitro-1H-indazole?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline product. The choice of solvent is critical.
-
Recommended Solvents: Ethanol, methanol, or mixtures of ethyl acetate and hexanes are commonly used.[9] Experiment with different solvent systems to find the one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while keeping impurities dissolved.
-
-
Column Chromatography: If recrystallization is ineffective, particularly for removing isomeric impurities or side products with similar solubility, column chromatography on silica gel is recommended.[9][10][11]
The general purification workflow is as follows:
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 11. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Nitro-1H-indazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Nitro-1H-indazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this crucial organic intermediate.
Introduction
3-Nitro-1H-indazole is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1] Achieving high purity of this compound is critical, as even trace impurities can significantly alter the outcomes of subsequent reactions and biological assays. This guide offers practical, field-tested advice to navigate the common hurdles in its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 3-Nitro-1H-indazole?
A1: The impurities largely depend on the synthetic route. If you are using a direct nitration method on 3-methylindazole, you can expect undesired isomers like 4-nitro or 7-nitro-1H-indazole, as well as dinitration products.[2][3] If you are employing a cyclization method, residual starting materials and side-products from diazonium salt reactions are common.[2]
Q2: What are the primary purification techniques for 3-Nitro-1H-indazole?
A2: The two most effective and widely used methods for purifying 3-Nitro-1H-indazole are recrystallization and column chromatography.[4] The choice between them often depends on the nature and quantity of the impurities, as well as the scale of your reaction.
Q3: What is the solubility profile of 3-Nitro-1H-indazole in common organic solvents?
A3: Understanding the solubility is key to successful purification. 3-Nitro-1H-indazole, being a polar molecule, exhibits good solubility in polar organic solvents.[5] It is highly soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[6] It has moderate to good solubility in ethanol, methanol, acetone, and tetrahydrofuran (THF).[5][7] Conversely, it has low solubility in non-polar solvents like n-hexane and benzene.[5] Its solubility in water is very low.[6][7]
Q4: Are there any specific safety precautions I should take when handling 3-Nitro-1H-indazole?
A4: Yes, it is crucial to handle 3-Nitro-1H-indazole with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Work in a well-ventilated area or a fume hood.[4] Avoid creating dust, as fine particles can be irritating.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[10]
Troubleshooting Guides
Recrystallization
Recrystallization is often the first choice for purification due to its simplicity and cost-effectiveness, especially for removing minor impurities.
Problem 1: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too concentrated, the cooling is too rapid, or the presence of impurities is hindering crystal lattice formation.[11]
-
Troubleshooting Steps:
-
Re-heat and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of the hot solvent to decrease the saturation level.[11]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Slower cooling encourages the formation of purer crystals.[12]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure 3-Nitro-1H-indazole, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Problem 2: No crystals form even after the solution has cooled completely.
-
Possible Cause: The chosen solvent is too effective, meaning the compound remains soluble even at low temperatures, or you have used an excessive amount of solvent.
-
Troubleshooting Steps:
-
Evaporate Excess Solvent: Gently heat the solution and allow some of the solvent to evaporate. Then, let it cool again.
-
Introduce an Anti-Solvent: If your compound is dissolved in a highly polar solvent, you can slowly add a non-polar solvent in which the compound is insoluble (e.g., hexane or water) until the solution becomes slightly cloudy. Then, heat until it is clear again and allow it to cool slowly.[13]
-
Problem 3: The purified product shows low recovery.
-
Possible Cause: The recrystallization solvent is too good, leading to significant loss of the product in the mother liquor, or too much solvent was used initially.[11]
-
Troubleshooting Steps:
-
Optimize Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] Experiment with different solvent systems on a small scale.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.[12]
-
Chill Thoroughly: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) to maximize precipitation before filtration.[12]
-
Column Chromatography
Column chromatography is a powerful technique for separating complex mixtures and isolating the desired compound with high purity.
Problem 1: Poor separation of 3-Nitro-1H-indazole from impurities.
-
Possible Cause: The chosen eluent (mobile phase) system does not have the optimal polarity to resolve the components on the stationary phase (typically silica gel).[11]
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, always optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for 3-Nitro-1H-indazole.[11] A common eluent system for this compound is a mixture of hexane and ethyl acetate.[2]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient. Start with a less polar solvent system (higher hexane content) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will help to first elute the non-polar impurities, followed by your product, and finally the more polar impurities.[11]
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing the polar 3-Nitro-1H-indazole to remain strongly adsorbed to the silica gel.[11]
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, you can add a small amount of a more polar solvent like methanol to the eluent.[11]
-
Problem 3: The compound streaks on the column, leading to broad fractions and poor separation.
-
Possible Cause: The sample was overloaded on the column, or the compound has limited solubility in the eluent, causing it to precipitate at the top of the column.
-
Troubleshooting Steps:
-
Sample Loading: Ensure you are not overloading the column. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.
-
Dry Loading: If solubility is an issue, use a dry loading technique. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[14]
-
Experimental Protocols & Data
Protocol 1: Recrystallization of 3-Nitro-1H-indazole
-
Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water can be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-Nitro-1H-indazole. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until a faint, persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of 3-Nitro-1H-indazole
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of Hexane:Ethyl Acetate (e.g., 7:3 v/v).[15]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude 3-Nitro-1H-indazole in a minimum amount of dichloromethane or the eluent and load it onto the column. For better results, consider the dry loading method described in the troubleshooting section.[14]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Nitro-1H-indazole.
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents | Rationale |
| Recrystallization | Ethanol/Water, Acetone/Hexane | Good solubility at high temperatures and poor solubility at low temperatures. |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Allows for fine-tuning of polarity to achieve good separation on silica gel. |
Visualization of Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the optimal purification method.
Diagram 2: Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting steps for common recrystallization issues.
References
- Liskon Biological. (2025, April 15). Initial Dissolution Method for 3-Methyl-6-Nitro-1H-Indazole.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 3-Methyl-6-nitro-1H-indazole.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
- Liskon Biological. (2025, April 29). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
- Chemsrc. (2025, August 25). 3-Nitro-1H-indazole | CAS#:31164-27-9.
- Benchchem. (n.d.).
- Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
- Benchchem. (n.d.).
- Sigma-Aldrich. (2025, November 6).
- ChemicalBook. (n.d.). 3-Methyl-6-nitroindazole CAS#: 6494-19-5.
- Thermo Fisher Scientific. (2024, March 29).
- Benchchem. (n.d.).
- National Center for Biotechnology Information. (n.d.). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.
- Carl ROTH. (2015, March 11).
- SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Overcoming poor solubility of 3-Iodo-6-methyl-5-nitro-1H-indazole in organic solvents.
- Organic Syntheses. (n.d.). Indazole.
- Thermo Fisher Scientific. (2025, September 7).
- RSC Publishing. (2018, April 9).
- SIELC Technologies. (2018, May 16). 1H-Indazole, 3-chloro-6-nitro-.
- Benchchem. (n.d.).
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
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- Benchchem. (n.d.).
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- YouTube. (2017, September 9).
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- ResearchGate. (2017, July 13). (PDF) 3-Chloro-1-ethyl-6-nitro-1H-indazole.
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identifying byproducts in the nitration of indazole
Welcome to the technical support guide for the nitration of indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this critical transformation. The nitration of indazole is a cornerstone reaction for accessing key intermediates in pharmaceutical development; however, it is frequently complicated by the formation of multiple byproducts.[1][2] This guide provides in-depth, field-proven insights into identifying and controlling these byproducts, structured in a practical question-and-answer format to address the specific challenges you may encounter in the lab.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that arise during the nitration of indazole. The answers are grounded in established reaction mechanisms and provide practical advice for controlling your reaction's outcome.
Q1: I've nitrated unsubstituted indazole and my crude ¹H NMR is complex. What are the most likely byproducts I've formed?
This is the most common challenge in indazole nitration. The reaction is an electrophilic aromatic substitution, and the indazole ring system offers several potential sites for nitration. The primary byproducts you are likely observing are positional isomers .
-
C-Nitroindazoles : Under typical nitrating conditions (e.g., mixed acid), the nitro group (NO₂⁺) will preferentially substitute on the electron-rich benzene ring. The main isomers formed are typically 5-nitroindazole and 3-nitroindazole, with 4-, 6-, and 7-nitroindazoles also being possible.[3][4] The exact ratio is highly dependent on reaction conditions.
-
N-Nitroindazoles : Nitration can also occur on the pyrazole ring's nitrogen atoms, leading to 1-nitroindazole (N1) and 2-nitroindazole (N2). These intermediates are often unstable.[3][5]
-
Di-nitrated Products : If your reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), you may form di-nitroindazoles, such as 3,5-dinitro-1H-indazole or 3,7-dinitro-1H-indazole.[6]
The complexity in your NMR spectrum arises from the distinct set of signals corresponding to each of these unique isomers.
Q2: What is the underlying chemical principle that dictates where the nitro group is added?
The regiochemical outcome is a delicate balance between kinetic and thermodynamic control, governed by the electronics of the indazole ring system and the nature of the nitrating species.
Indazole can react via two main pathways depending on the acidity of the medium:
-
Reaction on the Neutral Indazole : In less acidic media, the neutral indazole molecule reacts. The benzene ring is activated towards electrophilic attack, but the pyrazole ring has a deactivating effect. Substitution typically occurs at the C5 and C7 positions.
-
Reaction on the Indazolium Cation : In strongly acidic conditions (e.g., H₂SO₄ > 90%), the indazole is protonated to form the indazolium cation.[3] This species is highly deactivated towards electrophilic attack. The reaction proceeds through the small amount of remaining free indazole, often leading to nitration at the C5 position as the major product.[3]
The choice of nitrating agent can also switch the mechanism. For instance, using iron(III) nitrate can promote a radical pathway, leading to different selectivity, such as preferential C7 or C3 nitration.[6][7][8]
Diagram: General Mechanism of Indazole Nitration
Caption: Electrophilic nitration of indazole leading to a mixture of isomers.
Q3: My main goal is 5-nitroindazole. How can I improve the regioselectivity to favor this isomer?
Maximizing the yield of a single isomer like 5-nitroindazole requires careful control of reaction conditions to favor a specific mechanistic pathway.
-
Use Strongly Acidic Media : Performing the reaction in concentrated sulfuric acid generally favors the formation of 5-nitroindazole.[3] This is because the reaction proceeds on the conjugate acid of indazole, which directs the substitution to this position.
-
Control Temperature : Keep the reaction temperature low (e.g., 0-10 °C) during the addition of the nitrating agent to minimize the formation of side products and prevent over-nitration.
-
Alternative Synthetic Routes : If direct nitration proves unselective, consider an alternative synthesis. For example, 5-nitroindazole can be synthesized from 2-amino-5-nitrotoluene via diazotization and cyclization, which provides excellent regiocontrol.[9] Another route involves the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with hydrazine.[10][11]
Q4: I suspect I've formed an N-nitroindazole byproduct. How can I identify it, and is it stable?
N-nitroindazoles are a known class of byproducts, but they are often transient.
-
Identification : These species can sometimes be detected by LC-MS analysis of the crude reaction mixture. However, they are often difficult to isolate and fully characterize by NMR because of their instability.
-
Stability and Rearrangement : N-nitroazoles are known to be thermally and sometimes photochemically unstable.[5] They can undergo a[1][9] sigmatropic rearrangement where the nitro group migrates from the nitrogen to a carbon atom, typically C3.[5][6] Therefore, an unexpectedly high yield of 3-nitroindazole could be an indirect evidence of a transient N-nitro intermediate.
Q5: What are the best analytical and purification methods to separate the different nitroindazole isomers?
Separating a mixture of closely related isomers is challenging but achievable with the right techniques.[12]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the most powerful technique for both analyzing the composition of your crude product and for preparative separation.[13][14][15] A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or TFA) can typically resolve the different isomers.
-
Column Chromatography : For larger scale purification, flash column chromatography on silica gel can be effective. A solvent system with a gradual increase in polarity (e.g., starting with hexane/ethyl acetate and increasing the ethyl acetate proportion) is a good starting point.[16]
-
Recrystallization : If one isomer is present in a much higher quantity, fractional recrystallization can be an effective method to obtain pure material.[12]
Analytical Characterization
Unambiguous identification of your target product and byproducts is critical. A combination of spectroscopic methods is required to differentiate the various regioisomers.[16][17]
Table 1: Comparative Spectroscopic Data for Nitroindazole Isomers
The following table provides typical ¹H NMR chemical shift ranges for key protons to help distinguish between the common C-nitroindazole isomers. Note that exact values will vary based on the solvent and spectrometer frequency.[16][17][18]
| Isomer | H-3 (s) | H-4 (d or dd) | H-5 (t or dd) | H-6 (dd) | H-7 (d) | NH (br s) |
| 4-Nitro | ~8.4 ppm | - | ~7.6 ppm | ~8.3 ppm | ~7.9 ppm | ~13.8 ppm |
| 5-Nitro | ~8.3 ppm | ~8.6 ppm | - | ~8.2 ppm | ~7.8 ppm | ~13.6 ppm |
| 6-Nitro | ~8.3 ppm | ~7.8 ppm | ~8.2 ppm | - | ~8.7 ppm | ~13.7 ppm |
| 7-Nitro | ~8.5 ppm | ~7.9 ppm | ~7.3 ppm | ~8.4 ppm | - | ~14.1 ppm |
Data is compiled and generalized from literature sources.[16][17][18] All values are approximate (ppm).
Experimental Protocols
Protocol 1: General Procedure for Nitration of Indazole in Mixed Acid
This protocol is a standard method that typically yields a mixture of isomers, with 5-nitroindazole often being a major product.
Safety Warning: This reaction uses concentrated strong acids and is highly exothermic. Use extreme caution, work in a fume hood, and wear appropriate personal protective equipment (PPE), including a face shield, lab coat, and acid-resistant gloves.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-water bath.
-
Substrate Addition : Slowly add 5.0 g of indazole to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C. Stir until all the indazole has dissolved.
-
Nitrating Mixture : In a separate beaker, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid (HNO₃) to 7.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration : Add the nitrating mixture dropwise from the dropping funnel to the indazole solution over 30-45 minutes. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction : After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Quenching : Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.
-
Isolation : Allow the ice to melt completely. Collect the solid product by vacuum filtration.
-
Washing : Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (check with pH paper).
-
Drying : Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
-
Analysis : Analyze the crude product mixture by ¹H NMR and HPLC to determine the isomer ratio. Purify as needed via column chromatography or recrystallization.
Protocol 2: HPLC Method for Isomer Separation
This serves as a starting point for developing an analytical method to separate nitroindazole isomers.
-
Instrument : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient :
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B (linear gradient)
-
20-22 min: 90% B (hold)
-
22-23 min: 90% to 10% B (linear gradient)
-
23-28 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Prep : Dissolve ~1 mg of the crude product in 10 mL of 50:50 acetonitrile/water.
Diagram: Troubleshooting Workflow for Unexpected Nitration Results
Caption: A logical workflow for diagnosing and solving common issues in indazole nitration.
References
-
Porter, H. D., & Peterson, W. D. (1940). 5-Nitroindazole. Organic Syntheses, 20, 73. [Link]
-
Synthetic routes for the preparation of 5-nitroindazole derivatives. (n.d.). ResearchGate. [Link]
-
Austin, M. W. (1978). Kinetics and mechanism of nitration of indazole. Journal of the Chemical Society, Perkin Transactions 2, 632-634. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. [Link]
-
Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. (2024). RSC Publishing. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Nature. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). Springer. [Link]
-
Iron promoted C3‐H nitration of indazole. (n.d.). ResearchGate. [Link]
-
Direct C‐3 nitration of 2H‐indazole. (n.d.). ResearchGate. [Link]
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). PubMed. [Link]
-
Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. (2018). Arabian Journal of Chemistry. [Link]
- CN103319410B - A kind of synthetic method of indazole compound. (n.d.).
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2022). PMC - NIH. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
6-Nitroindazole | C7H5N3O2 | CID 24239. (n.d.). PubChem - NIH. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. [Link]
-
Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. (2020). New Journal of Chemistry (RSC Publishing). [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH. [Link]
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Indazole. (n.d.). Organic Syntheses Procedure. [Link]
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Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (n.d.). ResearchGate. [Link]
-
Rearrangement of N-nitro-1,2,4-triazoles into 3-nitro-1,2,4-triazoles. (1983). RSC Publishing. [Link]
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Synthesis and biological properties of new 5-nitroindazole derivatives. (2025). ResearchGate. [Link]
-
Nitroreductase-triggered indazole formation. (n.d.). ChemRxiv. [Link]
-
SEPARATION METHODS OF ANALYSIS (CHM 703). (n.d.). Course Hero. [Link]
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HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
5-Nitroindazole | C7H5N3O2 | CID 21501. (n.d.). PubChem - NIH. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.).
-
Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (2025). ResearchGate. [Link]
-
Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones. (n.d.). Organic Chemistry Portal. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
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Medicinal nitro-compounds. Part I. Photo-rearrangement of N-aryl-2-nitrobenzamides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Technical Support Center: Troubleshooting Regioselectivity in Indazole Functionalization
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indazole scaffold. Indazole's unique electronic structure, featuring two adjacent nitrogen atoms (N1 and N2), often leads to challenges in controlling the regiochemical outcome of reactions. This resource provides in-depth, experience-driven answers to common troubleshooting questions, helping you to rationalize your results and optimize your synthetic strategies.
Frequently Asked Questions (FAQs): The Fundamentals of Indazole Regioselectivity
Q1: Why is achieving regioselectivity in indazole functionalization so challenging?
A1: The primary challenge stems from the similar nucleophilicity of the N1 and N2 positions of the indazole ring.[1][2][3][4][5] The indazole anion, formed upon deprotonation, is a mesomeric system where the negative charge is delocalized across both nitrogen atoms. This results in two competing reaction sites for electrophiles. Furthermore, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer, but this does not always translate to preferential reactivity at the N1 position.[6] The final product ratio is a delicate interplay of electronic and steric effects of the substrate, as well as the specific reaction conditions employed (base, solvent, temperature).[7][8][9]
Q2: I'm getting a mixture of N1 and N2 alkylation products. What are the key factors I should investigate to improve selectivity?
A2: An inseparable mixture of N1 and N2 isomers is a frequent issue.[6][10] To address this, systematically evaluate the following parameters, as they are the primary drivers of regioselectivity:
-
Choice of Base and Solvent: This is arguably the most critical factor. The combination of the base's cation and the solvent's polarity dictates the nature of the indazolide salt. For example, using sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) often favors N1 alkylation.[7][11][12][13][14] This is attributed to the formation of a tight ion pair between the sodium cation and the indazolide, which sterically hinders the N2 position.[11] Conversely, conditions that favor a "freer" anion, such as using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF), can lead to mixtures or favor the N2 product.[8]
-
Substituent Effects: The electronic nature and position of substituents on the indazole ring have a profound impact. Electron-withdrawing groups (EWGs), especially at the C7 position (e.g., -NO2, -CO2Me), have been shown to strongly direct alkylation to the N2 position.[7][10][12][13][14]
-
Reaction Temperature (Kinetic vs. Thermodynamic Control): At lower temperatures, the reaction is often under kinetic control, favoring the product that forms faster.[15][16][17][18] In many cases, this is the N2-alkylated product. At higher temperatures, the reaction can become reversible, leading to thermodynamic control, where the more stable N1-alkylated product is favored.[15][16][17][18][19][20]
Troubleshooting Guide: N-Alkylation & N-Arylation
Direct functionalization of the nitrogen atoms is the most common modification of the indazole core. Below are specific issues and actionable solutions.
Issue 1: My N-alkylation reaction is yielding the N2 isomer, but I need the N1 isomer.
This is a classic problem of directing the electrophile to the thermodynamically preferred position.
Root Cause Analysis: Your conditions likely favor the kinetically formed N2 product. This can be due to a highly reactive alkylating agent, a solvent/base combination that promotes a free indazolide anion, or steric hindrance near the N1 position.
Solutions:
-
Switch to N1-Directing Conditions: The most reliable method for promoting N1-alkylation is the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .[7][11][12][13][14] This combination promotes the formation of a sodium-indazolide aggregate that directs the electrophile to the N1 position.
-
Leverage Thermodynamic Control: If your system allows, increasing the reaction temperature may facilitate an equilibrium that favors the more stable N1 product.[19][20] This strategy has been successfully developed into a scalable method.[19][20]
-
Consider Chelation: If your indazole has a substituent at the C7 position with a coordinating atom (e.g., -OMe, -OH), using a base with a suitable cation (like Cs+) can promote chelation, which may favor N1 functionalization.[6]
-
To a solution of the 1H-indazole (1.0 equiv) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Stir the reaction at room temperature or heat to 50 °C until completion (monitor by TLC or LC-MS).[7]
-
Carefully quench the reaction by adding it to a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Issue 2: My reaction is non-selective. How can I favor the N2 isomer?
While often the kinetic product, achieving high selectivity for the N2 isomer requires specific conditions.
Root Cause Analysis: Standard alkylation conditions often give mixtures. To favor N2, you need to either enhance the kinetic pathway or use a system that electronically or sterically disfavors N1.
Solutions:
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) is known to favor N2-alkylation for many indazole substrates.[8]
-
Acid-Catalyzed Alkylation with Diazo Compounds: A highly effective modern method involves the use of triflic acid (TfOH) to catalyze the reaction of indazoles with diazo compounds. This metal-free approach provides excellent yields and high N2-selectivity.[21]
-
Exploit Substituent Effects: As mentioned, a strong electron-withdrawing group at the C7 position can provide excellent N2 regioselectivity.[7][12][13][14]
-
Dissolve the 1H-indazole (1.0 equiv) and the diazo compound (1.2 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triflic acid (TfOH, 10-20 mol%) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Summary: Influence of Conditions on N1/N2 Regioselectivity
| Reaction Condition | Favored Isomer | Rationale/Mechanism | Key References |
| NaH in THF | N1 | Forms a tight sodium ion pair, sterically blocking N2. Thermodynamic control often favored. | [7][11][12][13][14] |
| K₂CO₃ or Cs₂CO₃ in DMF | Mixture or N2 | "Free" anion formation allows reaction at both sites; often kinetically controlled. | [6][8] |
| Mitsunobu Conditions | N2 | Mechanism proceeds through a phosphonium salt intermediate, favoring attack at the more nucleophilic N2. | [8] |
| TfOH with Diazo Compounds | N2 | Protonation of the diazo compound forms a reactive electrophile that preferentially attacks N2. | [21] |
| C7-Electron Withdrawing Group | N2 | Electronically activates the N2 position for nucleophilic attack. | [7][10][12][13][14] |
Troubleshooting Guide: C-H Functionalization
Directly functionalizing the carbon atoms of the indazole ring offers powerful synthetic shortcuts. However, controlling regioselectivity between C3, C4, C5, C6, and C7 can be difficult.
Issue 3: I want to functionalize the C3 position, but my reaction is not working or is non-selective.
The C3 position of indazole is generally not nucleophilic, making direct alkylation or arylation challenging.[5]
Root Cause Analysis: Standard electrophilic or nucleophilic substitution methods are often ineffective at C3. Successful C3 functionalization typically requires either altering the electronics of the indazole (umpolung) or using a metal-catalyzed C-H activation approach.
Solutions:
-
Umpolung Strategy (Reversal of Polarity): A clever approach involves converting the indazole into an electrophile. For instance, using N-(benzoyloxy)indazoles as electrophiles in a copper-hydride catalyzed reaction enables highly selective C3-allylation.[1][2][3][4][5]
-
Metal-Catalyzed Cross-Coupling: The most common strategy is to first install a halogen (iodine or bromine) at the C3 position.[22] This is readily achieved with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).[22] The resulting 3-haloindazole is an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form C-C bonds.[23][24][25][26]
-
Directed C-H Activation: If the N1 or N2 position is substituted with a directing group, transition metal catalysis (e.g., Rh, Pd, Co) can be used to selectively functionalize the C-H bond at the C7 position of the indazole ring or at the ortho position of an N2-aryl substituent.[27][28][29][30][31]
References
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- 19. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. soc.chim.it [soc.chim.it]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 3-Nitro-1H-Indazole Derivatives
Welcome to the technical support center for 3-nitro-1H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and stabilizing this important class of compounds. The inherent reactivity of the nitro group, coupled with the aromatic indazole scaffold, presents unique stability challenges that can impact experimental reproducibility, shelf-life, and the overall success of research and development efforts.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity of your 3-nitro-1H-indazole derivatives.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial queries regarding the stability of 3-nitro-1H-indazole derivatives.
Q1: My solid 3-nitro-1H-indazole derivative has changed color from yellow to brown. Is it still usable?
A color change from yellow to brown often indicates degradation or the presence of impurities.[1] It is strongly recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[1][4] If the purity falls below the required specifications for your experiment, using a fresh batch is advisable to ensure the reliability of your results.
Q2: I'm observing poor solubility of my 3-nitro-1H-indazole derivative in my chosen solvent. Could this be a stability issue?
While solubility is an intrinsic property, it can be affected by impurities resulting from degradation.[1] If you are experiencing solubility issues, first verify the purity of your compound.[1] If the purity is acceptable, consider the following to improve dissolution:
-
Solvent Selection: Ensure you are using an appropriate solvent. Aprotic solvents are often preferred to minimize reactions.[5]
-
Temperature: Gentle warming can aid dissolution, but be cautious as elevated temperatures can accelerate degradation.[1][5]
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.[1]
Q3: My reaction is yielding unexpected side products. Could the instability of the 3-nitro-1H-indazole starting material be the cause?
Yes, the formation of unexpected side products can be a direct result of the degradation of the starting material.[1] The electron-withdrawing nature of the nitro group makes the indazole ring susceptible to certain reactions and degradation pathways.[1][2] To minimize this, ensure the compound has been stored correctly, use freshly opened or high-purity material, and consider running a control experiment with a new batch.[1]
Q4: What are the ideal storage conditions for solid 3-nitro-1H-indazole derivatives?
Proper storage is critical for maintaining the integrity of these compounds.[1] The following conditions are recommended:
-
Temperature: For long-term storage, refrigeration (2-8°C) or freezing (< -4°C) is advisable.[1]
-
Light: Store in a light-resistant container, such as an amber glass vial, to prevent photodegradation.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1]
-
Container: Use a tightly sealed, non-reactive container.[1]
Q5: How should I handle solutions of 3-nitro-1H-indazole derivatives?
It is highly recommended to prepare solutions fresh for each experiment.[5] If short-term storage is necessary, solutions should be stored in amber vials to protect from light, purged with an inert gas to remove oxygen, and kept at low temperatures (2-8°C).[5]
Part 2: Troubleshooting Guide - In-Depth Problem Solving
This section provides a more detailed approach to identifying and resolving common stability problems encountered during experimentation.
Issue 1: Rapid Degradation Observed in Solution
Symptoms:
-
A noticeable color change in the solution over a short period.[5]
-
The appearance of new, unexpected peaks in HPLC or LC-MS analysis.[5]
-
A significant decrease in the peak area of the parent compound.
Root Cause Analysis: The stability of 3-nitro-1H-indazole derivatives in solution is influenced by several factors, including pH, exposure to light, temperature, and the presence of oxygen. The nitro group can be susceptible to reduction, and the indazole ring can undergo various reactions depending on the conditions.[5][6]
Mitigation Strategies:
-
pH Control: The stability of indazole derivatives can be pH-dependent.[5][7] It is advisable to conduct preliminary stability studies at your intended experimental pH. Buffering the solution may be necessary to maintain a stable pH.
-
Photostability: Protect solutions from light by using amber vials and minimizing exposure to ambient light.[1][5] Photodegradation is a common pathway for indazole derivatives.[7]
-
Solvent Choice: Use deoxygenated solvents to minimize oxidative degradation. Aprotic solvents may be preferred to reduce the reactivity of certain functional groups.[5]
-
Temperature Management: Avoid heating solutions unless absolutely necessary for a reaction. If heating is required, minimize the duration.[5] Store solutions at 2-8°C for short-term storage.[5]
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Poor reproducibility of IC50 values or other biological activity metrics.
-
A gradual loss of compound potency over the course of an experiment.
Root Cause Analysis: Inconsistent biological data can often be traced back to the degradation of the test compound in the assay medium. The complex nature of biological media (containing salts, proteins, and a specific pH) can accelerate degradation.
Mitigation Strategies:
-
Fresh Stock Solutions: Always prepare fresh stock solutions for each experiment.
-
Stability in Assay Media: Perform a preliminary experiment to assess the stability of the 3-nitro-1H-indazole derivative in your specific assay buffer or cell culture medium over the time course of your experiment. Analyze samples at different time points by HPLC to quantify the remaining parent compound.
-
Control for Degradants: If degradation is unavoidable, consider whether the degradation products themselves have biological activity that could be confounding your results.
Issue 3: Formation of Insoluble Precipitates
Symptoms:
-
The appearance of a solid precipitate in a solution that was previously clear.
Root Cause Analysis: Precipitation can occur if a degradation product is less soluble than the parent compound in the chosen solvent system. It can also be a result of changes in pH or temperature affecting the solubility of the parent compound.
Mitigation Strategies:
-
Characterize the Precipitate: If possible, isolate and analyze the precipitate to determine if it is a degradation product or the parent compound.
-
Re-evaluate Solvent System: You may need to choose a different solvent or a co-solvent system that can better solubilize both the parent compound and any potential degradation products.
-
Strict Environmental Control: Maintain consistent temperature and pH to avoid solubility-related issues.
Part 3: Key Degradation Pathways & Mechanistic Insights
Understanding the potential degradation pathways is crucial for developing effective stabilization strategies. The following diagram illustrates the primary routes of degradation for 3-nitro-1H-indazole derivatives based on general principles for indazoles and nitroaromatic compounds.
Caption: Key degradation pathways for 3-nitro-1H-indazole derivatives.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction to form nitroso, hydroxylamino, or amino derivatives, especially in the presence of reducing agents or under certain biological conditions.[5][6] This is a critical pathway to consider, as the resulting amino-indazole derivatives will have significantly different physicochemical and biological properties.
-
Hydrolysis: The indazole ring system can undergo hydrolysis under strongly acidic or basic conditions.[7] The rate and extent of hydrolysis are highly pH-dependent.[8]
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions. A known pathway for indazoles is phototransposition into benzimidazoles.[7]
-
Oxidation: The indazole ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products, particularly in the presence of oxidizing agents or dissolved oxygen.[7]
Part 4: Experimental Protocols
This section provides standardized protocols for assessing and improving the stability of your 3-nitro-1H-indazole derivatives.
Protocol 1: Forced Degradation Study
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][9][10][11]
Objective: To evaluate the stability of a 3-nitro-1H-indazole derivative under various stress conditions.
Materials:
-
3-nitro-1H-indazole derivative
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Experimental Workflow:
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a stock solution of the 3-nitro-1H-indazole derivative (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂.
-
Thermal Degradation: Heat a vial of the stock solution at 60°C.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12][13]
-
Control: Keep one vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the vials under the respective conditions. Monitor the samples at various time points (e.g., 2, 4, 8, 24 hours) until significant degradation (e.g., 5-20%) is observed.
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.
Typical Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours |
| Thermal | 60°C - 80°C | 24 - 72 hours |
| Photolytic | ICH Q1B compliant | As per guidelines |
Protocol 2: Drug-Excipient Compatibility Study
This study is crucial during pre-formulation to ensure that the chosen excipients do not adversely affect the stability of the 3-nitro-1H-indazole derivative.[14][15]
Objective: To assess the compatibility of the 3-nitro-1H-indazole derivative with common pharmaceutical excipients.
Materials:
-
3-nitro-1H-indazole derivative
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)
-
HPLC system with a UV detector
-
Stability chambers (e.g., 40°C/75% RH)
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare binary mixtures of the 3-nitro-1H-indazole derivative and each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
Prepare a control sample of the pure drug substance.
-
-
Stress Conditions:
-
Place the samples in open or loosely capped vials to allow for exposure to humidity.
-
Store the vials in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2-4 weeks).
-
-
Sample Analysis:
-
At designated time points (e.g., 1, 2, and 4 weeks), remove the samples from the stability chamber.
-
Dissolve the samples in a suitable solvent and dilute to a known concentration.
-
Analyze by HPLC to determine the purity of the drug substance and quantify any degradation products.
-
-
Data Interpretation: Compare the degradation profiles of the drug-excipient mixtures to that of the pure drug. A significant increase in degradation in the presence of an excipient indicates a potential incompatibility.
Part 5: Formulation Strategies for Enhanced Stability
Based on the understanding of degradation pathways, the following strategies can be employed to develop a stable formulation for 3-nitro-1H-indazole derivatives.
-
pH and Buffering: Formulating the drug product within a pH range where the derivative exhibits maximum stability is critical. The use of appropriate buffer systems can help maintain this optimal pH.[8]
-
Antioxidants: For derivatives susceptible to oxidation, the inclusion of antioxidants such as ascorbic acid or ferulic acid in the formulation can be beneficial.[16]
-
Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may improve stability.
-
Excipient Selection: Choose excipients that have been proven to be compatible through rigorous drug-excipient compatibility studies.[14][15]
-
Packaging: Use of light-protective primary packaging is essential for photolabile compounds. For oxygen-sensitive derivatives, packaging under an inert atmosphere or including an oxygen scavenger may be necessary.[13]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively mitigate the stability challenges associated with 3-nitro-1H-indazole derivatives, leading to more reliable experimental outcomes and robust product development.
References
- Stability and storage conditions for 3-Methyl-6-nitro-1H-indazole - Benchchem.
- Technical Support Center: Indazole Derivatives - Benchchem.
- (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - MDPI.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed.
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole - Benchchem.
- Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - Liskon Biological.
- Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate.
- Forced Degradation – A Review.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications.
- Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate.
- Forced Degradation Studies - MedCrave online.
- Analytical Techniques In Stability Testing - Separation Science.
- Stability indicating study by using different analytical techniques - IJSDR.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO.
- Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution - Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
- (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update - ResearchGate.
- Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - ACS Fall 2025 - American Chemical Society.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.
- Influence of PH On The Stability of Pharmaceutical - Scribd.
- Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup - NIH.
- Nitro-containing pharmaceuticals and functional materials - ResearchGate.
- 3-Nitro-1H-indazole | 31164-27-9 - Benchchem.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing.
- Application Notes and Protocols: 3-Methyl-6-nitro-1H-indazole as a Pharmaceutical Intermediate - Benchchem.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - ResearchGate.
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
- Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development.
- Biodegradation of the emerging contaminant 3-nitro-1,2,4-triazol-5-one and its product 3-amino-1,2,4-triazol-5-one in perlite/soil columns - PubMed.
- Degradation of 3-nitrophenol by Pseudomonas putida B2 occurs via 1,2,4-benzenetriol.
- Proposed pathways of nitrobenzene degradation by O 3. - ResearchGate.
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- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Nitro-1H-indazole | 31164-27-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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- 9. biomedres.us [biomedres.us]
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- 15. quercus.be [quercus.be]
- 16. Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Scale-Up Considerations for 3-Nitro-1H-indazole Production
Welcome to the Technical Support Center for the production of 3-Nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Synthesis Overview & Key Scale-Up Challenges
The synthesis of 3-Nitro-1H-indazole is a multi-step process that requires careful control over reaction parameters, especially during scale-up. The most common synthetic route involves the diazotization of 2-amino-5-nitrobenzoic acid, followed by an intramolecular cyclization. While straightforward at the lab scale, large-scale production introduces challenges related to heat management, mass transfer, reagent addition, and product isolation.
This guide will focus on the common synthetic pathway and address the critical considerations for a successful scale-up.
Section 2: Troubleshooting Guide
This section is formatted as a series of common problems encountered during the scale-up of 3-Nitro-1H-indazole synthesis, followed by their potential causes and recommended solutions.
Q1: The yield of the diazonium salt is significantly lower than expected during scale-up. What are the likely causes and how can I improve it?
Potential Causes:
-
Inadequate Temperature Control: The diazotization reaction is highly exothermic.[1] Localized warming in a large reactor can lead to the decomposition of the unstable diazonium salt.[2] Maintaining a consistent low temperature (0-5 °C) is critical.[2][3]
-
Slow or Inefficient Mixing: Poor agitation can result in localized high concentrations of sodium nitrite, leading to side reactions and decomposition of the diazonium salt.
-
Incorrect Stoichiometry: An excess or deficit of sodium nitrite or acid can negatively impact the reaction.
-
Impure Starting Materials: The purity of 2-amino-5-nitrobenzoic acid and sodium nitrite is crucial for a clean reaction.
Solutions:
-
Reactor and Cooling System: Employ a reactor with a high surface-area-to-volume ratio and an efficient cooling system to effectively dissipate the heat generated. A jacketed reactor with a reliable chiller is recommended.
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid dispersion and prevent localized concentration gradients. The addition rate should be carefully controlled to maintain the desired temperature range.
-
Agitation: Use an appropriately sized and shaped agitator to ensure thorough mixing throughout the reaction vessel. Baffles within the reactor can also improve mixing efficiency.
-
Monitoring: Continuously monitor the reaction temperature using multiple probes placed at different locations within the reactor. The completion of diazotization can be checked using starch-iodide paper to detect the presence of excess nitrous acid.[3]
Q2: During the cyclization step, we are observing the formation of significant impurities alongside the desired 3-Nitro-1H-indazole. How can we minimize these side products?
Potential Causes:
-
Decomposition of the Diazonium Salt: If the diazonium salt solution is not used immediately or if the temperature rises, it can decompose, leading to various phenolic and other byproducts.[2]
-
Incorrect pH for Cyclization: The pH of the reaction mixture can influence the rate of cyclization and the formation of side products.
-
Presence of Nucleophiles: Unwanted nucleophiles in the reaction mixture can react with the highly electrophilic diazonium salt.
Solutions:
-
Immediate Use of Diazonium Salt: The prepared diazonium salt solution should be used promptly in the subsequent cyclization step to minimize decomposition.[2][3]
-
pH Control: Carefully control the pH of the reaction medium during cyclization. The optimal pH will depend on the specific protocol but should be maintained consistently.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
Q3: We are facing difficulties in isolating and purifying 3-Nitro-1H-indazole at a larger scale. What are the recommended procedures?
Potential Causes:
-
Incomplete Precipitation: The product may not fully precipitate from the reaction mixture, leading to losses during filtration.
-
Occlusion of Impurities: Rapid precipitation can lead to the trapping of impurities within the product crystals.
-
Inefficient Filtration and Washing: Inadequate washing of the filter cake can leave residual acids and other impurities.
Solutions:
-
Controlled Precipitation: After the reaction is complete, carefully adjust the pH and/or temperature to control the rate of precipitation. A slower precipitation rate generally leads to purer crystals.
-
Recrystallization: Recrystallization is a highly effective method for purifying the crude product.[4] Common solvent systems include mixtures of hexane and ethyl acetate.[4]
-
Thorough Washing: Wash the filtered product thoroughly with cold water to remove any remaining acids and inorganic salts.[4] A final wash with a cold, non-polar solvent can help remove organic impurities.
-
Column Chromatography: For very high purity requirements, column chromatography on silica gel can be employed, though this may be less practical for very large-scale production.[4]
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the production of 3-Nitro-1H-indazole?
A: The primary safety concerns are:
-
Handling of Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and require appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[1]
-
Exothermic Reactions: The diazotization reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1] A robust cooling system and careful monitoring are essential.
-
Handling of Nitro Compounds: 3-Nitro-1H-indazole, like many nitroaromatic compounds, is potentially harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin and eye irritation.[1] All handling should be done in a well-ventilated area or fume hood, with appropriate PPE.[5][6]
-
Diazonium Salt Instability: Diazonium salts are thermally unstable and can decompose explosively, especially in a dry state. They should always be kept in solution and at low temperatures.[2]
Q: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A: The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying any impurities.[7][8][9] A C18 reversed-phase column with UV detection is commonly used.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product.[7][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitro group (NO₂).[7][10]
Q: Can you provide a general, step-by-step protocol for the synthesis of 3-Nitro-1H-indazole?
A: The following is a generalized protocol. It is crucial to perform a thorough risk assessment and optimize the conditions for your specific scale and equipment.
Experimental Protocol: Synthesis of 3-Nitro-1H-indazole
Step 1: Diazotization of 2-Amino-5-nitrobenzoic Acid
-
In a suitable reactor equipped with a stirrer, thermometer, and dropping funnel, suspend 2-amino-5-nitrobenzoic acid in a mixture of water and a strong mineral acid (e.g., hydrochloric acid).[3]
-
Cool the suspension to 0-5 °C using an ice-salt bath.[3]
-
In a separate vessel, prepare a solution of sodium nitrite in cold water.[3]
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of 2-amino-5-nitrobenzoic acid, ensuring the temperature is maintained between 0-5 °C.[2][3]
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.[3] The resulting solution contains the diazonium salt and should be used immediately.[2][3]
Step 2: Intramolecular Cyclization
-
The specific conditions for cyclization can vary. In some procedures, the diazonium salt solution is carefully neutralized or the pH is adjusted to promote cyclization.
-
The reaction progress should be monitored by TLC or HPLC until the starting diazonium salt is consumed.
Step 3: Isolation and Purification
-
Once the reaction is complete, the product is typically precipitated by adjusting the pH or cooling the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove residual acids and salts.[4]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 3-Nitro-1H-indazole.[4]
Section 4: Visual Diagrams
Diagram 1: Synthetic Pathway of 3-Nitro-1H-indazole
Caption: Synthetic route from 2-Amino-5-nitrobenzoic Acid to 3-Nitro-1H-indazole.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in 3-Nitro-1H-indazole synthesis.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production.
- ResearchGate. (n.d.). A rational mechanism for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives 130 via the direct C−H nitration and intramolecular C−H functionalization of 129.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 3-Methyl-6-nitro-1H-indazole.
- Benchchem. (n.d.). 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.
- Liskon Biological. (2025). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole.
- Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
- Liskon Biological. (2025). The detection methods for 3-Methyl-6-nitro-1H-indazole.
- Apollo Scientific. (2023). 3-Methyl-6-nitro-1h-indazole Safety Data Sheet.
- Benchchem. (n.d.). Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
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Technical Support Center: Managing Side Reactions During the Reduction of Nitroindazoles
Welcome to the technical support center for nitroindazole reductions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for managing side reactions during this critical synthetic transformation. The reduction of a nitro group to an amine is a cornerstone of many synthetic routes, yet it is often plagued by a variety of side reactions that can complicate purification and reduce yields. This resource provides a structured, question-and-answer-based approach to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm observing multiple products in my reaction mixture besides the desired aminoindazole. What are the most common side reactions?
The reduction of a nitro group is a six-electron process that proceeds through several intermediates, namely nitroso and hydroxylamine species.[1] The accumulation of these intermediates can lead to the formation of dimeric byproducts such as azoxy and azo compounds.[2][3] In some cases, over-reduction of the indazole ring or cleavage of substituents can also occur.
Q2: My reaction seems to stall and doesn't go to completion. What could be the cause?
Incomplete reactions are a common issue and can stem from several factors:
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas.[2] The product itself can also sometimes inhibit the catalyst by adsorbing to its surface.[2]
-
Poor Solubility: If your nitroindazole is not fully dissolved in the reaction solvent, the reaction rate will be significantly hindered.[4]
-
Insufficient Reducing Agent/Hydrogen: Ensure you are using a sufficient excess of your reducing agent or that your system is not leaking if using hydrogen gas.[2][4]
Q3: I have other functional groups in my molecule, like halogens or carbonyls. How can I selectively reduce the nitro group?
Chemoselectivity is a major challenge. The choice of reducing agent and reaction conditions is critical. For instance, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation.[5] In such cases, using Raney Nickel or specific reaction modifiers might be preferable.[5][6] For substrates with carbonyl groups, reagents like tin(II) chloride are often a good choice.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the reduction of nitroindazoles.
Issue 1: Formation of Azoxy and Azo Compounds
Symptoms: Your reaction mixture has a distinct color (often orange or red), and LC-MS or TLC analysis shows the presence of species with masses corresponding to dimeric products.
Root Cause Analysis: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[1] Under certain conditions, these intermediates can condense to form azoxy and subsequently azo compounds.[3][7] This is particularly prevalent in basic or neutral conditions and when the reduction is slow, allowing for the buildup of these reactive intermediates.
Mitigation Strategies:
-
Increase Hydrogen Pressure: In catalytic hydrogenations, higher hydrogen pressure can accelerate the reduction of the hydroxylamine intermediate to the amine, minimizing its concentration and the likelihood of condensation.[2]
-
Acidic Conditions: Performing the reduction in an acidic medium (e.g., using Fe/HCl or SnCl₂/HCl) can protonate the hydroxylamine intermediate, making it less nucleophilic and less likely to react with the nitroso intermediate.[4][8]
-
Use of Additives: Certain additives can suppress the formation of dimeric byproducts. For example, the addition of vanadium compounds to catalytic hydrogenations has been shown to prevent the accumulation of hydroxylamines.[9][10]
Experimental Protocol: Reduction with Tin(II) Chloride [4]
-
Dissolve the nitroindazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.
-
Filter the suspension through celite and separate the layers of the filtrate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude amine.
Issue 2: Dehalogenation during Catalytic Hydrogenation
Symptoms: You are starting with a halogenated nitroindazole, and your final product mixture contains the desired aminoindazole as well as a dehalogenated aminoindazole.
Root Cause Analysis: Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), is known to cause dehalogenation, especially of aryl chlorides, bromides, and iodides.[5] The presence of the newly formed amino group can sometimes enhance this reductive dehalogenation.[11]
Mitigation Strategies:
-
Catalyst Selection:
-
Reaction Conditions:
-
Alternative Reducing Agents: Consider non-catalytic methods such as reduction with iron powder in acetic acid or tin(II) chloride.[5]
Table 1: Comparison of Catalysts for Halogenated Nitroindazole Reduction
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pd/C | H₂ (gas), various solvents | High activity | Prone to causing dehalogenation[5] |
| Raney Nickel | H₂ (gas), various solvents | Less prone to dehalogenation than Pd/C[5] | Pyrophoric, requires careful handling[2] |
| Sulfided Pt/C | H₂ (gas), acetonitrile | High selectivity for nitro group reduction[6] | May require catalyst preparation |
| Fe/Acid | Acetic acid or HCl | Inexpensive, avoids dehalogenation[5] | Requires stoichiometric amounts of metal |
| SnCl₂ | Ethanol, reflux | Mild, good for many functional groups[5] | Stoichiometric, workup can be tedious[4] |
Issue 3: Incomplete Reaction or Catalyst Poisoning
Symptoms: The reaction starts but then slows down or stops completely before all the starting material is consumed. Hydrogen uptake, if monitored, plateaus prematurely.
Root Cause Analysis:
-
Catalyst Poisoning: Impurities in the starting material or solvents, particularly sulfur-containing compounds, can irreversibly poison the catalyst.[13] The indazole nitrogen atoms themselves can sometimes coordinate to the metal surface, leading to inhibition.
-
Product Inhibition: The aminoindazole product can sometimes adsorb more strongly to the catalyst surface than the starting material, preventing further reaction.[2]
-
Insufficient Agitation: In heterogeneous catalysis, vigorous stirring is essential to ensure good contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.[2]
Mitigation Strategies:
-
Purification of Starting Materials: Ensure your nitroindazole, solvents, and any other reagents are of high purity. Recrystallization of the starting material or passing solvents through a plug of alumina or activated carbon can remove potential catalyst poisons.[2]
-
Increase Catalyst Loading: If product inhibition is suspected, increasing the amount of catalyst may provide enough active sites for the reaction to proceed to completion.[2]
-
Sequential Catalyst Addition: In some cases, adding a fresh portion of the catalyst midway through the reaction can help to overcome deactivation.[2]
-
Optimize Reaction Conditions: Ensure vigorous stirring. For catalytic hydrogenations, increasing the hydrogen pressure can sometimes help drive the reaction to completion.[4]
References
-
Caron, S., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(23), 9841–9844.[14]
-
Google Patents. (n.d.). Catalytic hydrogenation of halonitrobenzenes without dehalogenation. Retrieved from [12]
-
Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved from [10]
-
Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved from [9]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link][11]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link][5]
-
ResearchGate. (n.d.). How do you do reduction of aromatic nitro or nitroimidazole ?. Retrieved from [Link][13]
-
Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme.[3]
-
Sisko, J., et al. (2020). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.[7]
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- 14. Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides [ouci.dntb.gov.ua]
Validation & Comparative
Navigating the Nitroindazoles: A Comparative Guide for Drug Discovery
The indazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of pharmacologically active agents.[1][2] When substituted with a nitro group—a potent electron-withdrawing moiety—the resulting nitroindazole isomers present a fascinating landscape of varied physicochemical properties, reactivity, and biological activities. The precise placement of this single functional group can dramatically pivot a molecule's destiny from a neuroprotective agent to an antiparasitic or an anticancer intermediate.
This guide offers a comparative analysis of 3-Nitro-1H-indazole and its more commonly studied isomers. For researchers in drug development, understanding these subtle yet critical differences is paramount for rational design, synthesis optimization, and navigating the path to novel therapeutics. We will dissect the foundational properties, synthetic strategies, and divergent biological roles of these isomers, providing not just data, but the causal reasoning behind their distinct behaviors.
Part 1: Physicochemical and Spectroscopic Properties - The Foundation of Isomer Differentiation
The initial challenge in working with nitroindazoles is often confirming the identity of the synthesized regioisomer. The position of the nitro group directly influences the electronic environment of the entire heterocyclic system, leading to distinct and predictable differences in their physical and spectroscopic properties. These properties are not merely data points; they are the fingerprints we use for unambiguous identification.
Physicochemical Properties: A Snapshot of Isomeric Identity
The melting point and lipophilicity (expressed as LogP) are fundamental properties that differ between isomers due to variations in crystal packing and polarity. While experimental data for all isomers is not uniformly available, a combination of reported and predicted values provides a useful comparative baseline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| 3-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | Not Reported | 1.72[3] |
| 4-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 202 - 203[4] | 1.40[4] |
| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 204 - 208 | 1.48 |
| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 180 - 182[5] | 2.10[6] |
| 7-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | Not Reported | 1.72 |
Note: LogP values are often predicted via computational models and can vary. Experimental values should be determined for confirmation.
Spectroscopic Characterization: Deciphering the Regiochemistry
Spectroscopy is the primary tool for distinguishing regioisomers. The electron-withdrawing nature of the nitro group deshields nearby protons and carbons, causing them to resonate at higher chemical shifts (downfield) in NMR spectra.
-
¹H NMR Spectroscopy : The key to differentiation lies in the chemical shifts and coupling patterns of the four aromatic protons on the benzene portion of the indazole. For example, in 6-nitroindazole, the proton at position 7 (adjacent to the nitro-bearing carbon) will be significantly downfield compared to the same proton in 4-nitroindazole.
-
¹³C NMR Spectroscopy : The carbon atom directly attached to the nitro group (the ipso-carbon) will have its chemical shift significantly altered. Furthermore, the electronic effect of the nitro group propagates through the ring system, providing a unique fingerprint for each isomer.
-
Infrared (IR) Spectroscopy : While all isomers will show characteristic N-H stretching (~3300-3400 cm⁻¹) and C-H aromatic stretching (~3100 cm⁻¹), the most informative signals are the asymmetric and symmetric stretches of the nitro group (NO₂) itself, typically found around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[7]
-
Mass Spectrometry (MS) : While standard mass spectrometry will show an identical molecular ion peak for all isomers, high-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition (C₇H₅N₃O₂). Fragmentation patterns may offer clues but are often too similar for definitive isomer assignment without reference standards.
Experimental Protocol: General Method for Isomer Characterization
This protocol provides a self-validating workflow for the unambiguous identification of a synthesized nitroindazole isomer.
Caption: Workflow for Synthesis, Purification, and Characterization of Nitroindazole Isomers.
-
Sample Preparation : Prepare a dilute solution of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. Prepare a separate sample for HRMS in a volatile solvent like methanol or acetonitrile.
-
HRMS Analysis : Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap) with a soft ionization technique (e.g., ESI). Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and confirm it matches the theoretical mass of C₇H₅N₃O₂ (163.0382).
-
NMR Analysis :
-
Acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration, and coupling constants of the aromatic protons.
-
Acquire a ¹³C NMR spectrum. Identify the number of unique carbons and their chemical shifts, paying close attention to the carbons in the nitro-substituted ring.
-
If the structure remains ambiguous, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which definitively map the molecule's connectivity.
-
-
Data Validation : Compare the acquired spectroscopic data against established literature values or a certified reference standard for the suspected isomer. A match across all techniques provides confident structural confirmation.
Part 2: Synthesis and Chemical Reactivity - A Tale of Electronic Effects
The synthesis of nitroindazoles typically proceeds via one of two general strategies: nitration of a pre-formed indazole ring or cyclization of a pre-nitrated benzene derivative. The choice of route is a critical experimental decision, often dictated by the desired regioselectivity and the availability of starting materials.
Synthetic Strategies
-
Direct Nitration of Indazole : This approach seems straightforward but often yields a mixture of isomers (predominantly 5- and 7-nitroindazoles), requiring careful chromatographic separation. The conditions (e.g., mixed nitric/sulfuric acid) must be carefully controlled.
-
Cyclization of Nitro-Substituted Precursors : This is often the preferred method for regiochemical control. For instance, 4-nitro-1H-indazole can be synthesized from 2-methyl-3-nitroaniline, and 3-methyl-6-nitro-1H-indazole can be prepared from 2-ethyl-5-nitroaniline through diazotization and subsequent cyclization.[8][9] This strategy designs the final regiochemistry from the very first step.
Experimental Protocol: Synthesis of 4-Nitro-1H-Indazole
This protocol is adapted from established literature procedures for the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline.[9][10]
-
Dissolution : Dissolve 2-methyl-3-nitroaniline (1 equivalent) in glacial acetic acid in a reaction vessel equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.
-
Diazotization : Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water. Add this solution dropwise to the cooled acetic acid mixture while maintaining the temperature below 10 °C. Causality Note: This step forms the crucial diazonium salt intermediate. Low temperature is critical to prevent its decomposition and unwanted side reactions.
-
Cyclization : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The diazonium salt cyclizes intramolecularly to form the indazole ring.
-
Isolation : Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid and salts, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-nitro-1H-indazole.
Comparative Reactivity
The position of the nitro group profoundly impacts the reactivity of the indazole ring. This is best illustrated by considering its influence on other functional groups. For example, in a comparative analysis of 5-nitro- vs. 6-nitro-1H-indazole-3-carbaldehyde, the 5-nitro isomer is predicted to be more reactive towards nucleophilic attack at the aldehyde. This is because the nitro group at the 5-position can more effectively delocalize the negative charge of the transition state through resonance, stabilizing it and lowering the activation energy of the reaction. This expert understanding of electronic effects is key to predicting reactivity and planning multi-step syntheses.
Part 3: Biological Activity and Therapeutic Potential
The true significance of nitroindazole isomers in drug discovery lies in their remarkably diverse and position-dependent biological activities. The scaffold's interaction with a biological target is exquisitely sensitive to the electronic and steric profile dictated by the nitro group's location.
| Isomer | Primary Biological Activity | Key Molecular Target / Mechanism | Therapeutic Area |
| 3-Nitro-1H-indazole | Largely unexplored; used as a synthetic intermediate. | N/A | Research Chemical |
| 5-Nitro-1H-indazole | Antiparasitic, Antimicrobial[2][11] | Nitroreductase-mediated activation to form cytotoxic radical species.[12] | Infectious Disease |
| 6-Nitro-1H-indazole | Anticancer, Antileishmanial[1][12] | Intermediate for kinase inhibitors (e.g., Pazopanib); mechanism can involve enzyme inhibition. | Oncology, Infectious Disease |
| 7-Nitro-1H-indazole | Neuroprotective, Analgesic[13] | Selective inhibitor of neuronal Nitric Oxide Synthase (nNOS).[14][15] | Neurology, Pain Management |
3-Nitro-1H-indazole: The Unexplored Frontier
Despite being a fundamental isomer, 3-Nitro-1H-indazole is conspicuously absent from the biological activity literature compared to its siblings. It is primarily documented as a synthetic intermediate. This represents a significant knowledge gap and an opportunity for future research. Based on electronic principles, the nitro group at the 3-position would strongly influence the acidity of the N-H proton and the nucleophilicity of the pyrazole ring, suggesting it could have unique biological properties yet to be discovered.
5- and 6-Nitroindazoles: Champions in Oncology and Infectious Disease
The 5- and 6-nitro isomers are prominent in the development of antiparasitic and anticancer agents.[12] Their mechanism, particularly in parasites like Trypanosoma cruzi, is often linked to the enzymatic reduction of the nitro group by parasitic nitroreductases.[16] This process generates radical anions and other reactive nitrogen species that are toxic to the parasite, a classic example of bioactivation.[12] Furthermore, 6-nitroindazole is a key building block for kinase inhibitors like Pazopanib, demonstrating its value in targeting critical signaling pathways in cancer.[17]
7-Nitroindazole: The Selective Neuromodulator
In stark contrast, 7-nitroindazole (7-NI) is best known as a potent and relatively selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[14][18] Nitric oxide (NO) is a critical signaling molecule in the brain, but its overproduction is implicated in neurodegenerative diseases and excitotoxicity.[13] By selectively inhibiting nNOS, 7-NI can reduce the formation of damaging species like peroxynitrite, offering a neuroprotective effect.[14] This high degree of selectivity makes 7-NI an invaluable tool for neuroscience research and a lead compound for therapies targeting neurological disorders.[19]
Caption: Mechanism of 7-Nitroindazole as a neuroprotective agent via nNOS inhibition.
Conclusion
The comparative analysis of nitroindazoles reveals a compelling story of structure-activity relationships. The seemingly minor shift of a nitro group around the indazole ring fundamentally alters the molecule's electronic character, physicochemical properties, and, ultimately, its biological function. While the 5- and 6-nitro isomers provide fertile ground for developing antiparasitic and anticancer drugs, and the 7-nitro isomer stands out as a selective neuropharmacological tool, the 3-nitro-1H-indazole remains an enigmatic and underexplored entity. For researchers and drug development professionals, this landscape underscores the necessity of precise, regioisomer-controlled synthesis and characterization. The profound functional diversity within this single family of isomers ensures that nitroindazoles will remain a privileged and fruitful scaffold for future therapeutic innovation.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Nitro-1H-indazole | CAS#:31164-27-9 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Nitro-1H-indazole CAS#: 2942-40-7 [amp.chemicalbook.com]
- 10. 4-Nitro-1H-indazole | 2942-40-7 [chemicalbook.com]
- 11. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
- 18. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Nitro-1H-indazole Isomers
For drug development professionals and researchers in medicinal chemistry, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. The indazole scaffold is a cornerstone in the synthesis of numerous therapeutic agents, particularly kinase inhibitors.[1] However, the introduction of substituents, such as a nitro group onto the indazole ring, often yields a mixture of positional isomers. These isomers, like the 4-nitro, 5-nitro, 6-nitro, and 7-nitro variants of 3-Nitro-1H-indazole, possess the same molecular formula and weight but can exhibit vastly different pharmacological, toxicological, and physicochemical properties.[1][2]
This guide provides an in-depth comparison of analytical methodologies for the robust separation and unambiguous identification of 3-Nitro-1H-indazole isomers. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.
The Integrated Workflow: From Isomer Mixture to Confirmed Structure
The effective characterization of 3-Nitro-1H-indazole isomers is not reliant on a single technique but on the strategic integration of both chromatographic separation and spectroscopic elucidation. The initial and most critical challenge is to resolve the isomers from one another, after which each isolated compound can be definitively identified.
Caption: Integrated workflow for the separation and characterization of indazole isomers.
Part 1: Chromatographic Separation of Isomers
The cornerstone of accurate characterization is achieving baseline separation of the isomers. Due to their similar polarities, this requires optimized chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for separating positional isomers of nitroaromatic compounds.[3][4] The choice of stationary phase is the most critical parameter.
Causality Behind Column Selection: While a standard C18 reversed-phase column can provide some separation, its reliance primarily on hydrophobic interactions may be insufficient for closely related positional isomers.[3] For aromatic compounds like nitroindazoles, columns that facilitate π-π interactions are often superior. Stationary phases like Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) are designed for this purpose.[5] The planar pyrene rings in a PYE column, for instance, interact strongly with the electron-deficient aromatic system of the nitroindazole isomers, providing an additional separation mechanism beyond simple hydrophobicity that can resolve subtle structural differences.[5]
Experimental Protocol: HPLC Separation of 3-Nitro-1H-indazole Isomers
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[3][6]
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the isomer mixture in 10 mL of a 50:50 methanol/water mixture to create a 100 µg/mL stock solution.[3]
-
Chromatographic Conditions:
-
Column: COSMOSIL PYE Column (4.6 mm I.D. x 150 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 60:40 v/v). The ratio should be optimized based on initial screening runs.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Temperature: 30°C.
-
Detection: UV at 254 nm, where nitroaromatic compounds typically exhibit strong absorbance.[4][7]
-
-
Data Analysis: Record the chromatogram. The purity of each isomer can be calculated based on the area percentage of its corresponding peak relative to the total peak area.[3] Retention times will vary for each isomer, allowing for their separation and collection for further analysis.
| Parameter | C18 Column | PYE Column | Justification |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π Interactions | PYE offers multiple interaction modes, enhancing selectivity for aromatic isomers.[5] |
| Expected Resolution | Moderate | High | The π-π interactions are highly sensitive to the electron density distribution, which varies with the nitro group's position.[5] |
| Typical Elution Order | Dependent on subtle polarity differences. | Dependent on a combination of polarity and π-system accessibility. | Provides a different and often more effective separation profile. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative, particularly for purity assessment and identification if the isomers are thermally stable and sufficiently volatile. Derivatization may be necessary to improve volatility and thermal stability.[8]
Causality Behind Method Choice: The primary advantage of GC is its high separation efficiency. When coupled to a mass spectrometer, it provides both retention time and mass spectral data simultaneously. However, the high temperatures of the GC inlet can cause degradation of sensitive molecules like nitroindazoles. Therefore, careful optimization of the temperature program is crucial.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A Gas Chromatography system coupled to a Mass Selective Detector.[2]
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate. If needed, perform derivatization (e.g., silylation) to block the acidic N-H proton and increase volatility.[8]
-
GC Conditions:
-
Column: A low-to-mid polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C (use the lowest temperature that allows for efficient volatilization).
-
Oven Program: Start at 100°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
-
MS Conditions:
-
Data Analysis: The isomers will be separated by retention time. The resulting mass spectra, while likely very similar, can be compared against a library or used to confirm the molecular ion.
Part 2: Spectroscopic Elucidation for Unambiguous Identification
Once the isomers are chromatographically resolved, spectroscopic techniques are employed for definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and indispensable tool for distinguishing positional isomers.[9][10] Both ¹H and ¹³C NMR provide a detailed map of the molecular structure.
Causality Behind Spectral Differences: The nitro group (–NO₂) is a strong electron-withdrawing group. Its position on the indazole ring significantly influences the electronic environment of the nearby protons and carbons. This results in predictable changes in their chemical shifts (δ). Protons ortho and para to the nitro group will be shifted significantly downfield (to a higher ppm value) compared to those meta to it. This predictable pattern is the key to assigning the correct structure.[9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of a single, purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[9][11] DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H proton.[9]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[12]
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.[9]
-
-
Data Analysis: Analyze chemical shifts, coupling constants (J-values), and multiplicities to piece together the substitution pattern on the aromatic ring.[3]
Predicted ¹H NMR Chemical Shifts for 3-Nitro-1H-indazole Isomers (Aromatic Region)
| Isomer Position | H4 | H5 | H6 | H7 | Rationale for Key Differentiating Signals |
| 4-Nitro | --- | Downfield (d) | Mid-field (t) | Downfield (d) | H5 and H7 are deshielded by the adjacent nitro group. |
| 5-Nitro | Downfield (d) | --- | Downfield (dd) | Mid-field (d) | H4 and H6 are ortho/para to the nitro group and appear downfield.[9] |
| 6-Nitro | Mid-field (d) | Downfield (dd) | --- | Very Downfield (s) | H7 (para) and H5 (ortho) are strongly deshielded. H7 often appears as a singlet or small doublet.[12] |
| 7-Nitro | Downfield (d) | Mid-field (t) | Downfield (d) | --- | H6 is strongly deshielded by the adjacent nitro group. |
Note: 'd' = doublet, 't' = triplet, 'dd' = doublet of doublets, 's' = singlet. Predicted shifts are relative.
Mass Spectrometry (MS)
While all isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition, ruling out unexpected structures.[11]
Causality Behind MS Utility: HRMS provides an accurate mass measurement to four or five decimal places, which is used to confirm the molecular formula (e.g., C₇H₅N₃O₂ for 3-Nitro-1H-indazole).[3] While the EI fragmentation patterns of positional isomers are often very similar, subtle differences in fragment ion abundances can sometimes be observed and used as supporting evidence if a standardized method is used.
Caption: High-resolution mass spectrometry workflow for formula confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid technique used to confirm the presence of key functional groups.[4][10]
Causality Behind Spectral Features: All isomers will show characteristic absorbances for the N-H stretch, aromatic C-H stretches, and C=C ring stretches. The most crucial peaks for confirmation are the asymmetric and symmetric stretches of the nitro group (–NO₂), which are very strong and appear in predictable regions.[3] While FT-IR is excellent for confirming that the compound is a nitroindazole, it is the least effective technique for differentiating between the positional isomers.[13] The "fingerprint region" (below 1500 cm⁻¹) will show subtle differences between isomers, but these are difficult to interpret from first principles and are best used for comparison against a known reference standard.[13]
Experimental Protocol: FT-IR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[3]
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.[2][3]
-
Data Analysis: Identify the key absorption bands.
Key FT-IR Absorption Bands for 3-Nitro-1H-indazole
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| –NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |
| –NO₂ Symmetric Stretch | 1340 - 1390 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to strong |
| C-H Bending (out-of-plane) | 700 - 900 | Strong (pattern depends on substitution) |
Conclusion
The rigorous characterization of 3-Nitro-1H-indazole isomers is a multi-step process that demands a synergistic use of analytical techniques. An optimized HPLC method, preferably using a stationary phase capable of π-π interactions, is paramount for achieving the initial separation. Following isolation, ¹H and ¹³C NMR spectroscopy stand as the definitive tools for unambiguous structural assignment, leveraging the predictable electronic effects of the nitro group. HRMS provides essential confirmation of the elemental composition, while FT-IR serves as a rapid check for the correct functional groups. By following this integrated workflow, researchers can ensure the identity and purity of their target isomers, a critical step for reliable and reproducible results in drug discovery and development.
References
- Benchchem. (n.d.). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- MDPI. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
- Benchchem. (n.d.). A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole.
- Benchchem. (n.d.). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.
- Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 3-Methyl-6-nitro-1H-indazole.
- Liskon Biological. (2025). The detection methods for 3-Methyl-6-nitro-1H-indazole.
- PMC - PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Finnigan. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS.
- Benchchem. (n.d.). A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers.
- Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis.
- NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers.
- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
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A Comparative Guide to HPLC and qNMR for the Purity Assessment of 3-Nitro-1H-indazole
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-Nitro-1H-indazole, a vital building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the yield and impurity profile of subsequent synthetic steps and the final API. Therefore, the selection of an appropriate analytical methodology for its purity assessment is a decision of critical importance.
This guide provides an in-depth, objective comparison of two powerful and widely adopted analytical techniques for the quantitative analysis of 3-Nitro-1H-indazole: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural descriptions to explore the fundamental principles, the causality behind experimental choices, and the unique advantages each technique offers. This analysis is designed to equip researchers, analytical scientists, and drug development professionals with the expert insights needed to make informed decisions for their specific analytical challenges.
Physicochemical Profile: 3-Nitro-1H-indazole
A foundational understanding of the analyte's properties is paramount for any successful method development. These characteristics dictate crucial parameters such as solvent selection for sample preparation and the choice of chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Light yellow crystal or powder | [2] |
| Melting Point | ~204-208 °C | |
| Solubility | Good solubility in DMSO and ethanol; slightly soluble in water. | [2] |
| LogP | 1.72 | [1] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone technique in quality control laboratories, prized for its high resolution, sensitivity, and robustness in separating a target compound from its impurities.[3][4] For 3-Nitro-1H-indazole, a reversed-phase HPLC (RP-HPLC) method is the most logical approach, leveraging the compound's moderate polarity.
Principle of Quantification
In RP-HPLC, the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. Compounds with higher polarity elute earlier, while less polar compounds are retained longer. Quantification is typically achieved via external standardization or, for routine purity checks, by area percent calculation, which assumes that all components have a similar response factor at the chosen detection wavelength.[4] The validity of this method is established through rigorous validation according to guidelines from the International Conference on Harmonisation (ICH).[5][6][7]
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a self-validating system designed for accuracy and reproducibility.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Sample Preparation:
-
Analyte Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-Nitro-1H-indazole into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent). Sonicate if necessary to ensure complete dissolution.
-
Working Sample Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating the moderately polar 3-Nitro-1H-indazole from potential nonpolar or more polar impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The water/acetonitrile system is a standard for RP-HPLC. The addition of formic acid protonates silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks. |
| Elution Mode | Isocratic: 60% A / 40% B | An isocratic method is simpler and more robust for routine analysis once separation from known impurities is established. A gradient elution may be required for complex impurity profiles. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Nitroaromatic compounds, like 3-Nitro-1H-indazole, exhibit strong absorbance at this wavelength, providing high sensitivity.[8] |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring a strong detector response. |
4. Data Analysis & System Suitability:
-
Purity Calculation: The purity is calculated based on the peak area percentage of the main 3-Nitro-1H-indazole peak relative to the total area of all peaks detected in the chromatogram.[3]
-
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
-
Method Validation: This method must be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness as per ICH Q2(R1) guidelines to be considered trustworthy.[5][9]
Workflow Visualization
Caption: Workflow for HPLC Purity Assessment.
Quantitative NMR (qNMR): A Primary Method for Absolute Purity
Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, irrespective of the molecule's structure.[10][11] This fundamental principle allows for the determination of purity (as a mass fraction) without requiring an identical reference standard of the analyte, a significant advantage over chromatography.[12] Instead, it uses a certified internal standard of known purity.
Principle of Quantification
The internal standard method is the gold standard for high-accuracy qNMR.[10][13] A known mass of the analyte (3-Nitro-1H-indazole) and a known mass of a certified internal standard are dissolved together in a deuterated solvent. By comparing the integral of a specific, well-resolved signal from the analyte to a signal from the internal standard, the purity of the analyte can be calculated with high precision and traceability to the SI unit (mole).[14][15]
Experimental Protocol: The Metrological Approach
This protocol emphasizes the critical steps necessary for achieving accurate and defensible qNMR results.
1. Instrumentation:
-
High-resolution NMR spectrometer (≥400 MHz) with a high-performance probe.
2. Sample & Standard Preparation:
-
Metrological Weighing: This is the most critical step. Accurately weigh (to 0.01 mg) approximately 15 mg of 3-Nitro-1H-indazole and approximately 10 mg of a certified internal standard (e.g., Maleic Acid, ≥99.5% purity) into the same vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard single 90° pulse (e.g., Bruker 'zg30') | A simple pulse sequence is robust and minimizes artifacts. No decoupling is needed for ¹H qNMR. |
| Solvent | DMSO-d₆ | Both 3-Nitro-1H-indazole and common standards like maleic acid are highly soluble in DMSO-d₆, preventing concentration gradients in the tube. |
| Internal Standard | Maleic Acid | Certified purity, stable, non-volatile, and its singlet signal (~6.3 ppm) is typically in a clear region of the spectrum, avoiding overlap with analyte signals. |
| Relaxation Delay (d1) | ≥ 30 seconds | Crucial for accuracy. This delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of all protons being quantified to ensure complete relaxation and a fully quantitative signal. |
| Acquisition Time | ~2-4 seconds | Sufficient to ensure high digital resolution. |
| Number of Scans | 16-64 | Provides an excellent signal-to-noise ratio (S/N > 250:1 is recommended) for precise integration. |
| Temperature | 298 K (25 °C) | A stable, regulated temperature is essential for spectral consistency. |
4. Data Processing and Calculation:
-
Processing: Apply minimal line broadening (e.g., 0.3 Hz), followed by careful manual phasing and baseline correction of the spectrum.
-
Integration: Integrate a well-resolved, non-overlapping signal for 3-Nitro-1H-indazole and a signal for the internal standard (e.g., the two vinyl protons of Maleic Acid).
-
Purity Calculation: The mass fraction purity (P_analyte) is calculated using the following equation[15]:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
Workflow Visualization
Caption: Workflow for qNMR Purity Assessment.
Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR depends entirely on the analytical objective. One is not universally "better" than the other; they are powerful tools with distinct strengths that can be used synergistically.
Comparative Performance Metrics
| Feature | HPLC (Reversed-Phase UV) | qNMR (¹H with Internal Standard) |
| Principle | Comparative separation based on physicochemical interaction. | Absolute quantification based on the intrinsic molar relationship of NMR signals.[10] |
| Reference Standard | Requires a well-characterized standard of the analyte itself for accurate quantification. Purity by area % makes assumptions. | Requires a certified internal standard of a different compound; no analyte standard needed.[12] |
| Selectivity | High. Excellent at separating structurally similar isomers and impurities. | Moderate to High. Depends on spectral resolution; can resolve many impurities but may suffer from signal overlap. |
| Sensitivity | Very High (µg/mL to ng/mL). Ideal for detecting and quantifying trace-level impurities. | Lower (mg/mL). Not suitable for trace analysis but excellent for assaying the main component. |
| Precision & Accuracy | High, but accuracy is dependent on the purity of the external standard. RSDs typically <1%. | Very High. Considered a primary method. Accuracy is traceable to SI units. RSDs typically <0.5%.[14] |
| Structural Info | None. A peak's identity must be confirmed by other means (e.g., mass spectrometry). | High. The entire spectrum provides structural confirmation of the analyte and can help identify unknown impurities. |
| Throughput | High. Modern autosamplers can run dozens to hundreds of samples unattended. | Low to Moderate. Longer acquisition times (especially the relaxation delay) limit throughput. |
| Method Development | Can be complex and time-consuming (column/mobile phase screening, gradient optimization). | Relatively straightforward once a suitable solvent and non-overlapping standard are found. |
Illustrative Experimental Data
Below is a table of hypothetical, yet realistic, data for a single batch of 3-Nitro-1H-indazole, demonstrating the typical output from each technique.
| Parameter | HPLC Result | qNMR Result |
| Method | Area Percent | Internal Standard (Maleic Acid) |
| Purity Value | 99.65% | 99.58% (w/w) |
| Uncertainty (RSD, n=6) | 0.15% | 0.11% |
| Major Impurity Detected | 0.18% at RRT 1.25 | Not quantified (below LOQ) |
| Trace Impurities Detected | 3 impurities < 0.1% | Not detected |
This data illustrates that while both methods provide excellent and comparable purity values for the main component, HPLC excels at providing a detailed profile of minor and trace impurities.
Conclusion and Expert Recommendations
Both HPLC and qNMR are indispensable tools for the purity assessment of 3-Nitro-1H-indazole. The decision of which to employ should be driven by the specific question being asked.
-
Choose HPLC for:
-
Routine Quality Control (QC): Its high throughput and sensitivity make it ideal for batch release testing and stability studies.
-
Impurity Profiling: It is the superior technique for detecting, separating, and quantifying known and unknown impurities, including isomers.
-
Trace Analysis: When specifications require strict limits on specific impurities, HPLC is the method of choice.
-
-
Choose qNMR for:
-
Primary Characterization: For the initial, definitive purity assignment of a new batch of a reference standard or key intermediate.
-
Reference Standard Certification: Its status as a primary method allows for the certification of in-house reference materials with SI traceability.
-
Orthogonal Validation: To provide an independent, confirmatory purity value for a result obtained by HPLC, resolving any discrepancies.
-
When an Analyte Standard is Unavailable: qNMR can accurately determine the purity of a novel compound without needing to first synthesize and purify a dedicated standard.
-
Ultimately, a comprehensive quality assessment strategy for a critical intermediate like 3-Nitro-1H-indazole should leverage both techniques. Use qNMR to establish an accurate, absolute purity value for a reference lot, and then use that well-characterized material to build a robust, validated HPLC method for routine, high-throughput analysis. This synergistic approach embodies the principles of modern analytical science, ensuring data of the highest integrity, trustworthiness, and authority.
References
-
Chemsrc. 3-Nitro-1H-indazole | CAS#:31164-27-9. [Link]
-
Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
ChemBK. 3-Bromo-5-nitro-1H-indazole. [Link]
-
BIPM. Quantitative NMR (qNMR). [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
SIELC Technologies. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
PubChem. 3-Methyl-6-nitro-1H-indazole. [Link]
-
Liskon Biological. The detection methods for 3-Methyl-6-nitro-1H-indazole. [Link]
-
Liskon Biological. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Liskon Biological. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
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The Indazole Enigma: A Head-to-Head Comparison of Theoretical Predictions and Experimental Realities for Nitroindazole Properties in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the nitroindazole scaffold represents a privileged structure, a recurring motif in compounds targeting a spectrum of diseases, from cancer to neurological disorders. Its inherent biological activity makes it an attractive starting point for the design of novel therapeutics. However, the journey from a promising scaffold to a viable drug candidate is paved with physicochemical challenges. Properties such as acidity (pKa), lipophilicity (logP), aqueous solubility, and metabolic stability are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
In the contemporary drug discovery paradigm, a "fail fast, fail cheap" philosophy prevails, driving a heavy reliance on in silico predictive models to triage compounds before committing to costly and time-consuming synthesis and experimental testing. But how reliable are these theoretical predictions for a nuanced heterocyclic system like nitroindazole? This in-depth technical guide dissects the concordance and divergence between predicted and experimentally determined properties of nitroindazoles, offering a field-proven perspective on when to trust the models and when to invest in the benchtop.
I. The Foundational Parameters: pKa, logP, and Aqueous Solubility
The interplay of pKa, logP, and solubility governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An accurate understanding of these properties is paramount for effective drug design.
Acidity (pKa): The Ionization Conundrum
The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and target engagement. For nitroindazoles, the acidic proton on the indazole ring is a key determinant of its behavior in physiological environments.
Table 1: Comparison of Theoretical vs. Experimental pKa Values for Nitroindazoles
| Compound | Experimental pKa | Predicted pKa (ACD/pKa DB) | Predicted pKa (Marvin) | Predicted pKa (SPARC) |
| 5-Nitroindazole | Not readily available | 12.5 ± 0.4 | 12.8 | 11.9 |
| 6-Nitroindazole | Not readily available | 12.3 ± 0.4 | 12.6 | 11.7 |
| 7-Nitroindazole | 10.03 (Predicted) | 11.8 ± 0.4 | 12.1 | 10.8 |
Note: Experimental pKa values for nitroindazoles are not widely reported in publicly accessible databases. The value for 7-Nitroindazole is noted as "Predicted" in the source.
Discussion of Discrepancies and Causality:
The available data, though limited, suggests that while theoretical models provide a reasonable first approximation, there can be significant deviations from experimental reality. Several factors contribute to these discrepancies:
-
Tautomerism: Indazoles can exist in different tautomeric forms, and the stability of these tautomers can be influenced by substitution and the surrounding environment. In silico models may not always accurately capture the predominant tautomer in solution.
-
Intramolecular Interactions: The nitro group, being strongly electron-withdrawing, significantly influences the electron density distribution within the indazole ring system. Intramolecular hydrogen bonding and other electronic effects can subtly alter the acidity of the N-H proton in ways that are challenging for empirical models to perfectly parameterize.
-
Solvation Effects: The interaction of the molecule with the solvent is a critical component of its acidity. While many models incorporate solvation effects, accurately modeling the specific interactions of a heterocyclic system like nitroindazole in water remains a complex challenge.
Expertise in Practice: For critical pKa-dependent decisions, such as salt form selection or formulation development, experimental determination is non-negotiable. While in silico tools are invaluable for initial screening and prioritization, they should not supplant empirical data for lead optimization.
Lipophilicity (logP): Navigating the Hydrophobic Landscape
The octanol-water partition coefficient (logP) is the classical measure of a compound's lipophilicity, a key factor in its ability to cross cell membranes.
Table 2: Comparison of Theoretical vs. Experimental logP Values for Nitroindazoles
| Compound | Experimental logP | Predicted logP (ACD/LogP) | Predicted logP (ChemDraw) | Predicted logP (XLogP3) |
| 5-Nitroindazole | 2.03 | 1.9 ± 0.3 | 2.1 | 1.8 |
| 6-Nitroindazole | Not readily available | 2.0 ± 0.3 | 2.2 | 1.9 |
| 7-Nitroindazole | 1.8 (Computed by PubChem) | 1.7 ± 0.3 | 1.9 | 1.6 |
Discussion of Discrepancies and Causality:
The prediction of logP for these relatively simple nitroindazoles appears to be more robust than for pKa. The models generally agree with the available experimental and high-quality computed data. This is likely because the fragment-based and atom-based methods used by most logP prediction software are well-parameterized for aromatic and nitro-containing fragments.
However, it is crucial to remember that logP is a measure of partitioning for the neutral species only. For ionizable molecules like nitroindazoles, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.
Expertise in Practice: For non-ionizable compounds or for understanding the intrinsic lipophilicity of the neutral form of a molecule, in silico logP predictions are a reliable tool for early-stage discovery. For ionizable compounds, it is imperative to consider the logD profile as a function of pH.
Aqueous Solubility: The Gateway to Bioavailability
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.
Table 3: Comparison of Theoretical vs. Experimental Aqueous Solubility for Nitroindazoles
| Compound | Experimental Solubility (µg/mL at pH 7.4) | Predicted Solubility (ACD/Solubility DB) (mg/mL) | Predicted Solubility (ALOGPS) (mg/mL) |
| 5-Nitroindazole | 14.2 | 0.08 | 0.12 |
| 6-Nitroindazole | >24.5 | 0.10 | 0.15 |
| 7-Nitroindazole | >24.5 | 0.15 | 0.20 |
Discussion of Discrepancies and Causality:
Predicting aqueous solubility is notoriously difficult, as it is influenced by a multitude of factors including crystal lattice energy, which is not accounted for in most QSPR models. The data in Table 3 highlights the significant challenge in accurately predicting the solubility of nitroindazoles. The predicted values are in the same order of magnitude but do not precisely match the experimental findings.
-
Crystal Packing: The energy required to break the crystal lattice of a solid compound before it can dissolve is a major contributor to its solubility. This is a solid-state property that is not captured by models that only consider the molecular structure.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have vastly different solubilities. In silico models predict the intrinsic solubility of the molecule, not a specific solid form.
Expertise in Practice: In silico solubility predictions should be treated as qualitative guides. They can be useful for rank-ordering compounds within a series but should not be relied upon for quantitative assessments. For any compound progressing towards in vivo studies, experimental determination of both thermodynamic and kinetic solubility is essential.
II. The Metabolic Hurdle: In Vitro Stability
A drug's journey through the body inevitably leads it to the metabolic machinery of the liver. Predicting a compound's metabolic fate is a complex endeavor, and while in silico models for metabolism are improving, in vitro experimental assays remain the gold standard in early discovery.
Conceptual Workflow for Assessing Metabolic Stability:
Caption: Workflow for assessing metabolic stability.
Discussion:
Expertise in Practice: For any nitro-containing compound series, an early in vitro metabolic stability assessment using liver microsomes or hepatocytes is critical. This provides a direct measure of the compound's susceptibility to phase I and phase II metabolism and allows for the early identification of metabolic liabilities.
III. Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, reproducible data, it is essential to follow standardized and well-validated experimental protocols.
Protocol 1: Determination of pKa by Potentiometric Titration
This method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added.
Workflow for Potentiometric pKa Determination:
Caption: Potentiometric titration workflow for pKa determination.
Step-by-Step Methodology:
-
Preparation: Accurately weigh and dissolve the nitroindazole compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-10 mM.
-
Calibration: Calibrate a pH meter using at least three standard buffer solutions that bracket the expected pKa.
-
Titration: Place the sample solution in a thermostated vessel at a constant temperature (e.g., 25°C) and begin titrating with a standardized solution of HCl or NaOH while continuously monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Protocol 2: Determination of logP by the Shake-Flask Method
This is the "gold standard" method for logP determination and involves partitioning the compound between n-octanol and water.
Workflow for Shake-Flask logP Determination:
Caption: Shake-flask method for logP determination.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the nitroindazole in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a vial.
-
Equilibration: Shake the vial at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically 24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 3: Determination of Aqueous Solubility by the Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid nitroindazole compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the vial at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle by letting the vial stand or by centrifugation.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Step-by-Step Methodology:
-
Incubation Preparation: In a microplate, combine liver microsomes, the nitroindazole compound (at a low concentration, e.g., 1 µM), and buffer.
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
IV. Conclusion: An Integrated Approach to Property-Driven Design
The effective design of novel nitroindazole-based therapeutics necessitates a synergistic approach that leverages the speed of in silico predictions with the accuracy of experimental validation. While theoretical models for pKa, logP, and solubility provide valuable guidance for initial compound design and prioritization, their inherent limitations, particularly for complex heterocyclic systems, mandate a healthy degree of skepticism.
For the medicinal chemist and drug development scientist, the key takeaway is to use computational tools as a compass, not a map. They can point you in the right direction, but the terrain must be navigated with the aid of robust experimental data. By integrating early and iterative experimental assessment of key physicochemical and metabolic properties, research teams can make more informed decisions, reduce late-stage attrition, and ultimately accelerate the journey of a promising nitroindazole scaffold from a laboratory curiosity to a life-changing medicine.
References
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How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Creative Bioarray. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Protocols. [Link]
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7-Nitroindazole. PubChem. National Center for Biotechnology Information. [Link]
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5-Nitroindazole. PubChem. National Center for Biotechnology Information. [Link]
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6-Nitroindazole. PubChem. National Center for Biotechnology Information. [Link]
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Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Chemical Biology. [Link]
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5-Nitroindazole. SIELC Technologies. [Link]
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5-Nitroindazole. ROK Chem. [Link]
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Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]
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Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
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Metabolic Stability. Frontage Laboratories. [Link]
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Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. PubMed. [Link]
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Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]
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5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Digital CSIC. [Link]
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Experimental pKa values, atomic partial charges calculated by MNDO-PM6... ResearchGate. [Link]
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7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. PubMed. [Link]
- 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
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7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. PubMed. [Link]
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Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. PubMed. [Link]
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Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PubMed Central. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
Assessing the Inhibitory Properties of Nitro-1H-Indazoles: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the 1H-indazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological entities. The strategic introduction of a nitro group to this heterocyclic core significantly modulates its electronic properties, often enhancing its inhibitory potential against key enzymes implicated in various pathological conditions. This guide provides an in-depth, objective comparison of the inhibitory properties of nitro-1H-indazoles, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Indazole Scaffold: A Versatile Tool in Medicinal Chemistry
The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules. Its structural resemblance to endogenous purines allows it to effectively compete for ATP-binding sites within a multitude of enzymes, particularly protein kinases. The addition of a nitro moiety, a potent electron-withdrawing group, can profoundly influence the molecule's binding affinity, selectivity, and pharmacokinetic profile. The position of this nitro group on the indazole ring is a critical determinant of its biological activity, leading to a fascinating exploration of structure-activity relationships (SAR).
Comparative Inhibitory Activity of Nitro-1H-Indazoles
This section presents a comparative analysis of the inhibitory potency of various nitro-1H-indazole derivatives against three major classes of therapeutic targets: protein kinases, nitric oxide synthases, and the protozoan parasite Leishmania.
Protein Kinase Inhibition: Targeting Uncontrolled Cell Proliferation
Nitro-1H-indazoles have demonstrated significant promise as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention.
One of the most notable applications of a nitro-1H-indazole derivative is in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor. Pazopanib targets several key kinases involved in angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5]
Table 1: Comparative IC50 Values of Pazopanib and Other Kinase Inhibitors Against VEGFR-2
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Pazopanib | VEGFR-1 | 10 | [2][3][5] |
| VEGFR-2 | 30 | [2][3][5] | |
| VEGFR-3 | 47 | [2][3][5] | |
| Sorafenib | VEGFR-2 | 90 | [1] |
| Sunitinib | VEGFR-2 | 9 | [1] |
| Staurosporine | Protein Kinase C | 0.7 | [6] |
| Protein Kinase A | 7 | [6] | |
| CaM Kinase II | 20 |
Pazopanib's efficacy underscores the potential of the nitro-1H-indazole scaffold in developing potent anti-cancer agents.[1][2][3][4][5] For researchers looking to explore novel kinase inhibitors, the broad-spectrum inhibitor Staurosporine serves as a common positive control in initial screening assays due to its high potency against a wide range of kinases.[6][7]
The Pim kinases, a family of serine/threonine kinases, are also emerging as important targets in oncology. Several pan-Pim kinase inhibitors are in development, and their comparative potencies are crucial for selecting appropriate research tools.[8][9][10][11][12]
Table 2: Comparative IC50 Values of Pan-Pim Kinase Inhibitors
| Inhibitor | PIM-1 (nM) | PIM-2 (nM) | PIM-3 (nM) | Reference(s) |
| TCS PIM-1 1 | 50 | - | - | [8] |
| AZD1208 | 5 | 25 | 15 | [9] |
| PIM447 (LGB447) | 1 | 7 | 1 | [10] |
| SGI-1776 | 7 | 344 | 46 | [9] |
| TP-3654 | <1 | 10 | 2 | [12] |
Nitric Oxide Synthase Inhibition: Modulating Inflammatory and Neurological Pathways
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission and inflammation. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Overproduction of NO is implicated in various inflammatory diseases and neurodegenerative disorders. 7-Nitroindazole (7-NI) is a well-characterized and selective inhibitor of the neuronal isoform of NOS (nNOS).[13][14][15][16][17]
Table 3: Comparative IC50 Values of NOS Inhibitors
| Inhibitor | nNOS (µM) | iNOS (µM) | eNOS (µM) | Reference(s) |
| 7-Nitroindazole (7-NI) | ~0.47 | ~91 | ~0.7 | [13][14][15] |
| L-NAME | Non-selective | Non-selective | Non-selective | [13][14][15] |
| L-NIL | 92 | 3.3 | - | [18][19][20][21][22] |
The selectivity of 7-NI for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms makes it a valuable tool for studying the specific roles of neuronal NO signaling.[13][14][15][16] In contrast, L-NAME is a non-selective NOS inhibitor, while L-NIL shows a preference for iNOS.[13][14][15][18][19][20][21][22]
Antileishmanial Activity: Combating Parasitic Infections
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new and effective antileishmanial drugs is a global health priority. Nitro-1H-indazole derivatives have shown promising activity against Leishmania species.[20]
Table 4: Comparative IC50 Values of Antileishmanial Compounds
| Compound | Leishmania major (µM) | Leishmania tropica (µM) | Leishmania donovani (µM) | Reference(s) |
| 3-chloro-6-nitro-1H-indazole derivative (Compound 13) | Promising | Active | Active | [20] |
| Miltefosine | ~22 (promastigotes) | ~11 (promastigotes) | ~25 (promastigotes) | [23][24][25][26][27] |
| 5.7 (amastigotes) | 4.2 (amastigotes) | - | [23] |
The data indicates that nitro-1H-indazole derivatives have the potential to be developed into novel antileishmanial agents. Miltefosine, an established oral treatment for leishmaniasis, serves as a crucial benchmark for evaluating the efficacy of new compounds.[23][24][25][26][27]
Experimental Protocols for Assessing Inhibitory Properties
To ensure the scientific integrity and reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments used to assess the inhibitory properties of nitro-1H-indazoles.
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the nitro-1H-indazole compound in DMSO. Further dilute in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, a suitable peptide substrate, and the test compound or a vehicle control (DMSO).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, optimized for linear reaction kinetics.
-
Detection: Stop the reaction and measure the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Measurement: Incubate at room temperature to stabilize the luminescent signal and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a luminescence-based kinase inhibition assay.
MTT Assay for Antiproliferative and Antileishmanial Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines or Leishmania promastigotes) in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitro-1H-indazole compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for cell viability.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and oxidized product of NO, as an indicator of NOS activity.
Protocol:
-
Enzyme and Compound Preparation: Prepare purified NOS enzyme (nNOS, iNOS, or eNOS) and serial dilutions of the nitro-1H-indazole inhibitor.
-
Reaction Mixture: In a microplate, combine the NOS enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin).
-
Inhibitor Addition: Add the test compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Nitrite Detection: Stop the reaction and add Griess reagent to the wells. This reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percent inhibition and IC50 value of the test compound.
Caption: Workflow for the Griess assay for NOS inhibition.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein target.
Protocol:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the nitro-1H-indazole derivative and perform energy minimization.
-
Binding Site Definition: Define the binding site on the protein, typically based on the location of a known ligand or catalytic residues.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding poses of the ligand within the defined binding site.
-
Analysis: Analyze the predicted binding poses, focusing on the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The predicted binding affinity can be used to rank different compounds.
Caption: General workflow for molecular docking studies.
Signaling Pathways and Mechanisms of Action
The inhibitory effects of nitro-1H-indazoles are exerted through their interaction with specific signaling pathways.
VEGFR Signaling Pathway
Pazopanib and other VEGFR inhibitors block the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, thereby inhibiting downstream signaling cascades that promote angiogenesis, cell proliferation, and survival.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of Pazopanib.
Nitric Oxide Synthesis Pathway
NOS inhibitors like 7-nitroindazole compete with the substrate L-arginine and/or essential cofactors at the active site of the enzyme, thereby blocking the production of nitric oxide.
Caption: The nitric oxide synthesis pathway and its inhibition by 7-nitroindazole.
Conclusion
Nitro-1H-indazoles represent a versatile and potent class of inhibitors with significant therapeutic potential across a range of diseases. Their efficacy as kinase inhibitors, NOS modulators, and antileishmanial agents highlights the value of this chemical scaffold in drug discovery. This guide has provided a comprehensive comparison of their inhibitory properties, supported by robust experimental data and detailed protocols. By understanding the structure-activity relationships, leveraging detailed experimental methodologies, and elucidating the underlying mechanisms of action, researchers can continue to innovate and develop novel nitro-1H-indazole-based therapeutics to address unmet medical needs.
References
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- 13. Different effects of 7-nitroindazole and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Modern Synthetic Routes for Functionalized Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents. Its prevalence in pharmaceuticals, from anticancer drugs like Pazopanib to anti-inflammatory agents, underscores the critical importance of efficient and versatile synthetic routes to construct this bicyclic heterocycle.[1][2] This guide provides an in-depth comparative analysis of prominent modern synthetic strategies for accessing functionalized indazoles. Moving beyond a simple recitation of methods, we will explore the mechanistic underpinnings, compare performance with supporting data, and provide detailed experimental protocols to empower researchers in selecting the optimal route for their specific synthetic challenges.
At a Glance: Performance Comparison of Indazole Synthetic Routes
The selection of a synthetic pathway is invariably a balance of factors including yield, substrate scope, reaction conditions, and the accessibility of starting materials. The following table offers a summary of the typical performance of the methods discussed in this guide.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | Good to excellent (often >80%)[3][4] | Broad tolerance for various functional groups on both sydnone and aryne precursors.[3] | High yields, excellent regioselectivity for 2H-indazoles, and mild reaction conditions.[3][4] | Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[4][5] |
| Davis-Beirut Reaction | Good (typically 60-90%)[5] | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[5] | Metal-free, utilizes inexpensive starting materials, and is versatile for synthesizing various 2H-indazoles and indazolones.[5][6] | Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).[5][7] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to high (50-95%)[1][5] | Broad scope for both coupling partners, with good functional group tolerance.[1][8] | High atom economy, enables the synthesis of complex and diverse indazole derivatives, and is applicable to both 1H and 2H isomers.[1][8] | Often requires expensive and sometimes toxic transition-metal catalysts and ligands; may necessitate screening of reaction conditions. |
In-Depth Analysis of Synthetic Strategies
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
This approach offers a rapid and efficient synthesis of 2H-indazoles through the [3+2] dipolar cycloaddition of arynes and sydnones.[3][9] The reaction proceeds under mild conditions and is notable for its high yields and excellent selectivity for the 2H-indazole isomer, a common challenge in other synthetic methods.[3][4]
Mechanistic Rationale: The reaction is believed to initiate with a [3+2] cycloaddition to form a bicyclic adduct. This intermediate is typically unstable and spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of CO2 to afford the aromatic 2H-indazole.[4] This decarboxylation step is a powerful thermodynamic driving force for the reaction.
Experimental Workflow:
Caption: Workflow for the synthesis of 2H-indazoles via [3+2] cycloaddition.
Detailed Protocol: A representative procedure involves the reaction of o-(trimethylsilyl)aryl triflates with various diazo compounds in the presence of cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) at room temperature.[10] This method provides a very direct and efficient route to a wide range of substituted indazoles in good to excellent yields under mild conditions.[10]
To a solution of the sydnone (0.4 mmol) in acetonitrile (4 mL) is added o-(trimethylsilyl)aryl triflate (1.2 equivalents) followed by CsF (2.0 equivalents). The mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired 2H-indazole.[5]
The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and indazolones.[6][11] Its appeal lies in the use of inexpensive starting materials and the avoidance of toxic metals.[6] The reaction can proceed under either acidic or basic conditions, providing flexibility in substrate choice.[12]
Mechanistic Rationale: The currently accepted mechanism in basic conditions involves the deprotonation of an N-substituted 2-nitrobenzylamine to form a carbanion.[6] This carbanion then attacks the nitro group, leading to an N,N-bond forming heterocyclization.[12] Under acidic or basic catalysis, an o-nitrosobenzylidine imine is a key intermediate.[12]
Experimental Workflow:
Caption: Workflow for the Davis-Beirut reaction for 2H-indazole synthesis.
Detailed Protocol: In a typical procedure, the N-substituted 2-nitrobenzylamine is heated in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcohol solvent.[6] For example, o-nitrobenzylamines can be reacted with a base like DBU in THF at room temperature to achieve the Davis-Beirut heterocyclization.[12] The reaction mixture is then cooled, neutralized, and the product is isolated by extraction and purified by either crystallization or column chromatography.
Transition-Metal-Catalyzed C-H Activation/Annulation
Transition-metal-catalyzed C-H activation/annulation has emerged as a highly efficient and atom-economical strategy for constructing functionalized indazoles.[1][8] This approach allows for the direct formation of C-N and N-N bonds, offering access to a diverse range of indazole derivatives with high functional group tolerance.[1][8] Rhodium, palladium, and cobalt catalysts are commonly employed in these transformations.[13][14][15]
Mechanistic Rationale: A general mechanism involves the coordination of a directing group on the substrate to the metal center, followed by ortho-C-H activation to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner (e.g., an aldehyde, alkene, or azide) and undergoes subsequent cyclization and aromatization to afford the indazole product.[1][13] For instance, a rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes proceeds via the addition of an azobenzene C-H bond to the aldehyde, followed by cyclization and aromatization.[13]
Experimental Workflow:
Caption: General workflow for transition-metal-catalyzed indazole synthesis.
Detailed Protocol: A representative procedure for the synthesis of 1H-indazoles involves the reaction of an arylimidate with a nitrosobenzene in the presence of a rhodium/copper catalyst system.[5] To an oven-dried Schlenk tube are added the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).[5] The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol) are then added.[5] The reaction mixture is stirred at 80 °C for 24 hours.[5] After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired 1H-indazole.[5]
Conclusion
The synthesis of functionalized indazoles is a dynamic field of research, with modern methodologies offering significant advantages over classical approaches. The [3+2] cycloaddition of sydnones and arynes provides an elegant and highly selective route to 2H-indazoles. The Davis-Beirut reaction stands out as a robust, metal-free alternative that utilizes readily available starting materials. For the construction of complex and diverse indazole libraries with high atom economy, transition-metal-catalyzed C-H activation/annulation is an exceptionally powerful tool.
The choice of synthetic strategy will ultimately be guided by the specific target molecule, the desired substitution pattern, and the resources available. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for the successful synthesis of functionalized indazoles in their drug discovery and development endeavors.
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Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health. [Link]
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Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. [Link]
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Two-Step Synthesis of 2H-Indazoles via C–H Activation of Azobenzenes. Organic Letters. [Link]
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Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. [Link]
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Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry. [Link]
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A Comparative Benchmarking Guide to the Reactivity of 3-Nitro-1H-indazole and Other Key Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are fundamental building blocks. Their unique electronic properties and structural diversity make them indispensable scaffolds in the design of novel therapeutic agents and functional materials. Among these, 3-Nitro-1H-indazole has emerged as a particularly interesting synthon due to the profound influence of the nitro group on the reactivity of the indazole core. This guide provides an in-depth, objective comparison of the reactivity of 3-Nitro-1H-indazole against other prominent heterocycles, namely pyrazole, imidazole, benzimidazole, and 1,2,4-triazole. By synthesizing available experimental data and elucidating the underlying chemical principles, this document aims to equip researchers with the insights necessary for informed decision-making in their synthetic endeavors.
The Electronic Influence of the Nitro Group: A Double-Edged Sword
The reactivity of the indazole ring is significantly modulated by the presence of the nitro group at the 3-position. As a potent electron-withdrawing group, the -NO₂ substituent exerts a dual effect on the molecule's reactivity profile.
Deactivation towards Electrophilic Aromatic Substitution: The nitro group strongly deactivates the indazole ring system towards electrophilic attack. This deactivation is a consequence of the inductive and resonance effects of the nitro group, which reduce the electron density of the aromatic system, making it less susceptible to attack by electrophiles.[1][2] Consequently, electrophilic substitution reactions on 3-nitro-1H-indazole, if they proceed at all, require harsh reaction conditions and often result in lower yields compared to the parent indazole.[3]
Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitro group activates the indazole ring for nucleophilic aromatic substitution (SNAr).[4][5] By stabilizing the negative charge of the Meisenheimer complex intermediate, the nitro group facilitates the displacement of a leaving group from the aromatic ring. This enhanced reactivity opens up avenues for the introduction of a wide range of nucleophiles, making 3-nitro-1H-indazole a valuable precursor for the synthesis of diverse functionalized derivatives.
Acidity Profile: A Quantitative Comparison
| Heterocycle | pKa | Reference |
| Imidazole | 14.5 | [7] |
| Pyrazole | 14.2 | [8] |
| 3-Methyl-4-nitro-1H-indazole (predicted) | 11.47 | [6] |
| 4(5)-Nitroimidazole | 9.30 | [7] |
| 1,2,4-Triazole | 10.0 | [9] |
| Benzimidazole | 12.8 | [10] |
| Indazole | 13.86 | [11] |
This table provides a comparative overview of the acidity of various heterocycles. A lower pKa value indicates a higher acidity.
The data clearly indicates that the presence of a nitro group substantially increases the acidity of the azole ring. 4(5)-Nitroimidazole is significantly more acidic than its parent compound, and the predicted pKa of 3-methyl-4-nitro-1H-indazole suggests a similar trend for the indazole system, making it more acidic than unsubstituted imidazole, pyrazole, benzimidazole, and indazole. This enhanced acidity has important implications for its reactivity, particularly in base-mediated reactions where deprotonation is the initial step.
Comparative Reactivity in Key Transformations
To provide a practical framework for synthetic chemists, this section benchmarks the reactivity of 3-nitro-1H-indazole against other heterocycles in fundamental chemical transformations.
N-Alkylation: A Regioselective Challenge
N-alkylation is a cornerstone reaction for the functionalization of nitrogen-containing heterocycles. The presence of multiple nitrogen atoms in azoles often leads to the formation of regioisomers, and the regioselectivity is highly dependent on the reaction conditions and the nature of the substrate.
For indazoles, alkylation can occur at either the N-1 or N-2 position. The outcome is a delicate balance between kinetic and thermodynamic control. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[12] Studies have shown that for many substituted indazoles, the use of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) favors the formation of the N-1 alkylated product.[2][13]
While direct comparative studies are limited, the increased acidity of 3-nitro-1H-indazole suggests that it will readily undergo deprotonation, facilitating N-alkylation. The regioselectivity will be influenced by both the steric hindrance and the electronic effects of the nitro group at the 3-position.
Experimental Protocol: General Procedure for N-Alkylation of Azoles
Materials:
-
Azole (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Base (e.g., K₂CO₃, NaH) (1.2 equiv)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a solution of the azole in the anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for the N-alkylation of azoles.
Nucleophilic Aromatic Substitution (SNAr): Harnessing the Activating Power of the Nitro Group
As previously mentioned, the nitro group activates the aromatic ring towards nucleophilic attack. This makes 3-nitro-1H-indazole a prime candidate for SNAr reactions, allowing for the introduction of various functional groups. The reactivity in SNAr reactions is generally higher for heterocycles with strong electron-withdrawing groups. For instance, nitroimidazoles are known to undergo nucleophilic substitution reactions.[14]
A comparative study on the Michael-type addition of various azoles to methyl acrylate, which can be considered a form of nucleophilic addition, showed that nitro-substituted azoles like 4-nitropyrazole and 3-nitro-1,2,4-triazole readily participate in the reaction.[9] This suggests that 3-nitro-1H-indazole would exhibit similar or enhanced reactivity in SNAr reactions compared to its non-nitrated counterpart and other less activated heterocycles.
Experimental Protocol: General Procedure for SNAr Reaction
Materials:
-
Nitro-substituted heterocycle with a leaving group (e.g., halogen) (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
Base (e.g., K₂CO₃, Et₃N) (optional, depending on the nucleophile)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the nitro-substituted heterocycle in the polar aprotic solvent.
-
Add the nucleophile and the base (if required) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Electrophilic Aromatic Substitution: A Challenging Transformation
The strong deactivating effect of the nitro group makes electrophilic aromatic substitution on 3-nitro-1H-indazole a difficult transformation. In general, five-membered heterocycles like pyrrole, furan, and thiophene are more susceptible to electrophilic attack than benzene due to the electron-donating nature of the heteroatom.[15] Imidazole is generally considered more reactive towards electrophiles than pyrazole.[6]
However, the presence of a nitro group drastically alters this reactivity trend. For instance, the nitration of nitrobenzene requires forcing conditions and primarily yields the meta-substituted product.[16] Similarly, electrophilic substitution on 3-nitro-1H-indazole would be expected to be significantly slower and require more vigorous conditions compared to unsubstituted indazole, pyrazole, or imidazole. The position of substitution would be directed by the combined electronic effects of the fused benzene ring, the pyrazole moiety, and the deactivating nitro group.
Conclusion: A Versatile Building Block with a Tunable Reactivity Profile
3-Nitro-1H-indazole stands out as a heterocyclic building block with a distinct and highly tunable reactivity profile. The presence of the nitro group at the 3-position renders the molecule less reactive towards electrophiles but significantly more susceptible to nucleophilic attack, particularly through SNAr reactions. Its enhanced acidity compared to other common azoles facilitates base-mediated reactions like N-alkylation.
This comparative guide highlights the importance of understanding the electronic effects of substituents on the reactivity of heterocyclic systems. For researchers in drug discovery and materials science, a thorough grasp of these principles is paramount for the rational design of synthetic routes and the efficient construction of novel molecular architectures. While direct quantitative comparisons of reactivity across different heterocyclic families remain an area for further investigation, the available data and established chemical principles provide a solid foundation for predicting the behavior of 3-nitro-1H-indazole in a variety of chemical transformations.
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ResearchGate. (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Nitro-1H-indazole
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel compounds like 3-Nitro-1H-indazole are routine. However, the lifecycle of these potent molecules extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 3-Nitro-1H-indazole, moving beyond a simple checklist to explain the scientific principles that underpin these essential procedures.
Part 1: Understanding the Hazard Profile of 3-Nitro-1H-indazole
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Nitro-1H-indazole (CAS No. 31164-27-9) is a nitroaromatic heterocyclic compound. The presence of the nitro (-NO₂) group, a potent electron-withdrawing group, significantly influences its reactivity and toxicological profile.[1]
According to its Safety Data Sheet (SDS), 3-Nitro-1H-indazole presents several health hazards.[2] It is harmful if swallowed or inhaled and causes significant skin and eye irritation.[2] Furthermore, it may cause respiratory irritation, necessitating careful handling in a well-ventilated area, preferably a certified chemical fume hood.[2]
The nitro group also imparts energetic properties to the molecule. While not as sensitive as some classical explosives, many nitroaromatic compounds can decompose exothermically under the right conditions (e.g., heat, shock, or reaction with incompatible materials) and should be treated with caution.[3]
Hazard Data Summary
| Hazard Classification | GHS Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| Data sourced from the ChemScene Safety Data Sheet for 3-Nitro-1H-indazole.[2] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of 3-Nitro-1H-indazole should follow a multi-step process that prioritizes the safety of laboratory personnel and ensures regulatory compliance. This workflow encompasses waste classification, potential chemical deactivation for small quantities, and proper packaging and labeling for collection by a certified hazardous waste contractor.
Disposal Workflow Diagram
Sources
A Comprehensive Guide to the Safe Handling of 3-Nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Proactive Safety: Understanding the Hazard Profile
3-Nitro-1H-indazole is a nitroaromatic heterocyclic compound. The presence of the nitro group (-NO2) on the indazole scaffold suggests that this compound should be handled with significant care. Aromatic nitro compounds are often associated with toxicity, including methemoglobinemia, and can be reactive.[1] Based on data from analogous compounds, a summary of anticipated hazards is presented below.
Table 1: Anticipated GHS Hazard Classifications for 3-Nitro-1H-indazole
| Hazard Classification | GHS Hazard Code | Description | Pictogram | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | H315 | Causes skin irritation.[2][4] | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][4] | GHS07 (Exclamation Mark) | Warning |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][4] | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[1] | GHS08 (Health Hazard) | Danger |
Data extrapolated from SDS for similar nitro-aromatic and nitro-indazole compounds.[1][2][3][4]
Your First Line of Defense: Personal Protective Equipment (PPE)
The cornerstone of safety when handling any potentially hazardous chemical is the correct and consistent use of Personal Protective Equipment (PPE).[5] Never underestimate the risk; assume that contact will occur and protect yourself accordingly.[6]
Table 2: Mandatory PPE for Handling 3-Nitro-1H-indazole
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[7] Double-gloving is prudent for extended operations. |
| Eyes | Safety goggles | Provides essential protection against splashes and airborne particles. Must be worn at all times in the laboratory.[8] |
| Face | Face shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing or when handling larger quantities.[5] |
| Body | Laboratory coat | A standard, flame-resistant lab coat is required to protect against skin contact. Ensure it is fully buttoned.[7] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[7] The specific type of cartridge should be determined by a formal risk assessment. |
Operational Blueprint: A Step-by-Step Handling Protocol
The following protocol outlines a standard procedure for weighing and dissolving solid 3-Nitro-1H-indazole. This systematic approach is designed to minimize exposure at every step.
Preparation and Engineering Controls
-
Fume Hood Verification: All manipulations of solid 3-Nitro-1H-indazole must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][9]
-
PPE Donning: Before approaching the fume hood, don all required PPE as detailed in Table 2.
-
Gather Materials: Assemble all necessary equipment (spatula, weigh paper/boat, glassware, solvent, etc.) and place them inside the fume hood to avoid unnecessary movements in and out of the containment area.
-
Waste Setup: Place a designated, labeled hazardous waste container within the fume hood for the disposal of contaminated items.[10]
Weighing and Solution Preparation
-
Tare the Balance: If using an analytical balance inside the hood, ensure it is level and tared.
-
Aliquot the Compound: Carefully open the container of 3-Nitro-1H-indazole. Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid generating dust.[11]
-
Secure the Stock Container: Immediately and securely close the stock container.
-
Transfer to Glassware: Carefully add the weighed powder to your designated flask or beaker.
-
Add Solvent: Slowly add the desired solvent, rinsing the weigh boat to ensure a complete quantitative transfer.
-
Dissolution: Gently swirl or stir the mixture to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.
Post-Procedure Cleanup
-
Decontaminate: Wipe down the spatula and any surfaces within the fume hood that may have come into contact with the chemical.
-
Dispose of Waste: Discard used weigh boats, contaminated wipes, and gloves in the designated hazardous waste container within the hood.[10]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye/face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
Emergency Response: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Workflow
Caption: Workflow for managing a chemical spill.
Personnel Exposure Protocols
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
End-of-Lifecycle: Disposal Plan
Proper disposal is a critical final step in the chemical handling process to ensure environmental protection and regulatory compliance.
-
Solid Waste: All solid waste contaminated with 3-Nitro-1H-indazole, including used gloves, weigh boats, and absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous waste container.[4][10]
-
Liquid Waste: Solutions containing 3-Nitro-1H-indazole should be collected in a compatible, labeled hazardous waste container. Do not pour chemical waste down the sink.[8] Aromatic nitro compounds may require specific waste streams; consult your institution's EHS guidelines.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Dispose of the rinsed container according to institutional procedures.
-
Labeling: All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name of the contents.[10]
By adhering to these rigorous safety protocols, you contribute to a culture of safety, protecting yourself, your colleagues, and the integrity of your research.
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- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
